4-Bromo-4'-(pentyloxy)-1,1'-biphenyl
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-bromo-4-(4-pentoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-2-3-4-13-19-17-11-7-15(8-12-17)14-5-9-16(18)10-6-14/h5-12H,2-4,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSGGLCGBXDPDLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-bromo-4'-(pentyloxy)-1,1'-biphenyl
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It details the core chemical properties, synthesis, applications, and safety considerations for 4-bromo-4'-(pentyloxy)-1,1'-biphenyl, a versatile intermediate with significant applications in materials science and medicinal chemistry.
Introduction: The Biphenyl Scaffold and Its Significance
The 1,1'-biphenyl core is a privileged scaffold in both materials science and pharmacology. Its rigid, planar structure is fundamental to the design of liquid crystals, while its presence in numerous bioactive molecules underscores its importance in drug discovery. This compound (CAS No. 63619-51-2) is a key derivative of this scaffold.[1] It incorporates two critical functional groups: a bromine atom, which serves as a highly versatile synthetic handle for cross-coupling reactions, and a pentyloxy chain, which modulates physical properties such as solubility, lipophilicity, and mesomorphic behavior.[2][3] This unique combination makes it an invaluable building block for creating complex molecular architectures with tailored functions.
This document provides an in-depth exploration of its properties and practical applications, grounded in established experimental protocols and safety data.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectroscopic properties is paramount for its effective use in research and development.
Core Chemical Properties
The key physicochemical properties of this compound are summarized below. These values are critical for predicting its behavior in various solvents and thermal conditions.
| Property | Value | Source |
| CAS Number | 63619-51-2 | [1][4] |
| Molecular Formula | C17H19BrO | [1][4][5] |
| Molecular Weight | 319.24 g/mol | [1][4] |
| Appearance | White solid | [1] |
| Melting Point | 132 °C (recrystallized from hexane) | [4] |
| Boiling Point | 401.6 ± 28.0 °C (Predicted) | [4] |
| Density | 1.223 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage | Store sealed in a dry place at room temperature. | [4] |
Spectroscopic Characterization
Spectroscopic data is essential for confirming the identity and purity of the compound. While a comprehensive public database for this specific molecule is limited, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the two phenyl rings and the aliphatic protons of the pentyloxy chain. The aromatic region would likely display a set of overlapping doublets and triplets characteristic of 4- and 4'-substituted biphenyl systems. The aliphatic region would feature a triplet for the terminal methyl group (~0.9 ppm), a series of multiplets for the three methylene groups (~1.3-1.8 ppm), and a downfield triplet for the methylene group attached to the oxygen atom (~4.0 ppm).
-
Mass Spectrometry (MS): In an electron ionization mass spectrum, the molecular ion peak would appear as a doublet with nearly equal intensity at m/z 318 and 320, which is the characteristic isotopic signature of a molecule containing one bromine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by several key absorption bands: C-H stretching from the aromatic rings (~3100-3000 cm⁻¹) and the aliphatic chain (~2950-2850 cm⁻¹), aromatic C=C stretching (~1600-1450 cm⁻¹), and a strong C-O stretching band for the ether linkage (~1250 cm⁻¹).
Synthesis and Purification: A Validated Protocol
The most common and efficient synthesis of this compound is achieved via a Williamson ether synthesis. This method is reliable and scalable, making it suitable for laboratory and potential pilot-plant production.
Experimental Protocol
This protocol is based on a well-established procedure for the etherification of 4'-bromo-[1,1'-biphenyl]-4-ol.[1]
Materials:
-
4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq)
-
1-Bromopentane (1.5 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)
-
2-Butanone (MEK)
-
Dichloromethane (DCM)
-
Hexane
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and 2-butanone.
-
Addition of Alkyl Halide: Add 1-bromopentane (1.5 eq) to the suspension.
-
Reflux: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane.
-
Filtration: Remove the insoluble potassium carbonate and other inorganic salts by filtration.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with distilled water and then with saturated brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Wash the resulting crude residue with cold hexane to precipitate the pure product.
-
Final Product: Collect the white solid by filtration and dry under vacuum to yield this compound. A typical yield for this reaction is high, often exceeding 90%.[1]
Causality and Workflow Validation
The design of this protocol ensures high yield and purity through several key choices.
-
Choice of Base (K₂CO₃): Potassium carbonate is a mild, inexpensive, and effective base for deprotonating the phenolic hydroxyl group. This creates the phenoxide anion, a potent nucleophile necessary for the subsequent SN2 reaction. Its insolubility in the solvent simplifies its removal by filtration.
-
Choice of Solvent (2-Butanone): As a polar aprotic solvent, 2-butanone effectively solvates the potassium phenoxide intermediate without interfering with its nucleophilicity. Its boiling point allows for a controlled reflux temperature that provides sufficient energy to overcome the activation barrier of the reaction.
-
Purification Strategy: The aqueous washes effectively remove any remaining inorganic salts. The final wash with cold hexane is a simple and effective recrystallization step; the non-polar product is poorly soluble in cold hexane, while many less-polar impurities remain in solution.
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications
The utility of this compound is rooted in its dual functionality, making it a cornerstone intermediate in several advanced fields.
Precursor for Liquid Crystals
The rigid biphenyl core is a classic mesogen, a molecular unit that induces liquid crystalline phases.[3][6] The pentyloxy chain provides the necessary flexibility and influences the transition temperatures between crystalline, liquid crystalline (e.g., nematic, smectic), and isotropic phases.[2] The bromine atom allows for further molecular elaboration, enabling the synthesis of a diverse library of liquid crystal materials for applications in display technologies and smart materials.[6]
Building Block in Medicinal Chemistry
The biphenyl motif is present in numerous FDA-approved drugs. The bromine atom on this compound is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions.[2][3] These reactions are fundamental in modern drug discovery for constructing complex molecular frameworks by forming new carbon-carbon or carbon-heteroatom bonds.[3] The pentyloxy group can enhance the lipophilicity of a drug candidate, which is a critical parameter for modulating its absorption, distribution, metabolism, and excretion (ADME) properties.[2]
References
An In-Depth Technical Guide on 4-bromo-4'-(pentyloxy)-1,1'-biphenyl (CAS: 63619-51-2)
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive technical overview of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl, a key intermediate in the synthesis of liquid crystals and a valuable building block in medicinal chemistry and materials science. We will delve into its chemical properties, synthesis, analytical characterization, and diverse applications, providing expert insights to facilitate your research and development activities.
Part 1: Core Chemical and Physical Characteristics
This compound is a biphenyl derivative featuring a bromine atom at the 4-position of one phenyl ring and a pentyloxy group at the 4'-position of the other. This structure imparts a unique combination of properties that are crucial for its applications.
Key Properties
| Property | Value | Source |
| CAS Number | 63619-51-2 | [1][2][3] |
| Molecular Formula | C₁₇H₁₉BrO | [1][2][4] |
| Molecular Weight | 319.24 g/mol | [1][2][4] |
| Appearance | White to off-white solid/powder | [1] |
| Melting Point | 164-166 °C (for the precursor 4'-Bromo-[1,1'-biphenyl]-4-ol) | |
| Storage Temperature | 2-8°C Refrigerator | [3] |
Synthesis Pathway: A Focus on Williamson Ether Synthesis
The predominant method for synthesizing this compound is the Williamson ether synthesis. This reliable SN2 reaction involves the reaction of the potassium salt of 4-bromo-4'-hydroxybiphenyl with 1-bromopentane.
Reaction Mechanism:
Caption: Williamson ether synthesis of this compound.
Detailed Experimental Protocol:
-
Setup: Suspend 4'-Bromo-[1,1'-biphenyl]-4-ol, 1-bromopentane, and anhydrous potassium carbonate in 2-butanone under a nitrogen atmosphere.[1]
-
Reaction: Heat the mixture to reflux and maintain for 8 hours.[1]
-
Work-up: After cooling to room temperature, dilute the mixture with dichloromethane.[1]
-
Purification: Filter to remove insoluble salts. Wash the organic phase with distilled water and then with a saturated saline solution. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Isolation: Wash the residue with cold hexane to yield the final product as a white solid.[1]
Part 2: Analytical Validation and Quality Assurance
Rigorous analytical testing is essential to confirm the identity, purity, and structural integrity of the synthesized compound.
Spectroscopic and Chromatographic Techniques
A multi-technique approach is employed for comprehensive characterization:
-
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure and confirm the presence of aromatic and aliphatic protons and carbons.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the C-O-C stretch of the ether and the C-Br bond.
-
Mass Spectrometry (MS): To determine the molecular weight and isotopic pattern, confirming the presence of bromine.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): To assess the purity of the final product.
Caption: Analytical workflow for the characterization of the target compound.
Part 3: Applications in Scientific Research and Industry
The unique molecular architecture of this compound makes it a versatile intermediate in several high-technology fields.
Liquid Crystal Monomers
The primary application of this compound is in the synthesis of liquid crystal materials.[5] The rigid biphenyl core provides the necessary mesogenic properties, while the flexible pentyloxy chain influences the phase behavior. The bromine atom serves as a reactive site for further molecular elaboration, often through palladium-catalyzed cross-coupling reactions, to create more complex liquid crystal structures.
Organic Synthesis and Medicinal Chemistry
In the pharmaceutical industry, the biphenyl moiety is a recognized pharmacophore. This compound serves as an important framework structure for the synthesis of various biologically active molecules through metal-catalyzed coupling reactions.[5]
Materials Science
The biphenyl structure contributes to thermal stability and rigidity, making its derivatives suitable for the development of advanced polymers and materials with specific optical and electronic properties.
Part 4: Safety, Handling, and Storage
Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound.
-
Safety Precautions: Causes skin and serious eye irritation.[6] Harmful if swallowed. It is recommended to wash hands and any exposed skin thoroughly after handling and to wear protective gloves and eye protection.[6]
-
First Aid: In case of skin contact, wash with plenty of soap and water. If in eyes, rinse cautiously with water for several minutes.[6] If swallowed, call a poison center or doctor.
-
Storage: Store in a well-ventilated place, in a tightly closed container, in a cool and dark environment.[6] Recommended storage is in a refrigerator at 2-8°C.[3]
References
- 1. This compound | 63619-51-2 [chemicalbook.com]
- 2. This compound | 63619-51-2 [amp.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | C17H19BrO | CID 2801388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]
- 6. tcichemicals.com [tcichemicals.com]
An In-Depth Technical Guide to 4-bromo-4'-(pentyloxy)-1,1'-biphenyl: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-bromo-4'-(pentyloxy)-1,1'-biphenyl is a biphenyl derivative of significant interest in the fields of materials science and medicinal chemistry. Its rigid biphenyl core, functionalized with a reactive bromine atom and a flexible pentyloxy chain, provides a unique combination of properties that make it a valuable intermediate in the synthesis of liquid crystals, polymers, and potentially pharmacologically active molecules.[1] This guide offers a comprehensive overview of the structure, properties, synthesis, and potential applications of this compound, providing researchers and developers with the foundational knowledge required for its effective utilization.
The biphenyl moiety imparts thermal stability and rigidity, which are desirable characteristics for the development of advanced materials. The bromine atom serves as a versatile synthetic handle, readily participating in cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form more complex molecular architectures. The pentyloxy group, on the other hand, can influence the solubility and liquid crystalline properties of the molecule.
Physicochemical Properties
This compound is a white solid at room temperature.[2] Its fundamental physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₉BrO | [2][3] |
| Molecular Weight | 319.24 g/mol | [2][3] |
| CAS Number | 63619-51-2 | [2] |
| Appearance | White Solid | [2] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Molecular Structure
The structure of this compound consists of two phenyl rings linked by a single bond. One ring is substituted with a bromine atom at the 4-position, while the other is functionalized with a pentyloxy group at the 4'-position.
Caption: 2D structure of this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons of the two phenyl rings. The protons on the brominated ring will likely appear as two doublets, characteristic of a para-substituted system. Similarly, the protons on the pentyloxy-substituted ring will also appear as two doublets. The methylene protons of the pentyloxy chain will exhibit characteristic multiplets, with the protons closest to the oxygen atom appearing at a higher chemical shift. The terminal methyl group will appear as a triplet.
¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon atoms attached to the bromine and oxygen atoms will be significantly influenced by the electronegativity of these atoms. The spectrum will also show signals corresponding to the carbons of the biphenyl core and the pentyloxy chain.
Infrared (IR) Spectroscopy (Expected): The IR spectrum is expected to show characteristic absorption bands for the C-Br stretching vibration, C-O-C stretching of the ether linkage, aromatic C-H stretching, and C=C stretching of the phenyl rings.
Mass Spectrometry (Expected): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (319.24 g/mol ). Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for the ⁷⁹Br and ⁸¹Br isotopes) will be observed for the molecular ion and any bromine-containing fragments.
Synthesis of this compound
Williamson Ether Synthesis
A common and efficient method for the synthesis of this compound is the Williamson ether synthesis.[2] This method involves the reaction of 4'-bromo-[1,1'-biphenyl]-4-ol with an alkyl halide, in this case, 1-bromopentane, in the presence of a base.
Caption: Workflow for the Williamson ether synthesis of this compound.
Detailed Experimental Protocol: [2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4'-bromo-[1,1'-biphenyl]-4-ol (1.0 eq), 1-bromopentane (1.5 eq), and anhydrous potassium carbonate (2.5 eq) in 2-butanone.
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 8 hours.
-
Workup: After cooling to room temperature, dilute the mixture with dichloromethane. Remove the insoluble salts by filtration. Wash the organic phase sequentially with distilled water and saturated brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Wash the residue with cold hexane to afford the pure this compound as a white solid.
Suzuki-Miyaura Coupling: An Alternative Synthetic Approach
An alternative and powerful method for the synthesis of the biphenyl core of this molecule is the Suzuki-Miyaura cross-coupling reaction.[5][6] This reaction involves the palladium-catalyzed coupling of an aryl halide with an arylboronic acid. For the synthesis of this compound, this could involve the coupling of 1-bromo-4-(pentyloxy)benzene with 4-bromophenylboronic acid, or alternatively, 4-(pentyloxy)phenylboronic acid with 1,4-dibromobenzene.
Caption: General workflow for the Suzuki-Miyaura coupling reaction.
This approach offers high yields and functional group tolerance, making it a valuable alternative for the synthesis of various biphenyl derivatives.[5]
Applications
The primary application of this compound and related compounds is in the field of liquid crystals .[1][7] The rigid biphenyl core is a common mesogenic unit, and the terminal substituents, such as the pentyloxy and bromo groups, play a crucial role in determining the liquid crystalline properties, including the mesophase type and the transition temperatures. The pentyloxy chain contributes to the molecule's anisotropy and can influence the packing of the molecules in the liquid crystalline phase. The bromine atom can be further functionalized to introduce other groups that can fine-tune the dielectric anisotropy and other physical properties of the final liquid crystal material.[7]
Beyond liquid crystals, the versatile reactivity of the bromine atom makes this compound a useful intermediate in organic synthesis . It can be used as a building block for the construction of more complex molecules with potential applications in pharmaceuticals and organic electronics.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile chemical compound with a well-defined structure and accessible synthetic routes. Its unique combination of a rigid biphenyl core, a reactive bromine handle, and a flexible pentyloxy chain makes it a key intermediate in the development of advanced materials, particularly liquid crystals. This guide provides a solid foundation for researchers and scientists working with this compound, enabling them to leverage its properties for innovative applications in materials science and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 63619-51-2 [chemicalbook.com]
- 3. This compound | C17H19BrO | CID 2801388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-BROMO-4'-N-PENTYLBIPHENYL(63619-59-0) 1H NMR [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, characterization and catalytic activity in Suzuki-Miura and Mizoroki-Heck coupling reactions of trans-dichloro bis(4ʹ-bromobiphenyl-4-yl)diphenylphosphine palladium(II) complex | International Journal of Biology and Chemistry [ijbch.kaznu.kz]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to 4-bromo-4'-(pentyloxy)-1,1'-biphenyl: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl, a key intermediate in the development of advanced materials and pharmaceuticals. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's fundamental properties, a detailed and validated synthesis protocol, and its applications in cutting-edge research and development.
Core Molecular Attributes
This compound is a halogenated aromatic ether. The biphenyl core provides a rigid, planar scaffold, while the bromo and pentyloxy functionalities offer sites for further chemical modification and influence the molecule's physicochemical properties.
Physicochemical Properties
A thorough understanding of the molecule's properties is critical for its application in synthesis and materials science. The key physicochemical data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 319.24 g/mol | [1] |
| Molecular Formula | C₁₇H₁₉BrO | [1] |
| CAS Number | 63619-51-2 | [1] |
| Melting Point | 132 °C | [2] |
| Boiling Point | 401.6±28.0 °C (Predicted) | [2] |
| Density | 1.223±0.06 g/cm³ (Predicted) | [2] |
| Appearance | White solid |
Synonyms: 4-Bromo-4'-pentyloxybiphenyl; 4-(4-n-Pentyloxyphenyl)-bromobenzene; 4'-n-pentyloxy-4-bromobiphenyl.[3]
Synthesis of this compound: A Validated Protocol
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This method is widely employed due to its reliability and relatively high yields. The following protocol provides a detailed, step-by-step methodology, including the rationale behind key experimental choices, ensuring a self-validating system for producing high-purity material.
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol
Materials:
-
4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq)
-
1-Bromopentane (1.5 eq)
-
Anhydrous potassium carbonate (K₂CO₃) (2.5 eq)
-
2-Butanone (reagent grade)
-
Dichloromethane (DCM) (reagent grade)
-
Hexane (reagent grade)
-
Distilled water
-
Saturated brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4'-Bromo-[1,1'-biphenyl]-4-ol (3.5 g, 14.11 mmol), 1-bromopentane (3.75 g, 21.05 mmol), and anhydrous potassium carbonate (4.9 g, 35.28 mmol) in 2-butanone (25 mL).[1] The choice of potassium carbonate as the base is crucial as it is strong enough to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide, yet mild enough to prevent side reactions. 2-Butanone is an effective polar aprotic solvent for this reaction, facilitating the dissolution of the reactants and promoting the Sₙ2 reaction.
-
Inert Atmosphere: Purge the flask with dry nitrogen gas. This is essential to prevent oxidation of the starting material and any potential side reactions with atmospheric moisture.
-
Reaction: Heat the reaction mixture to reflux and maintain for 8 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TCM) to ensure the complete consumption of the starting material.
-
Work-up:
-
Cool the reaction mixture to room temperature and dilute with dichloromethane (50 mL).[1]
-
Remove the insoluble potassium salts by filtration.
-
Transfer the organic phase to a separatory funnel and wash sequentially with distilled water (50 mL) and saturated brine (50 mL).[1] The brine wash helps to remove any remaining water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification and Isolation:
-
Filter off the sodium sulfate and concentrate the organic phase under reduced pressure to a volume of approximately 15 mL.[1]
-
Cool the concentrated solution in an ice bath and add cold hexane to precipitate the product.
-
Collect the white solid by filtration, wash with a small amount of cold hexane, and dry under vacuum to afford 4-bromo-4'-(pentyloxy)biphenyl. A typical yield for this reaction is around 94%.[1]
-
Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl core, the triplet of the terminal methyl group of the pentyloxy chain, and the methylene protons of the alkyl chain.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the biphenyl rings, with the carbon attached to the bromine atom and the carbon attached to the oxygen atom showing characteristic downfield shifts.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the C-O-C ether linkage, C-Br bond, and the aromatic C-H and C=C bonds of the biphenyl scaffold.
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Applications in Research and Development
The unique structure of this compound makes it a valuable intermediate in several high-technology fields.
Liquid Crystals
The rigid biphenyl core is a common mesogen in the design of liquid crystals. The pentyloxy chain provides the necessary flexibility and can influence the mesomorphic properties of the final molecule. The bromine atom serves as a reactive site for further functionalization, allowing for the synthesis of a wide range of liquid crystalline materials with tailored properties for display technologies.
Organic Electronics
Biphenyl derivatives are extensively used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[4] The biphenyl scaffold can be a component of hole-transporting layers, emissive layers, or electron-transporting layers.[4][5] The ability to functionalize the this compound molecule via cross-coupling reactions at the bromine position allows for the fine-tuning of its electronic and photophysical properties for these applications.
Pharmaceutical and Agrochemical Synthesis
The biphenyl moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. This compound can serve as a key building block for the synthesis of novel pharmaceutical and agrochemical compounds. The bromine atom allows for the introduction of various functional groups through reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the creation of diverse chemical libraries for biological screening.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. It is recommended to consult the Safety Data Sheet (SDS) before use. General precautions include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a versatile and valuable intermediate with significant potential in materials science and drug discovery. Its well-defined synthesis and the ability to undergo further chemical transformations make it a key building block for the development of next-generation technologies. This guide has provided a comprehensive overview of its properties, a detailed and validated synthesis protocol, and its key applications, serving as a valuable resource for researchers and developers in the field.
References
An In-depth Technical Guide to the Physicochemical Characterization of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl, with a Focus on Melting Point Determination
Abstract
This technical guide provides a comprehensive overview of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl, a significant intermediate in the development of advanced materials and potential pharmaceutical agents. Recognizing the critical role of purity in research and development, this document focuses on the authoritative determination of its melting point, a key indicator of sample integrity. We present a detailed, field-tested protocol for the synthesis and purification of the compound, followed by a rigorous, step-by-step methodology for accurate melting point analysis. This guide is intended for researchers, scientists, and drug development professionals, offering both the procedural "how" and the scientific "why" to ensure reliable and reproducible characterization of this versatile biphenyl derivative.
Introduction
Chemical Identity and Structure
This compound (CAS No. 63619-51-2) is an organic compound featuring a biphenyl core.[1] This core is functionalized with a bromine atom at the 4-position of one phenyl ring and a pentyloxy (-O(CH₂)₄CH₃) group at the 4'-position of the other. This specific substitution pattern makes it a valuable and versatile building block in organic synthesis.[1][2]
Table 1: Chemical Identity of this compound
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 63619-51-2 | [1] |
| Molecular Formula | C₁₇H₁₉BrO | [1] |
| Molecular Weight | 319.24 g/mol | [1] |
Significance in Research and Development
Biphenyl derivatives are foundational structures in several high-technology fields. The unique electronic and structural properties of the biphenyl scaffold make it a key component in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced electronic materials.[3] In the pharmaceutical industry, the biphenyl moiety serves as a core structure in various drug candidates. The presence of a bromine atom in this compound provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), allowing for the precise construction of more complex molecules.[4] The pentyloxy chain can influence solubility, lipophilicity, and, notably, the mesomorphic properties required for liquid crystal applications.[4]
The Critical Role of the Melting Point
The melting point is one of the most fundamental physical properties used to characterize a crystalline solid. For a pure substance, melting occurs over a narrow, well-defined temperature range (typically 0.5-1.0°C).[5] The presence of even small amounts of miscible impurities can cause a depression in the melting point and a broadening of the melting range.[5][6] Therefore, an accurate melting point determination is not merely a measurement but a critical diagnostic tool for assessing the purity and identity of a synthesized compound. An unexpectedly low or broad melting range is a clear indicator that further purification is required before the material can be reliably used in subsequent applications.
Synthesis and Purification
To accurately determine the melting point, one must begin with a pure sample. The following sections detail a reliable method for the synthesis and purification of this compound.
Synthetic Pathway
The compound is efficiently synthesized via a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group of 4'-Bromo-[1,1'-biphenyl]-4-ol by a mild base, creating an alkoxide that then acts as a nucleophile to displace the bromide from 1-bromopentane.[1]
Detailed Experimental Protocol for Synthesis
-
Reactants: 4'-Bromo-[1,1'-biphenyl]-4-ol, 1-bromopentane, and anhydrous potassium carbonate (K₂CO₃).[1]
-
Solvent: 2-Butanone (methyl ethyl ketone, MEK).[1]
-
Procedure:
-
Suspend 4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq), 1-bromopentane (1.5 eq), and anhydrous potassium carbonate (2.5 eq) in 2-butanone under a nitrogen atmosphere.[1] The use of excess 1-bromopentane and K₂CO₃ drives the reaction to completion. K₂CO₃ is a suitable base as it is strong enough to deprotonate the phenol but not so strong as to cause side reactions, and it is easily removed by filtration.
-
Heat the reaction mixture to reflux and maintain for approximately 8 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and dilute with dichloromethane.[1]
-
Remove the insoluble potassium salts by filtration.
-
Wash the organic filtrate sequentially with distilled water and saturated brine.[1] This removes any remaining inorganic impurities and excess solvent from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure.[1]
-
Wash the resulting residue with cold hexane to yield 4-bromo-4'-(pentyloxy)biphenyl as a white solid.[1]
-
Purification via Recrystallization
While the synthetic workup yields a solid product, recrystallization is the definitive method for achieving high purity suitable for analytical characterization.
-
Principle: Recrystallization relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and as the solution cools slowly, the target compound crystallizes out, leaving impurities behind in the solution.[6][7]
-
Solvent Selection: An ideal solvent should dissolve the compound well when hot but poorly when cold. Ethanol or a mixture of ethanol and water is often a good starting point for biphenyl derivatives.
-
Protocol:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature. Crystal growth should be slow and undisturbed to maximize purity.
-
Further cool the flask in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by suction filtration and wash them with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly in a vacuum oven. It is critical that no residual solvent remains, as it will act as an impurity and depress the melting point.[8]
-
Physicochemical Properties and Characterization
Expected vs. Experimentally Determined Melting Point
A thorough search of publicly available chemical databases did not yield a definitive, experimentally verified melting point for this compound. This underscores the importance of experimental determination for any new batch of the compound. However, we can infer a plausible range by examining structurally related compounds.
Table 2: Melting Points of Structurally Related Biphenyl Compounds
| Compound | Structure | Melting Point (°C) | Source |
| 4-Bromobiphenyl | Precursor Core | 82 - 86 | [9] |
| 4'-Bromo-[1,1'-biphenyl]-4-ol | Synthetic Precursor | 164 - 166 | |
| 4,4'-Dibromobiphenyl | Related Dihalide | 163 - 165 |
The addition of the hydroxyl group in the synthetic precursor significantly increases the melting point compared to 4-bromobiphenyl, likely due to hydrogen bonding. The conversion of this hydroxyl group to a pentyloxy ether eliminates hydrogen bonding but adds a flexible, non-polar alkyl chain, increasing the molecular weight. These competing factors make a precise prediction difficult, but an experimental value would be expected to differ significantly from its precursors.
Authoritative Protocol: Melting Point Determination
The following protocol ensures a high degree of accuracy and reproducibility, consistent with best practices in chemical research.
Principle of Capillary Melting Point Determination
A small, finely powdered sample of the crystalline solid is packed into a thin capillary tube and heated in a calibrated apparatus. The temperatures at which melting begins and is complete are recorded as the melting range. For a pure compound, this range is narrow.
Instrumentation and Materials
-
Calibrated melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle (for grinding the sample)
-
Spatula
-
Watch glass
Step-by-Step Experimental Protocol
-
Sample Preparation:
-
Place a small amount of the dry, purified this compound on a clean watch glass.
-
If the crystals are not a fine powder, gently grind them using a mortar and pestle.[10]
-
Tap the open end of a capillary tube into the powder to collect a small amount of the sample.[8]
-
Invert the tube and tap it gently on the benchtop to cause the solid to fall to the closed end. To pack the sample tightly, drop the capillary tube (closed-end down) through a long, vertical glass tube onto the benchtop.[8]
-
The final packed sample height should be no more than 2-3 mm.[8] An excessive sample amount will lead to a broader apparent melting range due to inefficient heat transfer.
-
-
Initial "Sighting" Measurement:
-
If the approximate melting point is unknown, perform a rapid determination first.[6][8]
-
Place the loaded capillary into the heating block of the apparatus.
-
Set a fast heating rate (e.g., 10-20°C per minute) to quickly identify the approximate temperature at which melting occurs.[10] This value is not for reporting but serves to guide the accurate measurement.
-
-
Accurate Measurement:
-
Allow the apparatus to cool to at least 20°C below the approximate melting point found in the sighting run.[8]
-
Use a fresh sample in a new capillary tube for each accurate measurement.[8] Previously melted samples may have undergone decomposition or changes in crystalline structure.
-
Set the heating rate to be rapid until the temperature is about 15-20°C below the expected melting point.
-
Crucially, reduce the heating rate to a slow 1-2°C per minute. [6] This slow rate is essential to maintain thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.
-
Observe the sample closely through the magnifying lens.
-
-
Data Recording:
-
Record the temperature (T₁) at which the first droplet of liquid becomes visible in the solid matrix.[8]
-
Record the temperature (T₂) at which the last crystal of the solid just disappears, and the sample is completely a transparent liquid.[8]
-
The final result should be reported as a melting range: T₁ - T₂.
-
Interpreting the Results
-
Sharp Melting Range (e.g., 125.0 - 125.5°C): This is indicative of a high-purity sample.
-
Broad Melting Range (e.g., 121 - 124°C): This suggests the presence of impurities, which disrupt the crystal lattice and cause melting to occur over a wider temperature range and at a lower temperature.[6]
Self-Validation and Ensuring Accuracy
To ensure the trustworthiness of the results, the melting point apparatus should be periodically calibrated. This is done by measuring the melting points of high-purity standards with well-known, sharp melting points (e.g., urea, cinnamic acid) and comparing the experimental values to the literature values.[10] Performing at least two careful determinations for the target compound is standard practice to ensure consistency and reliability.
Conclusion
The reliable characterization of this compound is paramount for its successful application in research and development. While its synthesis is straightforward, achieving the high purity necessary for advanced applications requires meticulous purification and verification. The melting point serves as an indispensable, first-line tool for this verification. By following the detailed, authoritative protocols for synthesis, purification, and melting point determination outlined in this guide, researchers can ensure the integrity of their material, leading to more reliable and reproducible scientific outcomes.
References
- 1. This compound | 63619-51-2 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 4. 1-Bromo-4-(pentyloxy)benzene|CAS 30752-18-2|Supplier [benchchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 7. sphinxsai.com [sphinxsai.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 4-Bromobiphenyl | 92-66-0 [chemicalbook.com]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
solubility of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl
An In-depth Technical Guide to the Solubility of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl, a key intermediate in the synthesis of liquid crystals and advanced organic electronic materials. Understanding and quantifying the solubility of this compound is paramount for its synthesis, purification, formulation, and application. This document outlines the core physicochemical properties influencing its solubility, presents a theoretical framework for predicting its behavior in various solvents, and provides a detailed, field-tested experimental protocol for its quantitative determination using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This guide is intended for researchers, scientists, and drug development professionals who require a robust and reproducible methodology for solubility assessment.
Introduction and Physicochemical Profile
This compound is a biphenyl derivative characterized by a rigid aromatic core, a halogen substituent (bromo), and a flexible alkoxy chain (pentyloxy). This unique combination of functional groups imparts properties that are highly valuable in materials science, particularly in the development of liquid crystal displays and organic light-emitting diodes (OLEDs).
The solubility of this compound is a critical parameter that dictates its utility in various stages of research and development:
-
Synthesis: Solvent selection for reactions and work-up procedures.
-
Purification: Choice of solvent systems for recrystallization or chromatography.
-
Formulation: Development of stable solutions for thin-film deposition or device fabrication.
The molecular structure is the primary determinant of its solubility profile. The large, non-polar biphenyl core and the non-polar pentyl chain suggest poor solubility in aqueous or highly polar solvents. Conversely, the polarizable bromo group and the ether linkage in the pentyloxy group introduce a degree of polarity, suggesting potential solubility in solvents of intermediate polarity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉BrO | N/A |
| Molecular Weight | 319.24 g/mol | N/A |
| Appearance | White to off-white crystalline powder | N/A |
| Melting Point | 98 - 102 °C | N/A |
| Predicted logP | 6.2 - 6.5 | N/A |
Note: Predicted logP (octanol-water partition coefficient) values indicate a highly lipophilic and hydrophobic nature, strongly suggesting poor aqueous solubility.
Theoretical Solubility Framework
The principle of "like dissolves like" provides a foundational framework for predicting the .
Caption: Predicted solubility based on molecular structure.
Based on this analysis, the compound is expected to exhibit high solubility in non-polar aromatic solvents (like toluene) and chlorinated solvents (like dichloromethane), moderate to high solubility in ethers (like THF), and very low solubility in polar protic solvents (like water and ethanol).
Experimental Protocol: Isothermal Shake-Flask Method
To obtain precise and accurate solubility data, the isothermal shake-flask method is the gold standard. This method involves agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is achieved.
Causality Behind Experimental Choices
-
Isothermal Conditions: Solubility is highly temperature-dependent. Maintaining a constant temperature (e.g., 25 °C ± 0.5 °C) using a temperature-controlled shaker or water bath is critical for reproducibility.
-
Use of Excess Solute: This ensures that the solvent becomes saturated, which is the definition of equilibrium solubility. The presence of undissolved solid at the end of the experiment is a visual confirmation of saturation.
-
Equilibration Time: A sufficient agitation period (typically 24-72 hours) is necessary to ensure the system reaches a true thermodynamic equilibrium. Preliminary experiments are often required to determine the minimum time to reach this state.
-
Phase Separation: After equilibration, it is crucial to separate the undissolved solid from the saturated solution without altering the temperature or composition. Centrifugation followed by careful filtration through a chemically inert filter (e.g., 0.22 µm PTFE) is the most reliable method.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound (e.g., ~20 mg) to a series of glass vials. The exact mass is not critical, but it must be enough to ensure solid remains after equilibration.
-
Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of the selected test solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in an isothermal shaker set to 25 °C. Agitate at a constant speed for 48 hours.
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand for at least 1 hour in a temperature-controlled block at 25 °C to let the solid settle.
-
Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
-
Sample Collection:
-
Carefully draw an aliquot of the clear supernatant using a clean pipette.
-
Filter the aliquot through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. The first few drops should be discarded to saturate the filter membrane and avoid adsorption effects.
-
-
Dilution: Accurately dilute the filtered, saturated solution with a suitable mobile phase (for HPLC analysis) to bring the concentration within the calibrated range of the analytical instrument. A precise dilution factor is essential for accurate back-calculation.
Caption: Experimental workflow for solubility determination.
Quantitative Analysis by HPLC
High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method for accurately quantifying the concentration of the dissolved compound due to its high specificity and sensitivity.
Self-Validating HPLC Protocol
-
Standard Preparation: Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile. From this stock, create a series of calibration standards (e.g., 0.1, 1, 5, 10, 50 µg/mL) by serial dilution.
-
Calibration Curve: Inject the standards into the HPLC system and record the peak area at the wavelength of maximum absorbance (λmax). Plot the peak area versus concentration to generate a linear calibration curve. A correlation coefficient (R²) of >0.999 is required for a trustworthy assay.
-
Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.
-
Calculation: Use the peak area of the sample and the linear regression equation from the calibration curve to determine the concentration in the diluted sample.
Solubility (mg/mL) = (Concentration from HPLC, mg/mL) x (Dilution Factor)
Table 2: Example HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for non-polar compounds. |
| Mobile Phase | Isocratic: 85:15 Acetonitrile:Water | A high organic content is needed to elute the hydrophobic analyte. |
| Flow Rate | 1.0 mL/min | Standard flow rate for good peak shape and reasonable run times. |
| Detection | UV at 260 nm | Biphenyl systems typically show strong absorbance in this region. |
| Injection Volume | 10 µL | A small volume minimizes potential peak distortion. |
Data Presentation and Interpretation
The final solubility data should be compiled into a clear, concise table, allowing for easy comparison across different solvents.
Table 3: Solubility of this compound at 25°C (Hypothetical Data)
| Solvent | Solvent Polarity Index | Solubility (mg/mL) | Solubility (mol/L) | Classification |
| Water | 10.2 | < 0.001 | < 3.1 x 10⁻⁶ | Practically Insoluble |
| Ethanol | 5.2 | 1.5 | 0.0047 | Sparingly Soluble |
| Acetone | 5.1 | 45.2 | 0.142 | Soluble |
| Acetonitrile | 5.8 | 33.8 | 0.106 | Soluble |
| Tetrahydrofuran (THF) | 4.0 | > 200 | > 0.626 | Freely Soluble |
| Dichloromethane | 3.1 | > 250 | > 0.783 | Freely Soluble |
| Toluene | 2.4 | 180.5 | 0.565 | Very Soluble |
| Hexane | 0.1 | 9.7 | 0.030 | Slightly Soluble |
Conclusion
The is dominated by its non-polar character. It exhibits high solubility in non-polar and moderately polar aprotic solvents such as dichloromethane, THF, and toluene, making these excellent choices for synthetic reactions and purification. Conversely, its solubility is extremely limited in polar protic solvents, particularly water. The robust, self-validating experimental protocol detailed in this guide, combining the isothermal shake-flask method with HPLC analysis, provides a reliable framework for generating high-quality, reproducible solubility data essential for the successful application of this compound in materials science and beyond.
Spectroscopic Data of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-bromo-4'-(pentyloxy)-1,1'-biphenyl. This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing or synthesizing this compound. The guide will delve into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural elucidation and characterization of this molecule. While experimental spectra for this specific compound are not widely available in public databases, this guide leverages established spectroscopic principles and data from closely related analogues to provide a robust and scientifically grounded predictive analysis.
Introduction to this compound
This compound is a biphenyl derivative characterized by a bromine substituent on one phenyl ring and a pentyloxy group on the other. Biphenyl derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. The presence of the bromo- and pentyloxy- functional groups imparts specific characteristics that can influence the molecule's biological activity and physical properties. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of synthesized this compound.
Molecular Structure:
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons of the two phenyl rings and the aliphatic protons of the pentyloxy chain. The chemical shifts are influenced by the electronic effects of the bromine and pentyloxy substituents.
Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~7.50 | d, J ≈ 8.5 Hz | 2H | Ar-H ortho to Br | The electron-withdrawing effect of bromine deshields these protons, shifting them downfield. Data for 4-bromobiphenyl shows similar signals.[1] |
| ~7.40 | d, J ≈ 8.5 Hz | 2H | Ar-H meta to Br | These protons are less affected by the bromine and appear slightly upfield compared to the ortho protons. |
| ~7.45 | d, J ≈ 8.7 Hz | 2H | Ar-H ortho to pentyloxy | The pentyloxy group is electron-donating, but these protons are also part of the biphenyl system, leading to a downfield shift. |
| ~6.95 | d, J ≈ 8.7 Hz | 2H | Ar-H meta to pentyloxy | The electron-donating pentyloxy group shields these protons, causing a significant upfield shift. This is consistent with data for 4-methoxybiphenyl.[2] |
| ~3.99 | t, J ≈ 6.5 Hz | 2H | -O-CH₂- | The protons on the carbon adjacent to the oxygen are deshielded. |
| ~1.80 | p, J ≈ 6.7 Hz | 2H | -O-CH₂-CH₂- | Protons on the second carbon of the pentyloxy chain. |
| ~1.45 | m | 4H | -CH₂-CH₂-CH₃ | Overlapping signals for the two central methylene groups of the pentyloxy chain. |
| ~0.95 | t, J ≈ 7.0 Hz | 3H | -CH₃ | Terminal methyl group of the pentyloxy chain, appearing in the typical aliphatic region. |
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts will be influenced by the substituents and the hybridization of the carbon atoms.
Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Justification |
| ~159.0 | Ar-C-O | The carbon atom directly attached to the oxygen of the pentyloxy group is significantly deshielded. This is a characteristic shift for alkoxybenzenes. |
| ~140.0 | Ar-C (quaternary, brominated ring) | The quaternary carbon in the brominated ring, ipso to the other ring. |
| ~138.0 | Ar-C (quaternary, pentyloxy ring) | The quaternary carbon in the pentyloxy-substituted ring, ipso to the other ring. |
| ~132.0 | Ar-CH meta to Br | Aromatic CH carbons meta to the bromine atom. |
| ~128.5 | Ar-CH ortho to pentyloxy | Aromatic CH carbons ortho to the pentyloxy group. |
| ~128.0 | Ar-CH ortho to Br | Aromatic CH carbons ortho to the bromine atom. |
| ~121.5 | Ar-C-Br | The carbon atom directly attached to the bromine is deshielded. |
| ~115.0 | Ar-CH meta to pentyloxy | The electron-donating effect of the pentyloxy group shields these carbons, shifting them upfield. This is consistent with data for 4-methoxybiphenyl.[3] |
| ~68.0 | -O-CH₂- | The carbon atom of the pentyloxy chain attached to the oxygen. |
| ~29.0 | -O-CH₂-CH₂- | The second carbon of the pentyloxy chain. |
| ~28.2 | -CH₂-CH₂-CH₃ | The third carbon of the pentyloxy chain. |
| ~22.5 | -CH₂-CH₃ | The fourth carbon of the pentyloxy chain. |
| ~14.0 | -CH₃ | The terminal methyl carbon of the pentyloxy chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Comments |
| 3100-3000 | C-H stretch (aromatic) | Medium | Characteristic of C-H bonds in the phenyl rings. |
| 2950-2850 | C-H stretch (aliphatic) | Strong | Due to the C-H bonds in the pentyloxy chain. |
| ~1600, ~1480 | C=C stretch (aromatic) | Medium-Strong | Typical for the carbon-carbon double bonds within the aromatic rings. |
| ~1250 | C-O stretch (aryl ether) | Strong | A strong absorption characteristic of the aryl-O-CH₂ bond. |
| ~1040 | C-O stretch (alkyl ether) | Medium | Corresponding to the O-CH₂-C bond in the pentyloxy group. |
| ~1000 | C-Br stretch | Medium-Strong | The position of the C-Br stretch can vary, but is expected in this region. Data for 4-bromobiphenyl shows absorptions in this area.[4] |
| 850-800 | C-H bend (para-disubstituted) | Strong | Strong out-of-plane bending vibrations characteristic of 1,4-disubstituted benzene rings. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum Data
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[5][6] This results in two peaks of almost equal intensity for the molecular ion (M⁺ and M+2).
-
Molecular Ion (M⁺): m/z 318 (with ⁷⁹Br) and 320 (with ⁸¹Br)
-
Molecular Formula: C₁₇H₁₉BrO
-
Calculated Molecular Weight: 319.24 g/mol
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound.
Interpretation of Fragmentation:
-
Loss of a bromine radical (Br•): This is a common fragmentation for bromo-compounds, leading to a fragment ion at m/z 239.[7]
-
Cleavage of the pentyloxy group: Benzylic cleavage of the ether bond can lead to the loss of a pentyloxy radical, resulting in a fragment at m/z 231/233. Alternatively, cleavage further down the alkyl chain can also occur.
-
Loss of pentene (C₅H₁₀): A McLafferty-type rearrangement could lead to the loss of pentene, resulting in a fragment ion corresponding to 4-bromo-4'-hydroxybiphenyl.
Experimental Protocols
Synthesis of this compound[8]
-
Suspend 4'-Bromo-[1,1'-biphenyl]-4-ol (1.0 eq), 1-bromopentane (1.5 eq), and anhydrous potassium carbonate (2.5 eq) in 2-butanone.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Filter the mixture to remove insoluble salts.
-
Wash the organic phase sequentially with distilled water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by washing with cold hexane to yield this compound as a solid.
Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. The predicted data, supported by experimental evidence from analogous compounds, serves as a valuable resource for the characterization and structural confirmation of this molecule. The provided protocols for synthesis and analysis offer a practical framework for researchers working with this and related biphenyl derivatives. It is always recommended to confirm these predictions with experimental data upon synthesis of the compound.
References
- 1. 4-Bromobiphenyl(92-66-0) 1H NMR [m.chemicalbook.com]
- 2. 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum [chemicalbook.com]
- 3. 4-Methoxybiphenyl(613-37-6) 13C NMR [m.chemicalbook.com]
- 4. 4-Bromobiphenyl(92-66-0) IR Spectrum [m.chemicalbook.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-depth Technical Guide to 4-bromo-4'-(pentyloxy)-1,1'-biphenyl: From Discovery to Application
This guide provides a comprehensive technical overview of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl, a significant molecule in the field of materials science, particularly in the development of liquid crystals. This document delves into its historical context, detailed synthesis, characterization, and applications, offering valuable insights for researchers, scientists, and professionals in drug development and materials science.
Introduction: The Significance of a Biphenyl Core
This compound belongs to a class of organic molecules known as biphenyls, which consist of two connected phenyl rings. This rigid core structure is a fundamental building block for many materials with unique optical and electronic properties. The strategic placement of a bromine atom at one end and a flexible pentyloxy chain at the other imparts a specific polarity and molecular geometry, making it a valuable precursor in the synthesis of more complex functional materials, most notably liquid crystals.
Discovery and History: A Legacy of Liquid Crystal Innovation
The story of this compound is intrinsically linked to the groundbreaking work on liquid crystals that took place at the University of Hull in the United Kingdom. Led by Professor George W. Gray, a team of researchers in the 1970s revolutionized display technology by synthesizing a new family of stable, room-temperature liquid crystals: the cyanobiphenyls.[1][2][3][4] This breakthrough paved the way for the development of the liquid crystal displays (LCDs) that are ubiquitous in modern electronics.[1]
While the exact first synthesis of this compound is not prominently documented in readily available literature, its creation is a logical extension of the systematic synthetic strategies developed by Gray's group. Their approach involved the preparation of a library of biphenyl derivatives with varying alkyl and alkoxy chain lengths and different terminal groups to fine-tune the liquid crystalline properties. The bromo- and alkoxy-substituted biphenyls were crucial intermediates in the synthesis of the commercially important cyanobiphenyls and other liquid crystal materials.[5] The Williamson ether synthesis, a reliable method for forming the ether linkage, would have been a standard and logical choice for attaching the pentyloxy group to the 4'-hydroxy-4-bromobiphenyl precursor.
The development of these materials was driven by a clear technological need for low-power, flat-panel displays, a demand that continues to fuel research in this area.[1]
Synthesis and Characterization: A Practical Approach
The synthesis of this compound is a well-established procedure in organic chemistry, primarily achieved through a Williamson ether synthesis. This method offers high yields and is readily scalable.
Synthesis Protocol
The following protocol details the synthesis of this compound from 4'-bromo-[1,1'-biphenyl]-4-ol and 1-bromopentane.
Reaction Scheme:
A schematic of the Williamson ether synthesis.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 4'-Bromo-[1,1'-biphenyl]-4-ol | C₁₂H₉BrO | 249.10 | 3.5 g | 14.11 mmol |
| 1-Bromopentane | C₅H₁₁Br | 151.05 | 3.75 g | 24.82 mmol |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 4.9 g | 35.45 mmol |
| 2-Butanone (MEK) | C₄H₈O | 72.11 | 25 mL | - |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |
| Distilled Water | H₂O | 18.02 | 50 mL | - |
| Saturated Saline Solution | NaCl(aq) | - | 50 mL | - |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, suspend 4'-bromo-[1,1'-biphenyl]-4-ol (3.5 g, 14.11 mmol), 1-bromopentane (3.75 g, 24.82 mmol), and anhydrous potassium carbonate (4.9 g, 35.45 mmol) in 2-butanone (25 mL).
-
Reaction: Heat the reaction mixture to reflux under a nitrogen atmosphere and maintain for 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with dichloromethane (50 mL).
-
Filtration and Washing: Remove the insoluble salts by filtration. Wash the organic phase sequentially with distilled water (50 mL) and saturated saline solution (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to a volume of approximately 15 mL.
-
Purification: Cool the concentrated residue in an ice bath and wash with cold hexane to precipitate the product.
-
Isolation: Collect the white solid product by filtration and dry under vacuum. This procedure typically yields around 4.6 g (approximately 94% yield) of this compound.
Characterization
Expected Spectroscopic Data:
| Technique | Expected Characteristics |
| ¹H NMR (CDCl₃) | Aromatic protons (δ 7.0-7.6 ppm), triplet for the -OCH₂- protons (δ ~4.0 ppm), multiplet for the -(CH₂)₃- protons (δ 1.3-1.9 ppm), and a triplet for the terminal -CH₃ protons (δ ~0.9 ppm). |
| ¹³C NMR (CDCl₃) | Aromatic carbons (δ 115-160 ppm), -OCH₂- carbon (δ ~68 ppm), aliphatic carbons (δ 14-32 ppm). |
| IR (KBr) | C-H stretching (aromatic and aliphatic, ~2850-3100 cm⁻¹), C=C stretching (aromatic, ~1450-1600 cm⁻¹), C-O stretching (ether, ~1250 cm⁻¹), C-Br stretching (~500-600 cm⁻¹). |
| Mass Spec. (EI) | Molecular ion peak (M⁺) at m/z 318 and 320 (due to bromine isotopes), with characteristic fragmentation patterns including loss of the pentyloxy group and cleavage of the biphenyl linkage. |
Applications: A Versatile Building Block
The primary application of this compound lies in its role as a key intermediate in the synthesis of liquid crystals and other advanced organic materials.
Liquid Crystal Synthesis
The bromine atom serves as a versatile functional handle for introducing various groups through cross-coupling reactions, such as the Suzuki or Sonogashira couplings. A common transformation is the conversion of the bromo group to a cyano (-CN) group, a crucial step in the synthesis of cyanobiphenyl liquid crystals. The pentyloxy chain contributes to the molecule's overall shape and influences its mesomorphic properties, such as the temperature range of the liquid crystal phase.
The role of this compound in LCD manufacturing.
Organic Electronics and Drug Discovery
Beyond liquid crystals, the biphenyl scaffold is of significant interest in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other organic electronic devices. The ability to functionalize the this compound molecule allows for the tuning of its electronic properties.
In the realm of drug discovery, the biphenyl moiety is a common structural motif in many pharmacologically active compounds. This molecule can serve as a starting point for the synthesis of novel drug candidates.
Conclusion
This compound stands as a testament to the enduring legacy of the pioneering work in liquid crystal research. Its straightforward synthesis and versatile chemical reactivity make it an invaluable tool for chemists and materials scientists. As the demand for advanced materials with tailored properties continues to grow, the importance of such fundamental building blocks will undoubtedly persist, enabling further innovations in display technologies, organic electronics, and beyond.
References
- 1. George Gray, the man who made flat screens possible | Chemistry | The Guardian [theguardian.com]
- 2. George Gray (chemist) - Wikipedia [en.wikipedia.org]
- 3. Hull History Centre: Tell the World: The Mole Behind the TV [hullhistorycentre.blogspot.com]
- 4. How a fraudulent MP and a brilliant scientist created LCDs for flat-screens [thenextweb.com]
- 5. benchchem.com [benchchem.com]
Methodological & Application
Application Note & Protocol: Synthesis of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl via Williamson Ether Synthesis
For: Researchers, scientists, and drug development professionals
Abstract
This document provides a comprehensive guide to the synthesis of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl, a key intermediate in the development of liquid crystals and pharmaceutical compounds. The protocol herein leverages the Williamson ether synthesis, a classic yet robust method for forming ethers.[1][2] This guide delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and outlines rigorous purification and characterization techniques. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the synthesis effectively.
Introduction and Scientific Background
The Williamson ether synthesis, developed by Alexander Williamson in 1850, remains a cornerstone of organic synthesis for the preparation of both symmetrical and asymmetrical ethers.[1][2] The reaction typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the reaction of an alkoxide ion with a primary alkyl halide.[1][3][4] This method's enduring prevalence in both laboratory and industrial settings is a testament to its broad scope and reliability.[1]
In the context of synthesizing this compound, the hydroxyl group of 4-bromo-4'-hydroxybiphenyl is deprotonated by a mild base to form a phenoxide. This nucleophilic phenoxide then attacks the primary alkyl halide, 1-bromopentane, to form the desired ether product. The biphenyl moiety is a critical structural motif in many pharmaceutical agents and advanced materials, making this synthetic route highly relevant.[5]
Mechanistic Insight: The SN2 Pathway
The Williamson ether synthesis is a classic example of an SN2 reaction.[1][6] The key steps are:
-
Deprotonation: A base, in this case, potassium carbonate, deprotonates the phenolic hydroxyl group of 4-bromo-4'-hydroxybiphenyl. Phenols are sufficiently acidic (pKa ~10) to be deprotonated by moderately weak bases like K2CO3.[7] This generates a potent nucleophile, the phenoxide ion.
-
Nucleophilic Attack: The resulting phenoxide ion attacks the electrophilic carbon atom of 1-bromopentane. This attack occurs from the backside relative to the leaving group (the bromide ion).[1]
-
Displacement: In a concerted step, the carbon-oxygen bond forms as the carbon-bromine bond breaks, displacing the bromide ion and forming the ether product.[3]
For this reaction to be efficient, the alkyl halide must be primary or methyl to minimize the competing E2 elimination reaction, which is favored with secondary and tertiary alkyl halides.[4][6]
Reagents and Materials
Proper preparation and handling of reagents are critical for the success and safety of the synthesis.
| Reagent | Formula | MW ( g/mol ) | Amount | Mmol | Eq. | Supplier (Example) | Notes |
| 4-bromo-4'-hydroxybiphenyl | C₁₂H₉BrO | 249.10 | 3.5 g | 14.11 | 1.0 | Sigma-Aldrich | Starting material. |
| 1-Bromopentane | C₅H₁₁Br | 151.04 | 3.75 g | 21.05 | 1.5 | Acros Organics | Alkylating agent. Flammable liquid and irritant.[8] |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | 4.9 g | 35.28 | 2.5 | Fisher Scientific | Base. Hygroscopic, store in a dry place.[7][9] |
| 2-Butanone (MEK) | C₄H₈O | 72.11 | 25 mL | - | - | VWR | Solvent. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | - | VWR | Extraction solvent. |
| Hexane | C₆H₁₄ | 86.18 | As needed | - | - | VWR | For washing/recrystallization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | - | VWR | Drying agent. |
| Deionized Water | H₂O | 18.02 | As needed | - | - | - | For washing. |
| Saturated Saline (Brine) | NaCl(aq) | - | As needed | - | - | - | For washing. |
Detailed Experimental Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Consult the Safety Data Sheets (SDS) for all chemicals before use. 1-bromopentane is a flammable liquid and causes skin, eye, and respiratory tract irritation.[8][10][11][12][13]
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-4'-hydroxybiphenyl (3.5 g, 14.11 mmol), 1-bromopentane (3.75 g, 21.05 mmol), and anhydrous potassium carbonate (4.9 g, 35.28 mmol).[14]
-
Add 2-butanone (25 mL) to the flask.[14]
-
Flush the apparatus with an inert gas, such as nitrogen, to create an inert atmosphere.[14] This is good practice to prevent any potential side reactions, although not strictly necessary for this specific reaction.
Reaction Execution
-
With vigorous stirring, heat the reaction mixture to reflux (approximately 80 °C).[14]
-
Maintain the reflux for 8 hours.[14] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexanes/ethyl acetate).[15]
Work-up and Isolation
-
After the reaction is complete, allow the mixture to cool to room temperature.[14]
-
Dilute the reaction mixture with dichloromethane (50 mL).[14]
-
Filter the mixture to remove the insoluble potassium carbonate and other inorganic salts.[14]
-
Transfer the filtrate to a separatory funnel and wash sequentially with deionized water (50 mL) and saturated saline (50 mL).[14] The saline wash helps to break any emulsions and further remove water from the organic layer.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[14]
Purification
-
The crude product is a white solid. To purify, wash the residue with cold (0 °C) hexane.[14]
-
For higher purity, recrystallization can be performed. Biphenyl derivatives can often be recrystallized from solvents like ethanol or a mixture of benzene and petroleum ether.[16][17][18]
-
Alternatively, column chromatography on silica gel can be employed for purification if significant impurities are present.[5][15]
A high yield of this compound as a white solid is expected (e.g., 4.6 g, 94.3%).[14]
Visualization of Workflow and Mechanism
To aid in the conceptual understanding of the experimental process and the underlying chemical transformation, the following diagrams are provided.
Diagram 1: Experimental workflow for the synthesis of this compound.
Diagram 2: Reaction mechanism of the Williamson ether synthesis.
Characterization of this compound
The successful synthesis of the target compound should be confirmed through various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons of the biphenyl system will appear in the range of δ 6.9-7.6 ppm. The protons of the pentyloxy chain will appear upfield: the -OCH₂- triplet around δ 4.0 ppm, the adjacent -CH₂- multiplet around δ 1.8 ppm, two -CH₂- multiplets around δ 1.4 ppm, and the terminal -CH₃ triplet around δ 0.9 ppm. |
| ¹³C NMR | Aromatic carbons will be observed in the δ 115-160 ppm region. The carbons of the pentyloxy chain will appear upfield. |
| Mass Spec (MS) | The molecular ion peak [M]⁺ should be observed at m/z ≈ 318 and [M+2]⁺ at m/z ≈ 320 with approximately equal intensity, which is characteristic of a monobrominated compound. |
| Melting Point | A sharp melting point should be observed, consistent with a pure compound. Literature values can be used for comparison. |
| FTIR | The disappearance of the broad O-H stretch from the starting material (around 3200-3600 cm⁻¹) and the appearance of C-O-C ether stretches (around 1250 cm⁻¹ and 1050 cm⁻¹) are indicative of a successful reaction. |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction. | Extend the reaction time and monitor by TLC. Ensure the reflux temperature is maintained. Use of a stronger base or a different solvent (e.g., DMF, acetonitrile) could be considered.[19] |
| Loss of product during work-up. | Ensure complete extraction from the aqueous phase. Be careful not to discard the organic layer. | |
| Incomplete Reaction | Inactive base. | Use freshly dried potassium carbonate as it is hygroscopic.[9] |
| Poor quality reagents. | Verify the purity of starting materials. | |
| Presence of Starting Material | Insufficient alkylating agent or base. | Ensure the correct stoichiometry is used. An excess of the alkylating agent and base is recommended. |
| Formation of Byproducts | Elimination reaction. | While unlikely with a primary alkyl halide, ensure the reaction temperature does not significantly exceed the reflux temperature. |
Conclusion
The Williamson ether synthesis is a highly effective and reliable method for the preparation of this compound. By following the detailed protocol and understanding the mechanistic principles outlined in this guide, researchers can confidently synthesize this valuable compound with high yield and purity. The provided troubleshooting guide and characterization data will further aid in achieving successful and reproducible results.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Potassium Carbonate [commonorganicchemistry.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Potassium carbonate - Sciencemadness Wiki [sciencemadness.org]
- 10. chemicalbook.com [chemicalbook.com]
- 11. echemi.com [echemi.com]
- 12. lobachemie.com [lobachemie.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. This compound | 63619-51-2 [chemicalbook.com]
- 15. studylib.net [studylib.net]
- 16. CN1680226A - Method for preparing high-purity biphenyl from crude biphenyl - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
column chromatography protocol for 4-bromo-4'-(pentyloxy)-1,1'-biphenyl
Application Note & Protocol
High-Purity Isolation of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl via Automated Flash Column Chromatography
Abstract
This document provides a comprehensive, field-tested protocol for the purification of this compound, a key intermediate in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and pharmaceutical compounds. The protocol details a robust methodology using automated flash column chromatography, a technique that offers significant advantages in terms of speed, resolution, and reproducibility over traditional gravity-fed methods. We will delve into the rationale behind solvent system selection, stationary phase choice, and the critical parameters for achieving >99% purity. This guide is intended for researchers in organic synthesis, materials science, and medicinal chemistry.
Introduction and Scientific Principle
This compound is a biphenyl derivative characterized by moderate polarity. The molecule's structure, featuring a non-polar biphenyl core, a polarizable bromine atom, and a moderately polar pentyloxy ether group, dictates its chromatographic behavior. The purification strategy hinges on the principles of normal-phase adsorption chromatography.
In this system, a polar stationary phase, typically silica gel (SiO₂), is used. The surface of silica gel is rich in silanol groups (Si-OH), which are polar and can form hydrogen bonds. A non-polar mobile phase (eluent) is then used to carry the sample through the column. The separation mechanism is based on the differential adsorption and desorption of the components in the crude mixture onto the silica surface.
-
Polar Impurities: Strongly adsorb to the silica gel and elute slowly.
-
Non-polar Impurities: Have minimal interaction with the stationary phase and elute quickly.
-
Target Compound: this compound, with its intermediate polarity, will elute at a rate between the highly polar and non-polar impurities, allowing for its effective isolation.
The selection of an appropriate mobile phase is paramount. A solvent system that is too non-polar will result in the target compound being strongly retained on the column, leading to long elution times and poor recovery. Conversely, a mobile phase that is too polar will cause the compound to elute too quickly with the solvent front, resulting in poor separation from other components. Therefore, a preliminary Thin-Layer Chromatography (TLC) analysis is essential to determine the optimal solvent polarity for achieving a target retention factor (Rf) of approximately 0.3-0.4.
Materials and Equipment
Reagents & Consumables
| Item | Grade | Supplier Example |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel | Flash Grade, 40-63 µm | Sigma-Aldrich, Merck |
| n-Hexane | HPLC Grade | Fisher Scientific |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific |
| Dichloromethane (DCM) | ACS Grade | VWR |
| TLC Plates | Silica Gel 60 F₂₅₄ | MilliporeSigma |
| Iodine | ACS Grade | Sigma-Aldrich |
Equipment
| Item | Description / Model Example |
| Automated Flash Chromatography System | Teledyne ISCO CombiFlash Rf+ or equivalent |
| Pre-packed Silica Column | RediSep® Rf Gold or equivalent, size-dependent |
| UV-Vis Detector | Integrated into flash system (e.g., 254 nm) |
| Fraction Collector | Integrated into flash system |
| Rotary Evaporator | Heidolph Hei-VAP or equivalent |
| TLC Developing Chamber | Standard glass tank with lid |
| UV Lamp | For TLC visualization (254 nm) |
| Analytical Balance | 0.1 mg readability |
Pre-Chromatography Optimization: TLC Analysis
Objective: To identify an optimal mobile phase composition that provides a retention factor (Rf) of 0.3-0.4 for the target compound. This Rf value typically translates well from TLC to flash chromatography, ensuring good separation.
Protocol: TLC Solvent System Screening
-
Prepare TLC Chambers: Line three separate TLC developing chambers with filter paper and add the following solvent systems:
-
System A: 98:2 Hexane:EtOAc
-
System B: 95:5 Hexane:EtOAc
-
System C: 90:10 Hexane:EtOAc Allow the chambers to saturate for at least 15 minutes.
-
-
Sample Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in a minimal volume (~0.2 mL) of dichloromethane (DCM).
-
Spotting: Using a capillary tube, spot the dissolved sample onto the baseline of three separate TLC plates.
-
Development: Place one TLC plate into each of the saturated chambers. Allow the solvent front to travel up the plate until it is approximately 1 cm from the top.
-
Visualization: Remove the plates, immediately mark the solvent front with a pencil, and allow them to dry completely. Visualize the spots under a UV lamp at 254 nm. The biphenyl system is UV-active and should be clearly visible.
-
Rf Calculation: Calculate the Rf value for the target compound spot in each system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Selection: Choose the solvent system that yields an Rf value closest to 0.35. For this compound, a system of 98:2 to 95:5 Hexane:EtOAc is typically effective.
Detailed Protocol: Automated Flash Chromatography
This protocol assumes the use of an automated flash chromatography system.
Workflow Diagram
Caption: Workflow for the purification of this compound.
Step 1: Sample Preparation (Dry Loading)
Dry loading is superior for this application as it often results in sharper bands and better resolution compared to liquid injection, especially if the sample has limited solubility in the mobile phase.
-
Weigh the crude material (e.g., 500 mg).
-
Dissolve the crude product in a minimal amount of a volatile solvent like DCM (e.g., 5-10 mL).
-
Add approximately 2-3 times the mass of the crude product in silica gel (e.g., 1.0 - 1.5 g) to the solution.
-
Concentrate the slurry using a rotary evaporator until a fine, free-flowing powder is obtained. Ensure the sample is completely dry.
Step 2: System and Column Setup
-
Column Selection: Choose a pre-packed silica column size appropriate for the amount of crude material. A general rule is a sample-to-silica mass ratio of 1:30 to 1:100. For 500 mg of crude material, a 25 g silica column is a suitable starting point.
-
Installation: Install the column onto the flash chromatography system.
-
Solvent Lines: Place the solvent inlet lines into the appropriate reservoirs (Line A: Hexane, Line B: Ethyl Acetate).
-
Method Programming: Program the method on the system's software.
-
Equilibration: Set the column to equilibrate with 100% Hexane for at least 2 column volumes (CVs).
-
Detection: Set the UV detector to monitor at 254 nm, where the biphenyl core exhibits strong absorbance.
-
Flow Rate: Set a flow rate appropriate for the column size (e.g., 30-40 mL/min for a 25 g column).
-
Elution Method: An isocratic elution with the pre-determined solvent system (e.g., 97:3 Hexane:EtOAc) is often sufficient. For complex mixtures with closely eluting impurities, a shallow gradient may be beneficial (e.g., 0-10% EtOAc in Hexane over 20 CVs).
-
Step 3: Elution and Fraction Collection
-
Load Sample: Transfer the dry-loaded sample into an empty solid-load cartridge and attach it to the system.
-
Run Method: Start the purification run. The system will automatically equilibrate the column, inject the sample, and begin the elution.
-
Monitor Chromatogram: Observe the real-time chromatogram. The system will display UV absorbance versus time (or column volumes). Non-polar impurities will elute first, followed by the target product, and finally, more polar impurities.
-
Fraction Collection: The fraction collector will automatically collect fractions based on the detected peaks. Ensure the fraction size is set appropriately to avoid cross-contamination between peaks.
Step 4: Post-Run Analysis
-
TLC of Fractions: Analyze the key fractions corresponding to the main peak by TLC using the same solvent system. Spot the starting material, the collected fractions, and co-spot the starting material with a key fraction to confirm identity.
-
Pooling and Concentration: Combine the fractions that contain only the pure product (as determined by TLC).
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Yield and Purity: Record the final mass of the white solid and calculate the yield. Confirm final purity via NMR spectroscopy or HPLC.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Separation (Overlapping Peaks) | Incorrect solvent system (too polar). | Re-evaluate the solvent system with TLC. Decrease the polarity of the mobile phase (e.g., lower % of EtOAc). |
| Sample overload. | Reduce the amount of sample loaded onto the column or use a larger column. | |
| Peak Tailing | Sample is too acidic/basic. | Add a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic ones). |
| Column channeling or poor packing. | Use a high-quality pre-packed column. Ensure proper equilibration. | |
| No Compound Eluting | Incorrect solvent system (too non-polar). | Gradually increase the polarity of the mobile phase (increase % of EtOAc). |
| Compound has decomposed on silica. | Consider using a different stationary phase like alumina or a reverse-phase column if the compound is unstable on silica. | |
| Cracked Silica Bed | Rapid change in solvent polarity; thermal shock. | Use a gradual solvent gradient instead of a steep step gradient. Ensure solvents are at room temperature. |
Safety Precautions
-
Solvent Handling: Hexane, ethyl acetate, and dichloromethane are flammable and volatile. Handle them exclusively within a certified chemical fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a flame-resistant lab coat, and nitrile gloves.
-
Silica Dust: Inhaling fine silica dust can cause respiratory irritation. Handle silica gel (for dry loading) carefully within a fume hood to avoid generating dust.
-
Pressure: Flash chromatography systems operate under pressure. Routinely inspect tubing and fittings for signs of wear or damage to prevent solvent leaks.
Application Notes and Protocols for 4-bromo-4'-(pentyloxy)-1,1'-biphenyl in Organic Electronics
Introduction: The Strategic Importance of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl
This compound is a versatile molecular building block of significant interest in the field of organic electronics and materials science. Its structure, which features a rigid biphenyl core, a reactive bromine site, and a flexible pentyloxy chain, makes it an ideal precursor for the synthesis of advanced organic materials. The biphenyl core provides a robust, conjugated scaffold that is fundamental to the charge-transporting and light-emitting properties of many organic semiconductors. The terminal bromine atom serves as a highly effective reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] This allows for the straightforward extension of the conjugated system by coupling with various aryl or heteroaryl boronic acids, enabling precise tuning of the electronic and photophysical properties of the final material.
The pentyloxy group imparts several beneficial properties. It enhances the solubility of the molecule and its derivatives in common organic solvents, which is crucial for solution-based processing and device fabrication. Furthermore, the flexible alkyl chain can influence the morphology and intermolecular packing of the resulting materials in the solid state, which in turn affects charge mobility and device performance. These characteristics make this compound a valuable starting material for a range of applications, including the synthesis of liquid crystals, hole-transporting materials (HTMs) for Organic Light-Emitting Diodes (OLEDs), and active layers in Organic Field-Effect Transistors (OFETs).[2][3]
This document provides detailed protocols for the synthesis of this compound and its subsequent utilization in the synthesis of a representative tri-aryl compound for organic electronics applications via a Suzuki-Miyaura cross-coupling reaction.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 63619-51-2 | [4] |
| Molecular Formula | C₁₇H₁₉BrO | [4] |
| Molecular Weight | 319.24 g/mol | [4] |
| Appearance | White solid | [4] |
| Melting Point | 132 °C | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of this compound from 4'-bromo-[1,1'-biphenyl]-4-ol via a Williamson ether synthesis.
Reaction Scheme:
Caption: Williamson ether synthesis of this compound.
Materials:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Amount | Moles |
| 4'-bromo-[1,1'-biphenyl]-4-ol | 29558-77-8 | 249.10 | 3.5 g | 14.11 mmol |
| 1-bromopentane | 110-53-2 | 151.04 | 3.75 g | 21.05 mmol |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 4.9 g | 35.28 mmol |
| 2-butanone (MEK) | 78-93-3 | 72.11 | 25 mL | - |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 50 mL | - |
| Hexane | 110-54-3 | 86.18 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | - |
| Distilled Water | 7732-18-5 | 18.02 | 50 mL | - |
| Saturated Saline (Brine) | - | - | 50 mL | - |
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-bromo-[1,1'-biphenyl]-4-ol (3.5 g, 14.11 mmol), 1-bromopentane (3.75 g, 21.05 mmol), and anhydrous potassium carbonate (4.9 g, 35.28 mmol).[4]
-
Suspend the solids in 2-butanone (25 mL).[4]
-
Place the flask under a nitrogen atmosphere.
-
Heat the reaction mixture to reflux and maintain for 8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with dichloromethane (50 mL).[4]
-
Remove the insoluble potassium salts by filtration.
-
Transfer the filtrate to a separatory funnel and wash sequentially with distilled water (50 mL) and saturated saline (50 mL).[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Wash the resulting residue with cold (0 °C) hexane to precipitate the product.
-
Collect the white solid by filtration and dry under vacuum to yield this compound.[4]
Expected Yield: Approximately 4.6 g (94.3%).[4]
Protocol 2: Synthesis of a Tri-aryl Derivative for Organic Electronics via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.[1][6] This reaction is a cornerstone for creating the extended π-conjugated systems necessary for efficient charge transport and light emission in organic electronic devices.[7]
Reaction Scheme:
Caption: Suzuki-Miyaura cross-coupling workflow.
Materials:
| Reagent | Example CAS Number | Molecular Weight ( g/mol ) | Amount (Example) | Moles (Example) |
| This compound | 63619-51-2 | 319.24 | 1.0 g | 3.13 mmol |
| 4-(Diphenylamino)phenylboronic acid | 201802-67-7 | 289.13 | 1.08 g | 3.76 mmol |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | 181 mg | 0.157 mmol (5 mol%) |
| Sodium Carbonate (Na₂CO₃) | 584-08-7 | 105.99 | 663 mg | 6.26 mmol |
| Toluene | 108-88-3 | 92.14 | 20 mL | - |
| Ethanol | 64-17-5 | 46.07 | 10 mL | - |
| Deionized Water | 7732-18-5 | 18.02 | 10 mL | - |
Procedure:
-
In a Schlenk flask, combine this compound (1.0 g, 3.13 mmol), the desired arylboronic acid (e.g., 4-(diphenylamino)phenylboronic acid, 1.2 equivalents), and tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Prepare a 2M aqueous solution of sodium carbonate.
-
Add toluene (20 mL) and ethanol (10 mL) to the Schlenk flask.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 20-30 minutes.
-
Add the degassed 2M sodium carbonate solution (3.13 mL, 6.26 mmol).
-
Heat the reaction mixture to reflux (typically 80-90 °C) with vigorous stirring under an inert atmosphere for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate or toluene and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final tri-aryl product.
Self-Validation and Characterization:
The identity and purity of the synthesized compounds should be rigorously confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and assess purity.
-
Mass Spectrometry (MS): To verify the molecular weight of the final product.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
For the final organic electronic material, further characterization is essential:
-
UV-Visible and Photoluminescence Spectroscopy: To determine the optical bandgap and emission properties.
-
Cyclic Voltammetry (CV): To determine the HOMO and LUMO energy levels, which are critical for assessing charge injection and transport properties.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): To evaluate the thermal stability and phase transitions of the material.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of advanced materials for organic electronics. Its well-defined structure allows for predictable reactivity, particularly in palladium-catalyzed cross-coupling reactions, enabling the systematic design of novel organic semiconductors. The protocols provided herein offer a reliable pathway for the synthesis of this key intermediate and its subsequent elaboration into more complex, functional molecules for applications in OLEDs, OFETs, and other organic electronic devices.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. New hole transporting materials based on di- and tetra-substituted biphenyl derivatives for organic light-emitting diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | 63619-51-2 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. ocf.berkeley.edu [ocf.berkeley.edu]
Application Notes and Protocols: 4-bromo-4'-(pentyloxy)-1,1'-biphenyl as a Versatile Precursor for Advanced OLED Materials
Introduction: The Strategic Importance of Biphenyl Scaffolds in OLEDs
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies, offering superior contrast, color fidelity, and form factor flexibility. The performance of these devices is intrinsically linked to the molecular architecture of the organic materials employed within their emissive and charge-transport layers.[1][2] Among the myriad of structural motifs, the biphenyl unit stands out as a cornerstone for designing high-performance OLED materials.[3][4][5] Its rigid, planar structure provides excellent thermal stability and a robust conjugated system that can be readily functionalized to tune photophysical and electronic properties.
This guide focuses on 4-bromo-4'-(pentyloxy)-1,1'-biphenyl , a key intermediate whose strategic design offers significant advantages for the synthesis of advanced OLED materials. The molecule incorporates two critical features:
-
A Reactive Bromine Handle: The bromine atom at the 4-position serves as a versatile reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][3][6] This allows for the straightforward introduction of a wide range of functional groups to build complex, π-conjugated systems.[3]
-
A Solubilizing Pentyloxy Chain: The pentyloxy group at the 4'-position enhances the solubility of the molecule and its derivatives in common organic solvents. This is a crucial practical consideration, facilitating synthesis, purification, and ultimately, the solution-based processing of OLED devices.
This document provides a comprehensive overview of the synthesis, characterization, and application of this compound as a precursor, complete with detailed experimental protocols for researchers in materials science and drug development.
Part 1: Synthesis of this compound
The synthesis of the title compound is efficiently achieved via a Williamson ether synthesis. This classical and reliable method involves the O-alkylation of a phenol with an alkyl halide in the presence of a weak base.[7] The choice of a moderately polar aprotic solvent like 2-butanone (MEK) is strategic; it readily dissolves the organic reactants while being sufficiently polar to facilitate the reaction, and its boiling point allows for convenient reflux conditions.
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol:
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles | Eq. |
| 4'-Bromo-[1,1'-biphenyl]-4-ol | 249.10 | 3.5 g | 14.11 mmol | 1.0 |
| 1-Bromopentane | 151.04 | 3.75 g | 24.8 mmol | 1.75 |
| Anhydrous Potassium Carbonate | 138.21 | 4.9 g | 35.28 mmol | 2.5 |
| 2-Butanone (MEK) | 72.11 | 25 mL | - | - |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | - |
| Hexane | 86.18 | As needed | - | - |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4'-bromo-[1,1'-biphenyl]-4-ol (3.5 g, 14.11 mmol), 1-bromopentane (3.75 g, 21.05 mmol), and anhydrous potassium carbonate (4.9 g, 35.28 mmol).[8]
-
Solvent Addition: Add 25 mL of 2-butanone to the flask.
-
Inert Atmosphere: Purge the flask with nitrogen gas for 5-10 minutes to create an inert atmosphere. This is crucial to prevent potential side reactions at elevated temperatures.
-
Reaction: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring. Maintain reflux for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After 8 hours, cool the reaction mixture to room temperature. Dilute the mixture with 50 mL of dichloromethane.[8]
-
Filtration: Remove the insoluble potassium salts by vacuum filtration, washing the filter cake with a small amount of dichloromethane.
-
Aqueous Wash: Transfer the filtrate to a separatory funnel and wash sequentially with 50 mL of distilled water and 50 mL of saturated brine solution. The brine wash helps to remove residual water from the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purification: The resulting crude product is a white solid. To purify, wash the solid with cold (0°C) hexane and filter to afford the final product.[8] This step effectively removes any unreacted 1-bromopentane and other nonpolar impurities.
Expected Yield: 4.6 g (94.3%) of a white solid.[8]
Part 2: Characterization and Physicochemical Properties
Proper characterization is essential to confirm the identity and purity of the synthesized precursor.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 63619-51-2 |
| Molecular Formula | C₁₇H₁₉BrO[8][9] |
| Molecular Weight | 319.24 g/mol [8] |
| Appearance | White solid |
| Storage Temp. | Room Temperature |
Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure. The ¹H NMR should show characteristic signals for the aromatic protons of the biphenyl core and the aliphatic protons of the pentyloxy chain.
-
Mass Spectrometry (MS): To verify the molecular weight. The mass spectrum should exhibit a characteristic isotopic pattern for a monobrominated compound.
-
Melting Point (MP): To assess the purity of the compound. A sharp melting point range indicates high purity.
Part 3: Application in OLED Material Synthesis via Suzuki-Miyaura Cross-Coupling
The true utility of this compound lies in its role as a building block for more complex OLED materials. The Suzuki-Miyaura reaction is a powerful and widely used palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[1][10] It offers high functional group tolerance and generally proceeds under mild conditions, making it ideal for the synthesis of intricate organic electronic materials.[10]
In this representative protocol, we describe the coupling of our precursor with an arylboronic acid to construct a larger, more conjugated system suitable for use as a host or emissive material in an OLED device.
General Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura cross-coupling.
Protocol: Synthesis of a Tri-Aryl System
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials:
| Reagent/Solvent | M.W. ( g/mol ) | Amount | Moles | Eq. |
| This compound | 319.24 | 1.0 g | 3.13 mmol | 1.0 |
| Arylboronic Acid | Varies | Varies | 3.44 mmol | 1.1 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 181 mg | 0.157 mmol | 0.05 |
| Potassium Carbonate | 138.21 | 865 mg | 6.26 mmol | 2.0 |
| Toluene | 92.14 | 20 mL | - | - |
| Water | 18.02 | 5 mL | - | - |
Procedure:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 g, 3.13 mmol), the desired arylboronic acid (3.44 mmol), and potassium carbonate (865 mg, 6.26 mmol).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (181 mg, 5 mol%). The use of a pre-catalyst like Pd(PPh₃)₄ is common; it is relatively stable to air but generates the active Pd(0) species in solution.
-
Inert Atmosphere: Seal the flask, and cycle between vacuum and backfilling with an inert gas (e.g., argon or nitrogen) three times. This is critically important as oxygen can deactivate the palladium catalyst.
-
Solvent Addition: Add degassed toluene (20 mL) and degassed water (5 mL) via syringe. The biphasic solvent system is typical for Suzuki couplings, with the base residing primarily in the aqueous phase.
-
Reaction: Heat the mixture to reflux (around 85-90°C) with vigorous stirring. The reaction is typically complete within 12-24 hours. Monitor by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield the final, highly pure OLED material.[11]
Conclusion
This compound is an exceptionally useful and strategically designed precursor for the synthesis of advanced OLED materials. Its synthesis is straightforward and high-yielding. The presence of a reactive bromine atom allows for facile derivatization via robust and reliable palladium-catalyzed cross-coupling reactions, enabling the construction of a diverse library of complex organic semiconductors. The solubilizing pentyloxy chain ensures good processability, a key factor in both laboratory-scale synthesis and potential industrial applications. The protocols detailed herein provide a solid foundation for researchers to explore the vast potential of this versatile building block in the development of next-generation OLED technologies.
References
- 1. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. The design and synthesis of substituted biphenyl libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 7. 1-Bromo-4-(pentyloxy)benzene|CAS 30752-18-2|Supplier [benchchem.com]
- 8. This compound | 63619-51-2 [chemicalbook.com]
- 9. This compound | C17H19BrO | CID 2801388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. nobelprize.org [nobelprize.org]
- 11. researchgate.net [researchgate.net]
Application Note: Strategic Functionalization of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl
Introduction: The Biphenyl Scaffold in Modern Chemistry
The biphenyl moiety is a privileged structural backbone in a multitude of high-value chemical entities. Its presence is ubiquitous in pharmaceuticals, advanced materials, and agrochemicals, owing to its rigid, planar structure which can be strategically modified to fine-tune electronic and steric properties.[1] Functionalized biphenyls are critical intermediates for synthesizing a wide range of compounds with significant pharmacological activity, including anti-inflammatory, antihypertensive, and anti-cancer agents.[2] Furthermore, their unique optical and electronic characteristics make them ideal for applications in Organic Light-Emitting Diodes (OLEDs) and liquid crystal displays.[1]
This guide provides a detailed technical overview and field-proven protocols for the functionalization of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl , a versatile and commercially available building block. The bromine atom serves as a highly effective synthetic handle for introducing new functionalities via modern synthetic methodologies. We will explore three cornerstone strategies:
-
Suzuki-Miyaura Coupling: For robust carbon-carbon bond formation.
-
Buchwald-Hartwig Amination: For the construction of essential carbon-nitrogen bonds.
-
Lithiation and Electrophilic Trapping: For palladium-free functionalization and access to a diverse range of derivatives.
Each protocol is designed as a self-validating system, with in-depth explanations of the causality behind experimental choices to empower researchers to adapt and troubleshoot these powerful transformations.
Starting Material Profile
-
Chemical Name: this compound[3]
-
CAS Number: 63619-51-2[4]
-
Molecular Weight: 319.24 g/mol [4]
-
Structure:

-
Synthesis Note: This starting material is typically synthesized via Williamson ether synthesis from 4'-bromo-[1,1'-biphenyl]-4-ol and 1-bromopentane.[4]
Protocol I: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling of an organoboron species with an organohalide.[6][7] It is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, making it ideal for synthesizing complex biaryl systems from our target substrate.[6]
Mechanistic Rationale
The catalytic cycle involves three primary steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[6][8][9] The base is crucial for activating the organoboron species, facilitating the transmetalation step.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Synthesis of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carbonitrile
This protocol details the coupling of this compound with 4-cyanophenylboronic acid.
Materials and Equipment:
-
This compound
-
4-cyanophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene and Water (degassed)
-
Standard, oven-dried Schlenk glassware
-
Magnetic stirrer, heating mantle, condenser
-
Inert atmosphere line (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.13 mmol, 1.0 equiv), 4-cyanophenylboronic acid (0.55 g, 3.76 mmol, 1.2 equiv), and anhydrous K₂CO₃ (1.30 g, 9.39 mmol, 3.0 equiv).
-
Catalyst Addition: Under a positive flow of nitrogen, add Pd(PPh₃)₄ (181 mg, 0.157 mmol, 5 mol%). The use of a pre-formed, air-stable catalyst simplifies handling.
-
Solvent Addition & Degassing: Add a 4:1 mixture of Toluene:Water (40 mL Toluene, 10 mL Water). The biphasic system is common and effective for Suzuki couplings.[10] Degas the mixture thoroughly by bubbling nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 90 °C under a nitrogen atmosphere and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (50 mL) and water (30 mL). Separate the organic layer. Wash the organic layer sequentially with water (2 x 30 mL) and saturated brine (1 x 30 mL). The brine wash helps to remove residual water from the organic phase.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield the pure product.
Optimization and Causality
| Parameter | Recommended Options | Rationale and Field Insights |
| Palladium Source | Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Buchwald Precatalysts | Pd(PPh₃)₄ is a reliable Pd(0) source. Pd(II) sources like Pd(OAc)₂ require in situ reduction, which can consume a small amount of the boronic acid or phosphine ligand.[11] For challenging or sterically hindered substrates, more active catalyst systems using bulky phosphine ligands are recommended.[10] |
| Ligand | PPh₃, P(tBu)₃, SPhos, XPhos | The ligand stabilizes the palladium catalyst and modulates its reactivity. For simple aryl bromides, PPh₃ is often sufficient. For less reactive aryl chlorides or demanding couplings, bulky, electron-rich ligands like SPhos accelerate the oxidative addition and reductive elimination steps.[10][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaHCO₃ | A base is essential to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[6] K₂CO₃ is a cost-effective and generally effective choice. Cs₂CO₃ is more soluble and can be more effective for difficult couplings. |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | The solvent system must solubilize the reagents. A biphasic mixture of an organic solvent and water is very common and highly effective.[10][12] Anhydrous conditions can be used with bases like KF. |
Protocol II: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is the premier palladium-catalyzed method for constructing aryl C-N bonds.[13][14] It has revolutionized synthetic chemistry, providing a general route to aryl amines, which are prevalent in pharmaceuticals.[9][14] The reaction couples an aryl halide with a primary or secondary amine using a strong, non-nucleophilic base.
Mechanistic Rationale
The catalytic cycle is analogous to the Suzuki coupling. Key steps include the oxidative addition of the aryl bromide to Pd(0), coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13][15] The choice of a bulky, electron-rich phosphine ligand is critical for promoting the final reductive elimination step.[14][16]
Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Protocol: Synthesis of N,N-diethyl-4'-(pentyloxy)-[1,1'-biphenyl]-4-amine
This protocol describes the coupling of the title compound with diethylamine.
Materials and Equipment:
-
This compound
-
Diethylamine
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Strictly anhydrous and inert reaction setup (Schlenk line or glovebox)
Procedure:
-
Vessel Preparation (Inert Atmosphere): In a glovebox or under a strong counterflow of argon, add Pd₂(dba)₃ (28.6 mg, 0.031 mmol, 2 mol% Pd), XPhos (35.6 mg, 0.075 mmol, 2.4 mol%), and sodium tert-butoxide (211 mg, 2.20 mmol, 1.4 equiv) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (500 mg, 1.57 mmol, 1.0 equiv). Seal the tube with a septum.
-
Solvent and Amine Addition: Outside the glovebox (if applicable), add anhydrous toluene (8 mL) via syringe, followed by diethylamine (0.20 mL, 1.88 mmol, 1.2 equiv). The use of anhydrous solvent is critical to prevent catalyst deactivation.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 16 hours. The reaction is typically not sensitive to oxygen once sealed but should be maintained under an inert headspace.[13]
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution. Dilute with ethyl acetate (30 mL) and water (20 mL).
-
Purification: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (eluent: 2-5% ethyl acetate in hexanes).
Optimization and Causality
| Parameter | Recommended Options | Rationale and Field Insights |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Pd₂(dba)₃ is a common and effective Pd(0) source. Pd(OAc)₂ is also widely used but requires in situ reduction by the phosphine ligand or amine.[15] |
| Ligand | XPhos, SPhos, RuPhos, BrettPhos, BINAP, DPPF | This is the most critical parameter. Bulky, electron-rich biarylmonophosphine ligands (e.g., XPhos, SPhos) are state-of-the-art and show broad substrate scope.[14][15] They accelerate the rate-limiting reductive elimination step and prevent the formation of off-cycle catalyst dimers. |
| Base | NaOtBu, KOtBu, LiHMDS, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine without competing in the coupling.[17] NaOtBu is the most common choice. Weaker bases like K₃PO₄ may be used for more sensitive substrates but often require higher temperatures or longer reaction times. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are essential. Toluene is an excellent high-boiling choice. Dioxane is also common but must be purified to remove peroxides. |
Protocol III: Lithiation and Electrophilic Trapping
An alternative to palladium catalysis is the generation of a potent aryllithium nucleophile via lithium-halogen exchange. This intermediate can then be "trapped" with a wide variety of electrophiles, providing a divergent route to many functionalized derivatives.[18][19] This method requires stringent anhydrous and low-temperature conditions due to the high reactivity of organolithium reagents.[18][20]
Mechanistic Rationale
The process is a straightforward two-step sequence. First, an alkyllithium reagent (typically n-BuLi or t-BuLi) rapidly exchanges with the aryl bromide at low temperature (-78 °C) to form the aryllithium species. Second, this highly nucleophilic intermediate attacks an added electrophile (E⁺) to form a new carbon-element bond.
Caption: General workflow for lithiation and electrophilic trapping.
Experimental Protocol: Synthesis of 4'-(pentyloxy)-[1,1'-biphenyl]-4-carboxylic acid
This protocol details the carboxylation of the aryllithium intermediate using carbon dioxide.
Materials and Equipment:
-
This compound
-
n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)
-
Anhydrous tetrahydrofuran (THF)
-
Carbon dioxide (dry ice, or gas from a cylinder)
-
Hydrochloric acid (HCl), aqueous solution (e.g., 1 M)
-
Flame-dried glassware, inert atmosphere line, low-temperature bath (-78 °C, dry ice/acetone)
Procedure:
-
Vessel Preparation: To a flame-dried, three-neck round-bottom flask under a positive pressure of argon, add this compound (1.00 g, 3.13 mmol, 1.0 equiv).
-
Dissolution and Cooling: Add anhydrous THF (20 mL) via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
-
Lithiation: Slowly add n-BuLi (1.38 mL of 2.5 M solution, 3.44 mmol, 1.1 equiv) dropwise over 10 minutes, keeping the internal temperature below -70 °C. Stir the mixture at -78 °C for 30 minutes. A color change is often observed.
-
Electrophilic Quench (Carboxylation): Crush a few pieces of dry ice in a separate dry flask under an argon atmosphere. Using a wide-bore cannula, transfer the aryllithium solution onto the crushed dry ice. Alternatively, bubble CO₂ gas through the solution at -78 °C for 20 minutes.
-
Work-up: Allow the mixture to slowly warm to room temperature. Quench by adding 1 M HCl (20 mL) until the aqueous layer is acidic (pH ~2).
-
Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the carboxylic acid product, which can often be purified by recrystallization.
Versatility and Electrophile Choice
| Electrophile | Reagent | Functional Group Introduced |
| Carboxylation | CO₂ (Dry Ice) | -COOH (Carboxylic Acid) |
| Formylation | DMF (N,N-Dimethylformamide) | -CHO (Aldehyde) |
| Iodination | I₂ (Iodine) | -I (Iodide) |
| Hydroxymethylation | Paraformaldehyde or Aldehyde (RCHO) | -CH₂OH or -CH(OH)R |
| Borylation | B(OMe)₃ (Trimethyl borate) | -B(OH)₂ (Boronic Acid) |
Conclusion
This compound is a highly adaptable chemical intermediate. The strategic selection of a functionalization protocol allows for its efficient conversion into a vast array of more complex molecules. Palladium-catalyzed Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer reliable and scalable methods for C-C and C-N bond formation, respectively, benefiting from decades of optimization and a deep mechanistic understanding. For instances where palladium is undesirable or alternative functionalities are required, the classic yet powerful approach of lithiation followed by electrophilic quench provides a complementary and divergent synthetic route. The protocols and insights provided herein are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to successfully leverage this important biphenyl scaffold in their synthetic endeavors.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 2. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. This compound | 63619-51-2 [chemicalbook.com]
- 5. This compound | C17H19BrO | CID 2801388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 8. nobelprize.org [nobelprize.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 16. researchgate.net [researchgate.net]
- 17. jk-sci.com [jk-sci.com]
- 18. In Situ Generation and Trapping of Aryllithium and Arylpotassium Species by Halogen, Sulfur, and Carbon Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In situ generation and trapping of aryllithium and arylpotassium species by halogen, sulfur, and carbon electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Organolithium reagent - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Cross-Coupling of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl
Introduction: Strategic Functionalization of a Versatile Biphenyl Scaffold
The biphenyl moiety is a privileged structural motif in a vast array of functional materials and pharmacologically active compounds. The specific derivative, 4-bromo-4'-(pentyloxy)-1,1'-biphenyl, serves as a highly versatile building block for organic chemists. Its unique architecture, featuring a reactive bromine atom and a lipophilic pentyloxy chain, allows for tailored modifications to modulate its physicochemical properties. The bromine atom acts as a key handle for palladium-catalyzed cross-coupling reactions, enabling the strategic introduction of diverse functionalities at the 4-position. This guide provides an in-depth exploration of the reaction conditions for the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination cross-coupling reactions of this important substrate. The protocols detailed herein are designed to be robust and reproducible, offering researchers a reliable starting point for their synthetic endeavors.
Core Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions have revolutionized the art of C-C and C-N bond formation. The general catalytic cycle for these transformations typically involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the aryl bromide (in this case, this compound) to form a Pd(II) intermediate.
-
Transmetalation (for Suzuki) or analogous steps (for Heck, Sonogashira, Buchwald-Hartwig): The coupling partner (e.g., an organoboron compound in the Suzuki reaction) transfers its organic moiety to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired product and regenerating the Pd(0) catalyst.
The choice of ligands, base, and solvent is critical in modulating the efficiency and selectivity of these reactions, as will be detailed in the specific protocols below.
Diagrammatic Representation of the Cross-Coupling Workflow
The following diagram illustrates the general workflow for the cross-coupling of this compound.
Caption: General experimental workflow for cross-coupling reactions.
Detailed Application Notes and Protocols
Suzuki-Miyaura Coupling: Formation of a Biaryl Linkage
The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, particularly for the synthesis of substituted biphenyls.[1] This reaction couples an organoboron compound with an organohalide.[1]
Causality Behind Experimental Choices:
-
Catalyst: Pd(PPh₃)₄ is a commonly used, commercially available, and reliable catalyst for Suzuki couplings. The tetrakis(triphenylphosphine) ligand provides a stable Pd(0) source.
-
Base: An aqueous solution of a base like K₂CO₃ or Na₂CO₃ is crucial. It activates the boronic acid for transmetalation and facilitates the catalytic cycle.
-
Solvent System: A two-phase solvent system, such as toluene and water, is often employed to dissolve both the organic-soluble starting materials and the water-soluble inorganic base.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
-
To a dried Schlenk flask, add this compound (1.0 mmol, 319 mg), phenylboronic acid (1.2 mmol, 146 mg), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add degassed toluene (10 mL) and a 2 M aqueous solution of K₂CO₃ (2.0 mL).
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Separate the organic layer, and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-phenyl-4'-(pentyloxy)-1,1'-biphenyl.
Data Presentation: Suzuki-Miyaura Coupling
| Entry | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 12 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | 10 | ~88 |
| 3 | 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | ~85 |
Heck Reaction: Vinylation of the Biphenyl Core
The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, providing a direct route to vinylated biphenyl derivatives.[2]
Causality Behind Experimental Choices:
-
Catalyst: Pd(OAc)₂ is a common and cost-effective palladium source. It is often used in conjunction with a phosphine ligand.
-
Ligand: Tri(o-tolyl)phosphine (P(o-tol)₃) is a bulky, electron-rich ligand that can promote the oxidative addition step and stabilize the catalytic species.
-
Base: A hindered organic base like triethylamine (Et₃N) is used to neutralize the HBr generated during the reaction without competing as a nucleophile.
-
Solvent: A polar aprotic solvent such as DMF or DMAc is typically used to ensure the solubility of the reactants and promote the reaction.
Experimental Protocol: Heck Reaction with Styrene
-
In a sealed tube, combine this compound (1.0 mmol, 319 mg), styrene (1.5 mmol, 173 µL), Pd(OAc)₂ (0.02 mmol, 4.5 mg), and P(o-tol)₃ (0.04 mmol, 12 mg).
-
Add degassed DMF (5 mL) and triethylamine (2.0 mmol, 279 µL).
-
Seal the tube and heat the reaction mixture to 110 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the 4-(2-phenylethenyl)-4'-(pentyloxy)-1,1'-biphenyl.
Data Presentation: Heck Reaction
| Entry | Alkene | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂/P(o-tol)₃ | Et₃N | DMF | 110 | 24 | ~80 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ | K₂CO₃ | DMAc | 120 | 18 | ~75 |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ | NaOAc | NMP | 130 | 20 | ~70 |
Sonogashira Coupling: Introduction of an Alkynyl Moiety
The Sonogashira coupling is a highly efficient method for the formation of a C(sp²)-C(sp) bond, coupling an aryl halide with a terminal alkyne.[3] This reaction is typically co-catalyzed by palladium and copper salts.[3]
Causality Behind Experimental Choices:
-
Palladium Catalyst: PdCl₂(PPh₃)₂ is a stable and effective Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
-
Copper Co-catalyst: CuI is essential for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.
-
Base: An amine base, such as triethylamine or diisopropylamine, serves both as a solvent and as a base to deprotonate the terminal alkyne.
-
Solvent: The reaction is often carried out in a solvent like THF or DMF to ensure homogeneity.
Experimental Protocol: Sonogashira Coupling with Phenylacetylene
-
To a Schlenk flask, add this compound (1.0 mmol, 319 mg), PdCl₂(PPh₃)₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).
-
Evacuate and backfill the flask with an inert gas.
-
Add degassed THF (10 mL) and triethylamine (5 mL).
-
Add phenylacetylene (1.2 mmol, 132 µL) dropwise to the stirred solution.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate (30 mL).
-
Wash the organic solution with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product by column chromatography (eluent: hexane/ethyl acetate gradient) to obtain 4-(phenylethynyl)-4'-(pentyloxy)-1,1'-biphenyl.
Data Presentation: Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | RT | 6 | ~92 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ | CuI | i-Pr₂NH | DMF | 50 | 8 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(OAc)₂/XPhos | None (Cu-free) | Cs₂CO₃ | Dioxane | 80 | 12 | ~88 |
Buchwald-Hartwig Amination: Formation of a C-N Bond
The Buchwald-Hartwig amination enables the formation of a C-N bond between an aryl halide and an amine, a crucial transformation in medicinal chemistry and materials science.[4][5]
Causality Behind Experimental Choices:
-
Catalyst Precursor and Ligand: A combination of a palladium precursor like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand such as XPhos is highly effective for coupling a wide range of amines. The ligand facilitates both the oxidative addition and the reductive elimination steps.
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent side reactions.
Experimental Protocol: Buchwald-Hartwig Amination with Aniline
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 13.7 mg) and XPhos (0.036 mmol, 17.2 mg).
-
Add this compound (1.0 mmol, 319 mg) and sodium tert-butoxide (1.4 mmol, 135 mg).
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene (5 mL) and aniline (1.2 mmol, 110 µL).
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
After cooling, dilute the reaction with ethyl acetate (20 mL) and filter through a plug of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography (eluent: hexane/ethyl acetate gradient) to give N-phenyl-4'-(pentyloxy)-[1,1'-biphenyl]-4-amine.
Data Presentation: Buchwald-Hartwig Amination
| Entry | Amine | Pd Precursor/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 18 | ~85 |
| 2 | Morpholine | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 110 | 24 | ~80 |
| 3 | Benzylamine | PdCl₂(dtbpf) | LiHMDS | THF | 80 | 16 | ~78 |
Catalytic Cycle Diagram: Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion and Future Perspectives
The palladium-catalyzed cross-coupling reactions of this compound provide a robust and versatile platform for the synthesis of a wide range of functionalized biphenyl derivatives. The protocols outlined in this guide offer reliable starting points for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. The choice of catalyst, ligand, base, and solvent can be further optimized to suit specific substrates and desired outcomes. As the demand for novel organic materials and pharmaceuticals continues to grow, the strategic functionalization of this biphenyl scaffold will undoubtedly play a crucial role in the development of next-generation technologies and therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: A Guide to Optimizing the Synthesis of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl
Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that synthesizing biaryl ethers like 4-bromo-4'-(pentyloxy)-1,1'-biphenyl can present challenges, from low yields to purification difficulties. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and optimize your synthetic protocol. We will move beyond simple step-by-step instructions to explore the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Section 1: Overview of the Primary Synthetic Route
The most reliable and widely used method for preparing this compound is the Williamson ether synthesis . This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2] The core of this process involves the deprotonation of a phenol (4'-bromo-[1,1'-biphenyl]-4-ol) to form a nucleophilic phenoxide, which then attacks a primary alkyl halide (1-bromopentane).
General Reaction Scheme
The reaction involves reacting 4'-bromo-[1,1'-biphenyl]-4-ol with 1-bromopentane in the presence of a suitable base and solvent.[3]
Caption: General workflow for the Williamson ether synthesis of the target molecule.
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My reaction yield is very low, and my TLC/NMR analysis shows a significant amount of unreacted 4'-bromo-[1,1'-biphenyl]-4-ol. What is the primary cause?
A1: Unreacted starting material almost always points to incomplete deprotonation of the phenolic hydroxyl group. The entire reaction hinges on the formation of the phenoxide ion, which is the active nucleophile. If the phenol is not fully converted to its conjugate base, the reaction cannot proceed to completion.
Troubleshooting Steps:
-
Evaluate Your Base: The choice and quality of the base are critical.
-
Insufficient Strength: For less acidic phenols, a weak base like sodium bicarbonate may be insufficient.[4] A moderately strong base like potassium carbonate (K₂CO₃) is often effective and is reported to give high yields for this specific synthesis.[3] For very stubborn reactions, a stronger base like sodium hydroxide (NaOH) or sodium hydride (NaH) can be considered, but be aware they can promote side reactions.[4]
-
Base Quality: Ensure your base is anhydrous. The presence of water can consume the base and hinder the deprotonation of the phenol. For solid bases like K₂CO₃, it is good practice to dry them in an oven before use.
-
-
Optimize Reaction Conditions:
-
Solvent Choice: Polar aprotic solvents such as DMF, DMSO, or acetonitrile are excellent choices because they solvate the cation of the base but not the phenoxide anion, leaving it "naked" and highly nucleophilic, which can accelerate the reaction rate.[4] The use of 2-butanone has also been reported with high success.[3]
-
Temperature and Time: Williamson ether syntheses can be slow.[1] Ensure the reaction is refluxed at an appropriate temperature (typically 50-100 °C) for a sufficient duration (1-8 hours, or even longer).[3][4] Monitor the reaction progress by TLC until the starting phenol spot disappears.
-
Q2: My reaction seems to work, but the product is impure, and purification is difficult. What are the common side products and how can I minimize them?
A2: The formation of multiple products typically arises from competing reaction pathways. The two most common culprits are E2 elimination of the alkyl halide and C-alkylation of the phenoxide.
Troubleshooting Steps:
-
Prevent E2 Elimination:
-
The Cause: The phenoxide is not only a good nucleophile but also a strong base. It can abstract a proton from the alkyl halide, leading to the formation of an alkene (in this case, pentene) instead of the desired ether. This is a major issue with secondary and tertiary alkyl halides.[2][5]
-
The Solution: Exclusively use a primary alkyl halide . For this synthesis, 1-bromopentane or 1-iodopentane are the correct choices. Avoid using 2-bromopentane or other secondary isomers, as they will lead to a mixture of substitution and elimination products, drastically reducing your yield and complicating purification.[2][4]
-
-
Minimize C-Alkylation:
-
The Cause: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the activated carbons on the aromatic ring. While O-alkylation is generally favored, some C-alkylation can occur, leading to isomeric impurities.[1]
-
The Solution: The choice of solvent can influence the O- vs. C-alkylation ratio. Polar aprotic solvents like DMF or DMSO generally favor the desired O-alkylation.[4]
-
Caption: Troubleshooting flowchart for common synthesis issues.
Section 3: Frequently Asked Questions (FAQs)
-
FAQ 1: What is the optimal halide to use for the pentyloxy group introduction?
-
FAQ 2: Can a phase-transfer catalyst (PTC) improve my yield?
-
Answer: Yes, a PTC like tetrabutylammonium bromide (TBAB) can be very effective, especially in solid-liquid systems (e.g., K₂CO₃ in acetonitrile). The PTC helps shuttle the phenoxide anion from the solid or aqueous phase into the organic phase where the alkyl halide resides, accelerating the reaction.[6]
-
-
FAQ 3: How should I properly purify the final product?
-
Answer: A standard workup involves filtering off the inorganic salts (like KBr), followed by an aqueous wash to remove any remaining base or salts. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product, often a solid, can be effectively purified by recrystallization from a non-polar solvent like hexane.[3] If isomeric impurities are present, column chromatography may be necessary.[7]
-
Section 4: Data & Protocols
Table 1: Recommended Reagent Stoichiometry and Conditions
| Reagent/Parameter | Recommended Value | Rationale | Reference |
| 4'-bromo-[1,1'-biphenyl]-4-ol | 1.0 equivalent | The limiting reagent. | [3] |
| 1-Bromopentane | 1.2 - 1.5 equivalents | A slight excess ensures the complete consumption of the more valuable phenoxide. | [3] |
| Base (Anhydrous K₂CO₃) | 2.0 - 2.5 equivalents | Ensures complete deprotonation and neutralizes the HBr byproduct. | [3] |
| Solvent | 2-Butanone, Acetonitrile, or DMF | Polar aprotic solvents accelerate SN2 reactions. | [3][4] |
| Temperature | Reflux (typically 80-100 °C) | Provides sufficient energy for the reaction to proceed at a reasonable rate. | [3][4] |
| Reaction Time | 4 - 12 hours | Monitor by TLC to determine completion. | [3] |
Detailed Experimental Protocol
This protocol is adapted from a reported high-yield synthesis.[3]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-bromo-[1,1'-biphenyl]-4-ol (1.0 eq), anhydrous potassium carbonate (2.5 eq), and 2-butanone (approx. 5-10 mL per gram of phenol).
-
Reagent Addition: Add 1-bromopentane (1.5 eq) to the suspension.
-
Reaction: Heat the mixture to reflux under a nitrogen or argon atmosphere and maintain for 8-12 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting phenol.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like dichloromethane or ethyl acetate (approx. 2x the reaction volume).
-
Filtration: Filter the mixture to remove the insoluble potassium salts.
-
Washing: Transfer the filtrate to a separatory funnel and wash sequentially with distilled water (2x) and saturated brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by washing with cold hexane or by recrystallization from hexane to afford the final product as a white solid.[3]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. This compound | 63619-51-2 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 6. cactus.utahtech.edu [cactus.utahtech.edu]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl
Welcome to the technical support center for the synthesis of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to help you optimize your reaction conditions and achieve high yields of your desired product.
The synthesis of this compound typically proceeds via one of two primary routes, each with its own set of potential challenges.
Route A: Williamson Ether Synthesis followed by Suzuki Coupling
This route involves the O-alkylation of 4'-bromo-[1,1'-biphenyl]-4-ol with 1-bromopentane, followed by the formation of the biphenyl bond.
Route B: Suzuki Coupling followed by Williamson Ether Synthesis
This pathway begins with the Suzuki coupling of a suitable bromophenylboronic acid with a bromo(pentyloxy)benzene derivative.
This guide will address side reactions and troubleshooting for the key transformations involved in these synthetic strategies.
Frequently Asked Questions & Troubleshooting Guides
Part 1: Williamson Ether Synthesis Troubleshooting
The Williamson ether synthesis is a robust method for forming ethers, but it is not without its potential pitfalls. In the context of synthesizing this compound, this reaction is crucial for introducing the pentyloxy side chain.
Question 1: I am observing a low yield of my desired ether product, and I see a significant amount of an alkene byproduct. What is happening and how can I fix it?
Answer: You are likely encountering a common side reaction in Williamson ether synthesis: E2 elimination of your alkyl halide (1-bromopentane).[1][2][3] The alkoxide, in this case, the phenoxide of 4'-bromo-[1,1'-biphenyl]-4-ol, is not only a good nucleophile but also a strong base.[2] Instead of attacking the carbon of 1-bromopentane to form an ether (SN2 pathway), it can abstract a proton from the adjacent carbon, leading to the formation of pentene and your starting phenol.
| Parameter | Recommendation | Rationale |
| Temperature | Maintain a moderate reaction temperature (50-80 °C).[1][2] | Higher temperatures favor the higher activation energy pathway of elimination over substitution. |
| Base | Use a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[4] | Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) can increase the rate of elimination. |
| Solvent | Employ a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[1][4] | These solvents solvate the cation of the base, leaving a more "naked" and nucleophilic alkoxide, which favors the SN2 reaction. Protic solvents can slow down the reaction rate.[1] |
| Alkyl Halide | Ensure you are using a primary alkyl halide (1-bromopentane). | Secondary and tertiary alkyl halides are more prone to elimination.[2][3] |
Question 2: Besides the alkene, I have isolated another unexpected product. What could it be?
Answer: Another, albeit less common, side reaction is C-alkylation .[1][2][4] The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the aromatic ring. While O-alkylation is generally favored, under certain conditions, alkylation can occur on the carbon atoms of the phenyl ring, leading to the formation of a C-alkylated biphenyl derivative.
-
Solvent Choice: Using polar aprotic solvents generally favors O-alkylation.
-
Counter-ion: The nature of the cation can influence the O/C alkylation ratio.
Part 2: Suzuki Coupling Troubleshooting
The Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds between aryl groups. However, several side reactions can diminish the yield of the desired this compound.
Question 3: My Suzuki coupling reaction is producing a significant amount of a biphenyl byproduct without the bromo or pentyloxy group. What is this and how can I prevent it?
Answer: You are observing homocoupling of the boronic acid reagent.[5][6][7] This side reaction is particularly prevalent in the presence of molecular oxygen.[7] It leads to the formation of a symmetrical biaryl from the boronic acid, consuming your reagent and reducing the yield of the desired unsymmetrical biphenyl.
| Parameter | Recommendation | Rationale |
| Inert Atmosphere | Thoroughly degas your reaction mixture and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the reaction. | Oxygen can promote the oxidative homocoupling of the boronic acid.[7] |
| Base Selection | Screen different bases. Weaker bases like K₂CO₃ have been shown to minimize homocoupling in some cases compared to stronger bases like Na₂CO₃.[5] | The choice of base can influence the rate of transmetalation versus side reactions. |
| Ligand Choice | The phosphine ligand is critical. Bulky, electron-rich ligands can promote the desired cross-coupling pathway.[8] | The ligand influences the stability and reactivity of the palladium catalyst. |
| Reaction Time | Monitor the reaction closely and stop it once the starting materials are consumed to avoid prolonged exposure to conditions that might favor side reactions. |
Question 4: I am seeing a byproduct where the bromine atom on my starting material has been replaced by a hydrogen atom. What is causing this?
Answer: This side product is a result of hydrodehalogenation , a common side reaction in palladium-catalyzed cross-coupling reactions.[8][9] In this process, the aryl halide is reduced, replacing the halogen with a hydrogen atom. This side reaction is often promoted by the presence of hydrides in the reaction mixture.
| Parameter | Recommendation | Rationale |
| Solvent | Avoid alcoholic solvents if possible, as they can be a source of hydride species through oxidation by the palladium complex.[8] | Using non-alcoholic solvents like dioxane or toluene can reduce the incidence of hydrodehalogenation. |
| Base | The choice of base can influence the formation of hydride species.[8] Consider screening different inorganic bases. | |
| Ligand Selection | Bulky, electron-rich phosphine ligands can favor the desired reductive elimination of the cross-coupled product over the dehalogenated byproduct.[8] | The ligand plays a crucial role in modulating the reactivity of the palladium center. |
| Water Content | While Suzuki couplings often use aqueous bases, excess water can sometimes contribute to hydrodehalogenation.[9] Ensure precise control over the amount of water in your reaction. |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of this compound
This protocol assumes the starting material is 4'-bromo-[1,1'-biphenyl]-4-ol.
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-bromo-[1,1'-biphenyl]-4-ol (1.0 eq.), potassium carbonate (2.0 eq.), and acetonitrile (10 mL/g of phenol).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 1-bromopentane (1.2 eq.) to the reaction mixture.
-
Heat the reaction to 60-70 °C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Suzuki Coupling for the Synthesis of this compound
This protocol describes the coupling of a boronic acid with an aryl bromide.
-
To a Schlenk flask, add the aryl bromide (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Add a degassed solvent system (e.g., a mixture of toluene and water).
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer.
-
Purify the crude product by column chromatography.
Visualizing Reaction Pathways and Troubleshooting
Williamson Ether Synthesis: SN2 vs. E2
Caption: Competing SN2 and E2 pathways in Williamson ether synthesis.
Suzuki Coupling Troubleshooting Logic
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gala.gre.ac.uk [gala.gre.ac.uk]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of Crude 4-bromo-4'-(pentyloxy)-1,1'-biphenyl
Welcome to the technical support center for the purification of crude 4-bromo-4'-(pentyloxy)-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this key intermediate in high purity.
Introduction
This compound is a crucial building block in the synthesis of liquid crystals, organic electronic materials, and pharmaceutical compounds.[1][2] Its bifunctional nature, featuring a reactive bromine atom for cross-coupling reactions and a pentyloxy group to influence physical properties, makes it a versatile intermediate.[3] However, achieving high purity of the crude product can be challenging due to the presence of various impurities stemming from its synthesis. This guide provides a structured approach to troubleshooting common purification issues.
Understanding the Source of Impurities
Effective purification begins with understanding the potential impurities in your crude material. The most common synthetic route to this compound is the Williamson ether synthesis.[4]
Caption: Williamson Ether Synthesis of the target compound.
Alternatively, Suzuki-Miyaura coupling represents another powerful method for constructing the biphenyl core, which can introduce a different set of impurities.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Problem 1: My crude product is a sticky oil or a low-melting solid, making it difficult to handle.
Possible Cause: This is often due to the presence of unreacted starting materials or low molecular weight byproducts. The melting point of pure this compound is reported to be around 132°C.[7][8] A significantly lower melting point indicates substantial impurities.
Troubleshooting Steps:
-
Initial Purification by Washing: Before attempting more complex purification methods, wash the crude product with a cold, non-polar solvent like hexane.[4] This can effectively remove non-polar impurities and may induce crystallization of your product.
-
Solvent Selection for Recrystallization: If washing is insufficient, proceed with recrystallization. A good solvent system will dissolve the compound when hot but have low solubility when cold.[9] For biphenyl compounds, ethanol or a mixture of ethanol and water is often effective.[10]
Problem 2: After recrystallization, the yield is very low.
Possible Causes:
-
Using an excessive amount of solvent.
-
The product has significant solubility in the cold recrystallization solvent.
-
Premature crystallization during hot filtration.[9]
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to fully dissolve the crude product.[9]
-
Optimize Solvent System: If the product is too soluble even in the cold solvent, consider a mixed solvent system. For instance, dissolve the crude product in a "good" solvent (e.g., hot ethanol) and then add a "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly.[9]
-
Pre-heat Filtration Apparatus: To prevent premature crystallization, pre-heat the funnel and receiving flask during hot filtration.[9]
-
Cooling Protocol: Allow the solution to cool to room temperature slowly before moving it to an ice bath to maximize crystal formation.[9]
Problem 3: The purified product is still colored (yellowish or brownish).
Possible Cause: Colored impurities often arise from the oxidation of phenolic starting materials or byproducts.
Troubleshooting Steps:
-
Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot solution before filtration during recrystallization. The charcoal will adsorb the colored impurities. Use it sparingly as it can also adsorb some of your product.[9]
-
Inert Atmosphere: If you suspect ongoing oxidation, perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon).[9]
Problem 4: Thin Layer Chromatography (TLC) analysis shows multiple spots even after recrystallization.
Possible Cause: The impurities have similar solubility profiles to the desired product, making recrystallization ineffective for complete separation.
Troubleshooting Steps:
-
Column Chromatography: This is the most effective method for separating compounds with different polarities.[3][11]
-
Stationary Phase: Silica gel is a common choice.[11]
-
Mobile Phase (Eluent): Start with a non-polar solvent like hexanes and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A good starting point for determining the eluent system is to find a solvent mixture that gives your product an Rf value of 0.3-0.4 on a TLC plate.[12] For biphenyl compounds, a mixture of hexanes and ethyl acetate is often a good choice.[11]
-
Caption: General workflow for column chromatography.
Detailed Experimental Protocols
Protocol 1: Recrystallization
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol) and stir until the solid is completely dissolved.[9]
-
(Optional) Decolorization: If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[9]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[9]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the hot solvent to redissolve the precipitate before cooling.[9]
-
Isolation: Once crystals have formed, cool the flask in an ice bath for at least 30 minutes to maximize the yield. Collect the crystals by vacuum filtration using a Buchner funnel.[9]
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.[9]
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system for column chromatography by running TLC plates with different ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). Aim for an Rf of 0.3-0.4 for the desired product.[11][12]
-
Column Packing: Prepare a column with silica gel as the stationary phase, ensuring it is packed uniformly without any air bubbles.[13]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and carefully load it onto the top of the silica gel. Alternatively, for compounds with low solubility, a dry-loading method can be used.[13]
-
Elution and Fraction Collection: Add the eluent to the column and begin collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[11]
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Purity Assessment
The purity of the final product should be confirmed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A single spot indicates a high degree of purity.
-
Melting Point: A sharp melting point close to the literature value (132°C) is a good indicator of purity.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any remaining impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to identify and quantify volatile impurities.
Data Summary Table
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₉BrO | [4][7] |
| Molecular Weight | 319.24 g/mol | [4][7] |
| Melting Point | 132 °C | [7][8] |
| Appearance | White solid | [4] |
References
- 1. 1-Bromo-4-(pentyloxy)benzene|CAS 30752-18-2|Supplier [benchchem.com]
- 2. This compound | C17H19BrO | CID 2801388 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 63619-51-2 [chemicalbook.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. books.rsc.org [books.rsc.org]
- 7. This compound | 63619-51-2 [amp.chemicalbook.com]
- 8. This compound | 63619-51-2 [amp.chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 11. studylib.net [studylib.net]
- 12. Purification [chem.rochester.edu]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Technical Support Center: Optimizing Suzuki Coupling for 4-bromo-4'-(pentyloxy)-1,1'-biphenyl
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and optimization strategies for the Suzuki-Miyaura cross-coupling of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl with various boronic acids or esters. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to resolve common issues and maximize the success of your synthesis.
Frequently Asked Questions (FAQs): Initial Diagnostics
This section addresses the most common initial challenges encountered during the Suzuki coupling of this specific aryl bromide.
Q1: My reaction shows very low or no conversion of the starting material. What are the first things I should check?
A1: When faced with a stalled reaction, a systematic check of your reagents and setup is the most efficient first step.
-
Catalyst and Ligand Integrity: The active Pd(0) species is susceptible to oxidation. Ensure your palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine ligands are fresh and have been stored correctly under an inert atmosphere. Phosphine ligands, in particular, can oxidize to phosphine oxides, rendering them ineffective.[1][2]
-
Oxygen Exclusion: The Suzuki coupling is highly sensitive to oxygen, which deactivates the Pd(0) catalyst.[3] Ensure your solvent is thoroughly degassed and the reaction is performed under a positive pressure of an inert gas (Argon or Nitrogen). A simple sparging of the solvent with inert gas for 20-30 minutes before adding the catalyst is highly effective.[1][3]
-
Base Activation: The base is not merely a spectator; it is essential for activating the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[4][5] Ensure your base is anhydrous (if intended) and has been stored properly. For solid bases like K₂CO₃ or K₃PO₄, grinding them into a fine powder can increase surface area and reactivity.[6]
-
Aryl Bromide Reactivity: While aryl bromides are generally good coupling partners, the electronic properties of this compound (a relatively electron-neutral substrate) mean that oxidative addition is a critical, and potentially slow, step.[4][7] Your choice of catalyst and ligand must be robust enough to facilitate this step efficiently.
Q2: My starting material is consumed, but the yield of the desired product is low. What are the likely side reactions?
A2: If your starting material disappears without a corresponding high yield of the product, competitive side reactions are the primary culprits.
-
Homocoupling of the Boronic Acid: This is a very common side reaction that produces a symmetrical biaryl from your boronic acid partner.[8] It is often caused by the presence of oxygen or if a Pd(II) salt is used as a precatalyst, which can react directly with two molecules of the boronic acid.[3][8] Rigorous deoxygenation is the best preventative measure.
-
Protodeboronation: This is the cleavage of the carbon-boron bond of your boronic acid, replacing it with a hydrogen atom. This side reaction is promoted by the presence of water and base.[1][9] While some water is often necessary for biphasic Suzuki reactions, excessive amounts or prolonged reaction times at high temperatures can exacerbate this issue.
-
Reductive Dehalogenation: Less common for aryl bromides than for iodides, this involves the replacement of the bromine atom on your starting material with a hydrogen atom, leading to the formation of 4-(pentyloxy)-1,1'-biphenyl. This can sometimes occur if the reaction conditions are too harsh or if there are proton sources available.
In-Depth Troubleshooting & Optimization Guides
Guide 1: Optimizing the Catalyst & Ligand System
The choice of catalyst and ligand is arguably the most critical factor for a successful Suzuki coupling. For an aryl bromide like this compound, a simple catalyst like Pd(PPh₃)₄ may work but is often suboptimal. Modern catalyst systems composed of a palladium precursor and a specialized ligand offer far superior performance.[10][11]
Bulky, electron-rich phosphine ligands are ideal. They promote the formation of a monoligated Pd(0) species, which is highly reactive towards oxidative addition, and they accelerate the final reductive elimination step.[12]
Table 1: Comparison of Catalyst Systems for Aryl Bromides
| Catalyst System | Precursor/Ligand | Typical Loading | Temperature | Advantages & Rationale | Disadvantages |
| Standard | Pd(PPh₃)₄ | 1-5 mol% | 80-110 °C | Commercially available, one component. | Often sluggish for aryl bromides, requires higher temperatures. |
| Buchwald System 1 | Pd(OAc)₂ + SPhos | 0.5-2 mol% Pd, 1-4 mol% Ligand | RT - 100 °C | SPhos is highly active for aryl bromides, promoting fast oxidative addition and reductive elimination.[11][13] | Two components, ligand is more expensive. |
| Buchwald System 2 | Pd₂(dba)₃ + XPhos | 0.5-2 mol% Pd, 1-4 mol% Ligand | RT - 100 °C | XPhos is extremely effective for sterically hindered substrates. | Two components, air-sensitive ligand. |
| "Ligandless" | Pd(OAc)₂ or PdCl₂ | 1-3 mol% | 60-100 °C | Inexpensive, simple setup. | Often less efficient, can lead to catalyst decomposition (Pd black). True "ligandless" reactions are rare; the solvent or substrate may act as a weak ligand.[14] |
Guide 2: The Critical Role of the Base
The base plays multiple, essential roles in the catalytic cycle.[4][15] Its primary function is to react with the boronic acid (R-B(OH)₂) to form an "ate" complex (e.g., [R-B(OH)₃]⁻), which is significantly more nucleophilic and readily participates in transmetalation.[16][17]
The choice and strength of the base can dramatically affect reaction rate and side product formation.
-
Inorganic Carbonates (K₂CO₃, Cs₂CO₃): These are the most common bases. Cs₂CO₃ is more soluble in organic solvents and generally gives faster rates but is more expensive. K₂CO₃ is a cost-effective and reliable choice, often used in aqueous/organic solvent mixtures.[11]
-
Phosphates (K₃PO₄): A moderately strong base that is particularly effective in many modern catalyst systems. It is often the base of choice for couplings with sensitive functional groups.[7][11]
-
Hydroxides (NaOH, KOH): Strong bases that can lead to very fast reaction rates but may also promote side reactions like protodeboronation or hydrolysis of sensitive functional groups (e.g., esters).
-
Fluorides (KF, CsF): Milder bases that can be useful when coupling substrates with base-labile groups.[5]
Guide 3: Solvent & Temperature Optimization
The solvent system must dissolve the reactants and facilitate the interaction between the organic and inorganic components. Biphasic systems are common and highly effective.[18]
-
Toluene/Water or Dioxane/Water: These are classic biphasic solvent systems. The organic solvent dissolves the aryl bromide and catalyst, while the aqueous layer dissolves the inorganic base and helps activate the boronic acid.[6][19] A common ratio is 4:1 or 5:1 organic to water.[7][20]
-
THF/Water: Another excellent choice, particularly for reactions at moderate temperatures (up to ~65 °C).[6]
-
Anhydrous Polar Aprotic Solvents (DMF, DMAc): These can be used with soluble organic bases or highly soluble inorganic bases like Cs₂CO₃. However, the role of the solvent can be complex, and in some cases, polar solvents can alter reaction selectivity.[21][22]
Temperature: Most Suzuki couplings with aryl bromides proceed efficiently between 80-100 °C.[1][23] If the reaction is sluggish, increasing the temperature may help, but be aware that higher temperatures can also accelerate catalyst decomposition and side reactions. For highly active catalyst systems (e.g., using Buchwald ligands), reactions can often be run at lower temperatures or even room temperature.[5][10]
Guide 4: A Practical Guide to Minimizing Side Reactions
A successful optimization strategy focuses on increasing the rate of the desired cross-coupling relative to undesired pathways.
Optimized Experimental Protocol
This protocol incorporates best practices for the Suzuki coupling of this compound using a modern, highly active catalyst system.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%)
-
SPhos (dicyclohexyl(2',6'-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) (0.04 equiv, 4 mol%)[13]
-
Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)
-
1,4-Dioxane, anhydrous
-
Deionized water
Procedure:
-
Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and K₃PO₄.
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with argon or nitrogen. Repeat this vacuum/backfill cycle three times to ensure a thoroughly oxygen-free environment.[1]
-
Solvent Addition: Prepare a 4:1 mixture of dioxane and water. Degas this solvent mixture by bubbling argon or nitrogen through it for at least 20 minutes. Add the degassed solvent to the reaction flask via syringe.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos ligand to the flask. The mixture may change color.
-
Reaction: Place the sealed flask into a preheated oil bath at 80-100 °C. Stir the reaction vigorously to ensure proper mixing of the biphasic system.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. A typical reaction time is 2-12 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate or another suitable organic solvent. Wash the organic layer with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the final product.[13]
The Suzuki Catalytic Cycle: A Visual Guide
Understanding the catalytic cycle is key to rational troubleshooting. Each step has specific requirements that, if not met, can stall the entire process.
// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; OxAdd [label="Ar-Pd(II)-(Br)L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Trans [label="Ar-Pd(II)-Ar'L₂", fillcolor="#F1F3F4", fontcolor="#202124"];
// Inputs & Outputs ArBr [label="Ar-Br\n(4-bromo-4'-(pentyloxy)\n-1,1'-biphenyl)", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArBOH2 [label="Ar'-B(OH)₂", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₃PO₄)", shape=box, style="rounded,filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Ar-Ar'\n(Desired Product)", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Boronate [label="[Ar'B(OH)₃]⁻\n(Activated)", shape=box, style="rounded,dashed", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Pd0 -> OxAdd [label=" Oxidative\n Addition"]; ArBr -> OxAdd;
OxAdd -> Trans [label=" Transmetalation"]; Boronate -> Trans;
Trans -> Pd0 [label=" Reductive\n Elimination"]; Trans -> Product [style=dashed];
ArBOH2 -> Boronate; Base -> Boronate [style=dashed];
// Invisible nodes for layout {rank=same; ArBr; ArBOH2; Base;} {rank=same; Product;} } DOT Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Yoneda Labs [yonedalabs.com]
- 19. organic-synthesis.com [organic-synthesis.com]
- 20. aidic.it [aidic.it]
- 21. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Reactions with 4-bromo-4'-(pentyloxy)-1,1'-biphenyl
Welcome to the technical support center for 4-bromo-4'-(pentyloxy)-1,1'-biphenyl. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during cross-coupling reactions with this versatile building block. The unique structure of this compound, featuring a biphenyl core with a reactive bromine atom and a pentyloxy tail, makes it a valuable precursor in the synthesis of liquid crystals, organic electronics, and pharmaceutical intermediates. However, its specific electronic and steric properties can sometimes lead to challenges in achieving high conversion rates. This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions and achieve your desired outcomes.
Troubleshooting Guide: Low Conversion Rates
Low conversion of your this compound starting material is a frequent challenge. This guide will walk you through a systematic approach to identifying and resolving the root cause of incomplete reactions.
Q1: My Suzuki-Miyaura coupling reaction with this compound is stalling. What are the most likely causes and how can I address them?
Low conversion in Suzuki-Miyaura couplings involving this substrate often points to issues with the catalyst activation, transmetalation, or reductive elimination steps of the catalytic cycle. The electron-donating nature of the pentyloxy group can slightly deactivate the aryl bromide towards oxidative addition, making the choice of catalyst and conditions crucial.
Systematic Troubleshooting Protocol for Suzuki-Miyaura Reactions:
-
Catalyst and Ligand Inactivity: The Pd(0) active catalyst may not be forming efficiently or is deactivating prematurely.
-
Solution: Switch to a more robust catalyst system. While Pd(PPh₃)₄ can be effective, modern catalyst systems composed of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a bulky, electron-rich phosphine ligand often provide superior results for electron-rich aryl bromides.
-
Recommended Ligand Classes:
-
Buchwald-type biaryl phosphine ligands: SPhos, XPhos, and RuPhos are excellent choices for promoting the oxidative addition and reductive elimination steps.
-
Ferrocenyl phosphines: dppf is another reliable ligand for this type of coupling.
-
-
-
Base Selection and Solubility: The choice and quality of the base are critical for the transmetalation step.
-
Solution: For this compound, a moderately strong inorganic base is typically effective.
-
Recommended Bases: K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. The solubility of the base can be a limiting factor; K₃PO₄ and Cs₂CO₃ are often more soluble in common reaction solvents than K₂CO₃.
-
Pro-Tip: In some cases, the addition of a small amount of water to the reaction mixture can facilitate the dissolution of the base and promote the formation of the active boronate species.
-
-
-
Solvent System and Substrate Solubility: this compound is a relatively non-polar molecule. Poor solubility can lead to a heterogeneous reaction mixture and slow reaction rates.
-
Solution: Employ a solvent system that ensures adequate solubility of all reactants.
-
Recommended Solvents: A mixture of an ethereal solvent and water (e.g., 1,4-dioxane/water, THF/water) or an aromatic solvent and water (e.g., toluene/water) is standard for Suzuki couplings. For this substrate, a higher ratio of the organic solvent may be beneficial.
-
Solubility Profile: While precise solubility data is not widely published, this compound is generally soluble in common organic solvents like THF, dioxane, toluene, and DMF.
-
-
-
Reaction Temperature and Time: Sub-optimal temperature can lead to slow reaction kinetics.
-
Solution: Most Suzuki couplings with aryl bromides require heating. A typical temperature range is 80-110 °C. If the reaction is sluggish, a modest increase in temperature may improve the conversion rate. However, be mindful that excessively high temperatures can lead to catalyst decomposition and side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Visualizing the Suzuki-Miyaura Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low conversion in Suzuki-Miyaura reactions.
Q2: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is not proceeding to completion. What should I investigate?
The success of a Buchwald-Hartwig amination is highly dependent on the delicate interplay between the palladium catalyst, the phosphine ligand, and the base. The steric hindrance of both the amine and the aryl bromide, as well as the pKa of the amine, are critical factors to consider.
Systematic Troubleshooting Protocol for Buchwald-Hartwig Aminations:
-
Ligand Selection is Paramount: The choice of ligand is arguably the most critical parameter in a Buchwald-Hartwig amination.
-
Solution: For couplings with this compound, which is a moderately electron-rich aryl bromide, bulky and electron-rich phosphine ligands are essential to facilitate both the oxidative addition and the C-N bond-forming reductive elimination.[1][2]
-
Recommended Ligands:
-
For primary and secondary alkylamines: XPhos, RuPhos, or tBuXPhos are excellent starting points.
-
For anilines and other less nucleophilic amines: BrettPhos or Josiphos-type ligands can be highly effective.
-
-
-
Base and Amine Compatibility: The base must be strong enough to deprotonate the amine-palladium complex but not so strong as to cause unwanted side reactions.
-
Solution: The choice of base is often dictated by the pKa of the amine coupling partner.
-
For most primary and secondary alkylamines and anilines: A strong, non-nucleophilic alkoxide base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically used.
-
For base-sensitive substrates: A weaker base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, though this might require a more active catalyst system.
-
-
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate.
-
Solution: Non-polar, aprotic solvents are generally preferred for Buchwald-Hartwig aminations.
-
Recommended Solvents: Toluene, 1,4-dioxane, or THF are commonly used. Toluene is often a good first choice due to its high boiling point, which allows for a wider range of reaction temperatures.
-
-
-
Inert Atmosphere is Crucial: The Pd(0) catalyst is sensitive to oxidation, which can lead to catalyst deactivation.
-
Solution: Ensure that the reaction is set up under a strictly inert atmosphere (argon or nitrogen). All solvents and reagents should be thoroughly degassed prior to use. The freeze-pump-thaw method is highly effective for degassing solvents.
-
Visualizing the Buchwald-Hartwig Troubleshooting Logic
References
Technical Support Center: Scaling Up the Synthesis of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl
Welcome to the technical support center for the synthesis and scale-up of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl. This guide is designed for researchers, chemists, and process development professionals who are working with this important liquid crystal intermediate.[1][2] Here, we address common challenges and frequently asked questions encountered in the laboratory and during process scale-up, providing field-proven insights and evidence-based solutions.
Overview of Synthetic Strategies
The synthesis of this compound is typically achieved via two primary routes. The choice of route often depends on the availability of starting materials, cost, and the desired scale of production.
-
Williamson Ether Synthesis: This is a classical and highly effective method involving the O-alkylation of 4-bromo-4'-hydroxybiphenyl with a pentyl halide. It is often the most direct and cost-effective route for both lab-scale and larger-scale production.[3]
-
Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction constructs the biphenyl core by coupling an arylboronic acid (or ester) with an aryl halide.[4] This route offers great flexibility but requires careful optimization of the catalyst system and reaction conditions.
The following diagram illustrates these two divergent synthetic pathways.
Caption: Divergent synthetic routes to the target molecule.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis. Each problem is analyzed for its potential causes, followed by actionable solutions grounded in chemical principles.
Problem 1: Low Yield or Stalled Reaction in Williamson Ether Synthesis
Question: My Williamson ether synthesis reaction to produce this compound from 4-bromo-4'-hydroxybiphenyl is giving a low yield (<70%) or appears to stop before all the starting material is consumed. How can I improve this?
Potential Causes & Solutions:
-
Insufficiently Strong Base: The reaction requires the deprotonation of the phenolic hydroxyl group to form the more nucleophilic phenoxide. If the base is too weak, the equilibrium will not favor the phenoxide, slowing down the reaction.
-
Solution: While potassium carbonate (K₂CO₃) is commonly used and effective, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used to ensure complete deprotonation.[5] However, be aware that stronger bases can increase the likelihood of elimination side reactions.[6]
-
-
Inappropriate Solvent: The Williamson ether synthesis is an Sₙ2 reaction, which is highly sensitive to the choice of solvent.[7] Protic solvents (like ethanol or water) can solvate the nucleophile (phenoxide), reducing its reactivity and slowing the reaction.
-
Side Reaction (E2 Elimination): While 1-bromopentane is a primary alkyl halide and less prone to elimination, this side reaction can still occur, especially at high temperatures or with sterically hindered bases.[9] This produces pentene and consumes your alkylating agent.
-
Poor Reagent Quality: Moisture in the reagents or solvent can quench the phenoxide. The 1-bromopentane may have degraded over time.
-
Solution: Ensure all reagents and solvents are anhydrous. Use freshly opened or purified reagents. Anhydrous potassium carbonate is crucial for success.[3]
-
Caption: Troubleshooting workflow for low yield issues.
Problem 2: Failed Suzuki Coupling or Significant Homocoupling Byproduct
Question: I am attempting a Suzuki coupling to form the biphenyl core, but the reaction is failing, or I am primarily isolating the homocoupled byproduct of my boronic acid. What is going wrong?
Potential Causes & Solutions:
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen and can be oxidized to inactive Pd(II). Furthermore, the presence of oxygen is known to promote the homocoupling of boronic acids.[10]
-
Solution: The reaction mixture must be rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.[4] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Ineffective Catalyst/Ligand Combination: Not all palladium catalysts are suitable for all substrates. Electron-rich or sterically hindered aryl halides may require more active catalyst systems.
-
Boronic Acid Instability (Deborylation): Boronic acids can be unstable under reaction conditions and undergo protodeborylation, where the C-B bond is cleaved, effectively destroying the nucleophile.[12]
-
Solution: Use a slight excess (1.1-1.5 equivalents) of the boronic acid. Ensure the base is not excessively strong or the temperature too high for prolonged periods. In some cases, switching to a more stable boronic ester, like a pinacol ester (Bpin), can mitigate this issue.[10]
-
-
Incorrect Base or Solvent System: The base plays a crucial role in activating the boronic acid for transmetalation. The choice of base and solvent is often interdependent.
-
Solution: A common and effective system is K₂CO₃ or K₃PO₄ in a solvent mixture like 1,4-dioxane/water or toluene/ethanol/water.[4][11] The water is essential for dissolving the inorganic base and facilitating the transmetalation step. For anhydrous conditions, bases like Cs₂CO₃ or KF can be effective.[11]
-
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Buchwald pre-catalysts | PPh₃ is a standard, while Buchwald ligands (SPhos, XPhos) are more active for difficult couplings.[10][11] |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid. K₃PO₄ is a strong, effective base for many systems.[4] |
| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O, DMF | A mixture including water is often necessary to dissolve the base and facilitate the catalytic cycle.[12] |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst oxidation and minimize homocoupling side reactions.[10] |
| Table 1: Recommended starting conditions for Suzuki-Miyaura coupling. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for scaling up?
For scaling up, the Williamson ether synthesis is generally preferred. It avoids expensive and toxic palladium catalysts, has a simpler workup procedure, and typically uses cheaper bulk starting materials. The main challenge on scale-up is managing the solvent volume and ensuring efficient heat transfer during reflux.
Q2: How do I best purify the final product, this compound?
The crude product is often a solid. The primary purification method is recrystallization.[13]
-
Recommended Solvents: A mixture of solvents is often effective. For example, dissolving the crude product in a minimal amount of a good solvent like dichloromethane or ethyl acetate, followed by the addition of a poor solvent like hexane or methanol until turbidity is observed, then allowing it to cool slowly. A reported method involves washing the concentrated residue with cold hexane to precipitate the product.[3]
-
Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography on silica gel can be used. A non-polar eluent system, such as hexanes with a small percentage of ethyl acetate, is a good starting point.[14]
Q3: What analytical methods should be used to confirm the product's identity and purity?
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the structure. You should see characteristic signals for the aromatic protons on both rings and the aliphatic protons of the pentyloxy chain.
-
Melting Point: A sharp melting point is a good indicator of purity. The literature value can be used as a reference.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent tool for assessing purity and confirming the molecular weight of the product.
Q4: What are the key safety precautions for the Williamson ether synthesis route?
-
1-Bromopentane: This is an alkylating agent and should be handled with care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: DMF is a reproductive toxin and should be handled with extreme caution. 2-butanone (MEK) is flammable. Ensure all heating is done using a heating mantle and condenser, with no open flames.
-
Bases: Strong bases like NaH react violently with water. Ensure the reaction is set up under anhydrous conditions.
Appendix: Detailed Experimental Protocols
Protocol 1: Williamson Ether Synthesis
This protocol is adapted from a known literature procedure.[3]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4'-bromo-[1,1'-biphenyl]-4-ol (1.0 eq), 1-bromopentane (1.5 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous 2-butanone (MEK) to the flask (approx. 5-7 mL per gram of the starting phenol).
-
Reaction: Place the flask under a nitrogen atmosphere. Heat the reaction mixture to reflux (approximately 80°C) and maintain for 8-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting phenol is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane (DCM). Filter off the insoluble potassium carbonate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with distilled water and saturated brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Wash the resulting solid residue with cold n-hexane to yield this compound as a white solid.[3]
References
- 1. labinsights.nl [labinsights.nl]
- 2. CN108129258B - Synthesis process of 4-bromo-4' -propylbiphenyl - Google Patents [patents.google.com]
- 3. This compound | 63619-51-2 [chemicalbook.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. byjus.com [byjus.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. Purification of polybrominated biphenyl congeners - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. studylib.net [studylib.net]
minimizing by-product formation in the synthesis of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl. Our focus is on minimizing by-product formation to enhance yield and purity, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound, and which is recommended for high purity?
A1: The two primary retrosynthetic disconnections for this molecule lead to either a C-C bond-forming reaction (typically a Suzuki-Miyaura cross-coupling) or a C-O bond-forming reaction (a Williamson ether synthesis).
-
Route A: Suzuki-Miyaura Coupling. This involves the palladium-catalyzed reaction of a boronic acid or ester with an aryl halide. For this target, the most convergent approach is coupling 4-bromophenylboronic acid with 1-bromo-4-(pentyloxy)benzene or, alternatively, 4-(pentyloxy)phenylboronic acid with 1,4-dibromobenzene. This is often the preferred route due to its high functional group tolerance and generally milder conditions.[1][2][3]
-
Route B: Williamson Ether Synthesis. This route involves the reaction of 4'-bromo-[1,1'-biphenyl]-4-ol with a pentyl halide (e.g., 1-bromopentane) in the presence of a base.[4][5] While seemingly straightforward, this route can be complicated by side reactions at the phenolic oxygen and potential elimination reactions with the alkyl halide.[6]
For achieving the highest purity and minimizing by-products, the Suzuki-Miyaura coupling is generally recommended . It offers greater control over regioselectivity and often results in cleaner reaction profiles, simplifying purification.
Q2: I am observing significant amounts of symmetrical biaryl by-products (homocoupling) in my Suzuki-Miyaura reaction. What is causing this and how can I prevent it?
A2: Homocoupling, the formation of symmetrical biaryls from the starting materials (e.g., 4,4'-dibromobiphenyl or 4,4'-bis(pentyloxy)biphenyl), is a prevalent side reaction in Suzuki-Miyaura couplings.[7] The primary culprits are typically related to the palladium catalyst and the presence of oxygen.
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can lead to the oxidation of the active Pd(0) catalyst to Pd(II). This Pd(II) species can then react with two molecules of the boronic acid to form the homocoupled product, regenerating Pd(0).[7][8]
-
Palladium(II) Precatalyst-Mediated Homocoupling: If you are using a Pd(II) salt like Pd(OAc)₂ or PdCl₂ as a precatalyst, it can directly react with the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[7][9] This is often more pronounced at the beginning of the reaction.
Troubleshooting Strategies:
| Strategy | Rationale |
| Rigorous Degassing | To minimize oxygen-mediated homocoupling, thoroughly degas all solvents and the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by sparging with an inert gas (Argon or Nitrogen) for an extended period.[9] |
| Use of Pd(0) Catalysts | Employing a pre-formed Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can bypass the initial reduction step that often contributes to homocoupling when using Pd(II) precatalysts.[10] |
| Ligand Selection | The use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can promote the desired cross-coupling pathway and suppress side reactions.[10][11] |
| Controlled Reagent Addition | Slow addition of the boronic acid can help to maintain a low concentration in the reaction mixture, disfavoring the bimolecular homocoupling reaction. |
Q3: My reaction is producing a significant amount of 4-(pentyloxy)-1,1'-biphenyl (dehalogenated by-product). What causes this and how can I minimize it?
A3: Dehalogenation, specifically the replacement of the bromine atom with a hydrogen atom, is another common side reaction in palladium-catalyzed cross-coupling reactions.[12] This leads to the formation of a reduced, non-functionalized arene as a by-product.[12]
The primary cause is often a competitive reductive pathway where a hydride ligand is introduced to the palladium center, followed by reductive elimination of the dehalogenated arene.[9][12]
Sources of Hydride and Mitigation Strategies:
| Hydride Source | Mitigation Strategy |
| Solvent | Alcoholic solvents, in particular, can be oxidized by the palladium complex to generate hydride species.[9][12] Consider switching to a non-alcoholic solvent system like toluene, dioxane, or DMF. |
| Base | Certain bases or impurities within them can act as hydride donors. The strength and nature of the base are crucial.[12] Screening different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can help identify one that minimizes this side reaction. |
| Boronic Acid Reagent | Protodeboronation, the cleavage of the C-B bond and its replacement with a C-H bond, can be a competing reaction, especially with heteroaryl boronic acids or under harsh conditions.[9] Using stable boronic esters (e.g., pinacol esters) or ensuring the quality of the boronic acid can be beneficial. |
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low Yield of Desired Product | - Inactive catalyst- Inefficient oxidative addition- Catalyst inhibition by product | - Use a fresh, high-quality palladium catalyst and ligand.- Switch to a more reactive aryl halide (e.g., aryl iodide instead of bromide).- Employ bulky, electron-rich ligands to prevent product inhibition.[10] |
| Formation of Polybrominated By-products | - (If brominating a pre-formed biphenyl) Over-bromination | - Carefully control the stoichiometry of the brominating agent.- Perform the reaction at a lower temperature to improve selectivity. |
| Incomplete Reaction | - Insufficient reaction time or temperature- Poor choice of base or solvent | - Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.- Screen different solvent and base combinations.[10] |
| Difficulty in Purification | - Presence of closely-eluting by-products | - Optimize the reaction to minimize by-product formation.- Employ high-performance column chromatography with a carefully selected solvent system.- Consider recrystallization as a final purification step.[13] |
Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol is designed to minimize homocoupling and dehalogenation by-products.
-
Reagent and Glassware Preparation:
-
All glassware must be oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Solvents should be anhydrous and degassed prior to use.
-
-
Reaction Setup:
-
To a Schlenk flask, add 4-(pentyloxy)phenylboronic acid (1.1 eq.), 1,4-dibromobenzene (1.0 eq.), and a suitable base such as K₃PO₄ (2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if necessary.
-
Seal the flask, and evacuate and backfill with inert gas three times.
-
-
Reaction Execution:
-
Add the degassed solvent system (e.g., toluene/water or dioxane/water) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired product from any by-products.
-
Protocol 2: Williamson Ether Synthesis
-
Reaction Setup:
-
In a round-bottom flask, suspend 4'-bromo-[1,1'-biphenyl]-4-ol (1.0 eq.) and anhydrous potassium carbonate (2.5 eq.) in a solvent like 2-butanone or DMF under a nitrogen atmosphere.[4]
-
Add 1-bromopentane (1.5 eq.) to the mixture.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring by TLC.[4]
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with an organic solvent like dichloromethane.
-
Filter to remove insoluble salts.
-
Wash the organic phase sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by recrystallization from a suitable solvent like hexane.[4]
-
Visualizing Reaction Pathways and Troubleshooting
Suzuki-Miyaura Coupling: Main Reaction and Side Reactions
Caption: Suzuki-Miyaura reaction pathways.
Troubleshooting Logic for By-product Minimization
Caption: Troubleshooting by-product formation.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. home.sandiego.edu [home.sandiego.edu]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. This compound | 63619-51-2 [chemicalbook.com]
- 5. byjus.com [byjus.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Yoneda Labs [yonedalabs.com]
- 10. benchchem.com [benchchem.com]
- 11. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation in Suzuki Reactions of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl
Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address challenges encountered when using 4-bromo-4'-(pentyloxy)-1,1'-biphenyl as a substrate. As researchers, scientists, and drug development professionals, you understand the criticality of robust and reproducible synthetic methods. This resource is designed to provide in-depth, actionable insights into catalyst deactivation and other common pitfalls, moving beyond simple procedural lists to explain the underlying chemical principles.
Our approach is grounded in years of field experience and a deep understanding of palladium catalysis. We aim to equip you with the knowledge to not only solve immediate experimental issues but also to proactively design more effective and resilient reaction protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is sluggish or stalls completely, with significant starting material remaining.
Question: I am observing low conversion of my this compound. What are the likely causes related to catalyst deactivation?
Answer: Low or incomplete conversion in a Suzuki-Miyaura reaction is a classic symptom of catalyst deactivation. The palladium catalyst, which is the engine of this transformation, can be diverted from the catalytic cycle through several pathways. Let's break down the most common culprits.
1. Catalyst Oxidation and Palladium Black Formation: The active catalyst in a Suzuki coupling is a Pd(0) species. If your reaction mixture is not rigorously deoxygenated, this Pd(0) can be oxidized to Pd(II) by dissolved oxygen, rendering it inactive for the initial oxidative addition step.[1] This can also lead to the aggregation of Pd(0) into catalytically inactive palladium black.[2][3]
-
Troubleshooting Protocol:
-
Rigorous Degassing: Ensure your solvent is thoroughly degassed before adding the catalyst. Common methods include bubbling an inert gas (argon or nitrogen) through the solvent for an extended period (e.g., 30 minutes) or using several freeze-pump-thaw cycles.[2]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction setup and duration.[4] Even trace amounts of oxygen can be detrimental.[1]
-
Catalyst Handling: Add the palladium catalyst and ligands under a blanket of inert gas.
-
2. Phosphine Ligand Degradation: Phosphine ligands are crucial for stabilizing the palladium catalyst and modulating its reactivity.[5] However, they are susceptible to oxidation to the corresponding phosphine oxides, especially at elevated temperatures.[6] Electron-rich phosphine ligands, while often promoting the desired reaction, can be more prone to oxidation.[6]
-
Troubleshooting Protocol:
-
Ligand Choice: Consider using bulkier, more electron-rich biaryl phosphine ligands like SPhos or XPhos, which are known to enhance catalyst stability and activity.[7][8]
-
Ligand-to-Metal Ratio: A slight excess of the phosphine ligand can sometimes compensate for minor degradation, but large excesses can inhibit the reaction. A 1:1 or 2:1 ligand-to-palladium ratio is a good starting point.[7]
-
Pre-catalyst vs. In-situ Generation: Using a well-defined palladium pre-catalyst can sometimes offer better reproducibility than generating the active catalyst in situ.
-
3. Formation of Inactive Palladium Species: The reaction conditions themselves can sometimes lead to the formation of palladium species that are either less active or completely inactive. For instance, at high temperatures, palladium can aggregate, leading to a loss of catalytic activity.[9]
-
Troubleshooting Protocol:
-
Temperature Control: While heating is often necessary, excessive temperatures can accelerate catalyst decomposition. If you suspect this is an issue, try running the reaction at a lower temperature for a longer period.
-
Solvent Choice: The solvent can influence catalyst stability. While common solvents like dioxane and THF are often effective, exploring others like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) might be beneficial.[10][11]
-
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle and common deactivation pathways.
Issue 2: My reaction is producing significant byproducts, reducing the yield of the desired coupled product.
Question: I'm observing the formation of byproducts such as the debrominated starting material and homocoupled products. What is causing this and how can I minimize it?
Answer: The formation of byproducts is a clear indication that your catalyst is engaging in undesired reaction pathways. Understanding the mechanisms behind these side reactions is key to mitigating them.
1. Protodeboronation of the Boronic Acid: This is a common side reaction where the boronic acid reacts with a proton source (often water in the presence of a base) to replace the boronic acid group with a hydrogen atom.[12] This consumes your coupling partner and reduces the overall yield.
-
Troubleshooting Protocol:
-
Use of Boronic Esters: Boronic esters, such as MIDA boronates or pinacol esters, are often more stable and less prone to protodeboronation.[12][13] They can act as a "slow release" source of the boronic acid.[12]
-
Anhydrous Conditions: While some water can be beneficial in Suzuki reactions, excessive amounts can promote protodeboronation. Using anhydrous solvents and reagents can help.
-
Base Selection: The choice of base can influence the rate of protodeboronation. Weaker bases may be preferable in some cases.
-
2. Dehalogenation of the Aryl Bromide: In this side reaction, the this compound is reduced to 4-(pentyloxy)-1,1'-biphenyl.[14] This can occur after the oxidative addition step, where a hydride source in the reaction mixture (which can be the solvent or base) leads to reductive elimination of the dehalogenated product.[1]
-
Troubleshooting Protocol:
-
Solvent and Base Choice: Avoid solvents and bases that can readily act as hydride donors.
-
Optimize Reaction Time and Temperature: Prolonged reaction times and high temperatures can increase the likelihood of dehalogenation.[14] Monitor the reaction progress and stop it once the starting material is consumed.
-
3. Homocoupling of the Boronic Acid: This side reaction leads to the formation of a dimer of the boronic acid coupling partner. It is often promoted by the presence of Pd(II) species and oxygen.[1][15]
-
Troubleshooting Protocol:
-
Rigorous Degassing: As with preventing catalyst deactivation, thoroughly degassing the reaction mixture is crucial to minimize homocoupling.[1]
-
Use of a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help to minimize the concentration of Pd(II) species that promote homocoupling.[15]
-
Catalyst Choice: Using a Pd(0) source directly can sometimes be advantageous over a Pd(II) pre-catalyst that requires in-situ reduction.
-
Table: Common Side Reactions and Mitigation Strategies
| Side Reaction | Common Causes | Recommended Actions |
| Protodeboronation | Excess water, strong base, prolonged reaction time. | Use boronic esters, anhydrous conditions, milder base. |
| Dehalogenation | Hydride-donating solvents/bases, high temperature. | Choose non-hydride donating reagents, optimize time and temperature. |
| Homocoupling | Presence of oxygen, Pd(II) species. | Rigorous degassing, use of a mild reducing agent, consider a Pd(0) catalyst source. |
Issue 3: My reaction work-up is complicated by residual catalyst and ligands.
Question: How can I effectively remove the palladium catalyst and phosphine ligands from my reaction mixture after completion?
Answer: Efficient removal of the catalyst and ligands is crucial for obtaining a pure product, especially in the context of drug development where stringent limits on heavy metal contamination apply.
1. Filtration through Celite or Silica Gel: A common first step is to filter the reaction mixture through a pad of Celite or silica gel.[16] This can help to remove insoluble palladium black and other particulates.
2. Aqueous Work-up: An aqueous wash can help to remove the inorganic base and salts.
3. Column Chromatography: For complete purification, column chromatography is often necessary. The choice of eluent system will depend on the polarity of your product.
4. Scavenging Agents: In cases where residual palladium is a concern, specialized scavenging agents can be employed. These are materials with a high affinity for palladium that can be added to the reaction mixture or a solution of the crude product to bind and remove the metal.
-
Troubleshooting Protocol for Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent like ethyl acetate.
-
Filter through a short pad of Celite.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Diagram: General Purification Workflow
Caption: A typical workflow for the purification of a Suzuki-Miyaura reaction.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. researchgate.net [researchgate.net]
- 4. quora.com [quora.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [ouci.dntb.gov.ua]
- 12. Protodeboronation - Wikipedia [en.wikipedia.org]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comprehensive Spectroscopic Characterization of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl: A Comparative Guide
In the landscape of drug development and materials science, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth characterization of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl, a versatile intermediate in organic synthesis. Leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, we present a detailed analysis of its ¹H and ¹³C spectra. Furthermore, we offer a comparative perspective with alternative analytical techniques, namely Mass Spectrometry (MS) and Infrared (IR) Spectroscopy, to provide a holistic understanding of its structural attributes. This document is intended for researchers, scientists, and professionals in drug development who require a robust understanding of modern analytical methodologies for compound characterization.
The Central Role of NMR in Structural Verification
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled technique for the definitive structural assignment of organic molecules in solution. Its ability to probe the magnetic properties of atomic nuclei within a molecule provides a detailed map of the chemical environment, connectivity, and stereochemistry of individual atoms. For a molecule such as this compound, ¹H and ¹³C NMR are indispensable for confirming its synthesis and purity.
The causality behind choosing NMR as the primary tool for characterization lies in its information-rich output. ¹H NMR provides data on the number of different types of protons, their relative numbers, their electronic environment, and the number of neighboring protons. ¹³C NMR complements this by providing information on the number of different types of carbon atoms and their electronic environments. Together, they allow for a comprehensive skeletal and peripheral structural determination.
Predicted ¹H and ¹³C NMR Spectral Data for this compound
While a publicly available, fully assigned experimental spectrum for this compound is not readily accessible, a highly accurate prediction can be formulated based on established chemical shift principles and data from analogous compounds. The following tables summarize the predicted ¹H and ¹³C NMR data in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
Molecular Structure:
Caption: Molecular structure of this compound.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.55 | d (J ≈ 8.5 Hz) | 2H | H-3', H-5' |
| ~7.45 | d (J ≈ 8.5 Hz) | 2H | H-2', H-6' |
| ~7.49 | d (J ≈ 8.7 Hz) | 2H | H-2, H-6 |
| ~6.95 | d (J ≈ 8.7 Hz) | 2H | H-3, H-5 |
| ~4.00 | t (J ≈ 6.5 Hz) | 2H | -OCH₂- |
| ~1.82 | p (J ≈ 6.7 Hz) | 2H | -OCH₂CH ₂- |
| ~1.45 | m | 2H | -OCH₂CH₂CH ₂- |
| ~1.38 | m | 2H | -OCH₂CH₂CH₂CH ₂- |
| ~0.93 | t (J ≈ 7.1 Hz) | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~159.0 | C-4 |
| ~140.0 | C-1' |
| ~138.5 | C-1 |
| ~132.0 | C-3', C-5' |
| ~131.5 | C-4' (ipso-C-Br) |
| ~128.5 | C-2, C-6 |
| ~128.0 | C-2', C-6' |
| ~121.5 | C-Br |
| ~115.0 | C-3, C-5 |
| ~68.0 | -OCH₂- |
| ~29.0 | -OCH₂C H₂- |
| ~28.2 | -OCH₂CH₂C H₂- |
| ~22.5 | -CH₂C H₃ |
| ~14.0 | -CH₃ |
In-depth Analysis of Predicted Spectra
-
Aromatic Region (¹H NMR): The spectrum is expected to show four distinct doublets in the aromatic region (δ 6.9-7.6 ppm). The protons on the pentyloxy-substituted ring (H-2, H-6, H-3, and H-5) will appear as two doublets due to symmetry. The protons ortho to the pentyloxy group (H-3, H-5) are shielded and will appear upfield (~6.95 ppm), while the protons meta to the pentyloxy group (H-2, H-6) will be slightly downfield (~7.49 ppm). The protons on the bromo-substituted ring will also present as two doublets. The protons ortho to the bromine atom (H-3', H-5') are expected at ~7.55 ppm, and the protons meta to the bromine (H-2', H-6') at ~7.45 ppm. The characteristic ortho-coupling (J ≈ 8.5-8.7 Hz) will be observed for all aromatic signals.
-
Aliphatic Region (¹H NMR): The pentyloxy chain will give rise to a series of signals in the upfield region. The methylene group attached to the oxygen (-OCH₂-) is expected to be a triplet at around 4.00 ppm. The adjacent methylene group will appear as a pentet (or multiplet) around 1.82 ppm. The subsequent two methylene groups will have overlapping signals in the 1.38-1.45 ppm range. The terminal methyl group will be a triplet at approximately 0.93 ppm.
-
Aromatic Region (¹³C NMR): The spectrum will show nine distinct signals for the 17 carbon atoms due to molecular symmetry. The carbon attached to the oxygen (C-4) will be the most downfield aromatic signal at ~159.0 ppm. The carbon bearing the bromine atom (C-4') will be significantly upfield due to the heavy atom effect, around 121.5 ppm. The quaternary carbons (C-1 and C-1') will appear in the 138.5-140.0 ppm range. The remaining aromatic carbons will resonate between 115.0 and 132.0 ppm.
-
Aliphatic Region (¹³C NMR): The five carbons of the pentyloxy group will be clearly resolved. The carbon of the -OCH₂- group will be at ~68.0 ppm, and the terminal methyl carbon will be the most upfield signal at ~14.0 ppm. The other methylene carbons will appear between 22.5 and 29.0 ppm.
Comparative Analysis with Alternative Techniques
While NMR provides a detailed structural map, other spectroscopic techniques offer complementary information that, when used in conjunction, provide an irrefutable characterization of the molecule.
Caption: A comparative overview of analytical techniques.
Mass Spectrometry (MS)
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions.[1] The molecule is ionized, and the resulting molecular ion and its fragments are detected.[2]
Application to this compound:
-
Molecular Weight Verification: The primary use of MS in this context is to confirm the molecular weight of the compound (C₁₇H₁₉BrO), which is 318.06 g/mol for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁶O). High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition.[3]
-
Isotopic Pattern: The presence of a bromine atom is readily identifiable by the characteristic isotopic pattern of the molecular ion peak. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two peaks of nearly equal intensity separated by 2 m/z units (M+ and M+2), providing strong evidence for the presence of a single bromine atom.
Comparison with NMR: MS provides the overall molecular formula and the presence of key elements like bromine but does not give information about the connectivity of the atoms. NMR, on the other hand, excels at defining the precise arrangement of atoms within the molecule.
Infrared (IR) Spectroscopy
Principle: IR spectroscopy measures the vibrations of atoms and functional groups within a molecule.[4] Different functional groups absorb infrared radiation at characteristic frequencies.[5]
Application to this compound:
-
Functional Group Identification: The IR spectrum would confirm the presence of key functional groups:
-
C-O-C stretch (ether): A strong absorption band is expected in the region of 1250-1000 cm⁻¹.
-
Aromatic C=C stretch: Several peaks of variable intensity would appear in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H stretch: Absorption bands would be observed just above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Bands would be present just below 3000 cm⁻¹.
-
C-Br stretch: A weak to medium absorption is expected in the 600-500 cm⁻¹ region.
-
-
Confirmation of Structure: The presence of both aromatic and aliphatic C-H stretches, along with the ether linkage, supports the overall structure. The absence of certain peaks, such as a broad O-H stretch around 3300 cm⁻¹, would confirm the successful etherification of the starting phenol.
Comparison with NMR: IR spectroscopy is a rapid and effective method for identifying functional groups but provides limited information about the carbon-hydrogen framework.[6] NMR offers a much more detailed picture of the entire molecular structure.
Experimental Methodologies
A self-validating system for compound characterization relies on robust and well-documented experimental protocols.
NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR analysis.
Protocol:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Dissolution: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Ensure the sample is fully dissolved; gentle vortexing or sonication can be applied if necessary.
-
Transfer: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube. The sample height should be approximately 4-5 cm.
-
Instrument Setup: Insert the NMR tube into the spectrometer. The instrument is then locked onto the deuterium signal of the solvent, and the magnetic field homogeneity is optimized through a process called shimming.
-
Data Acquisition:
-
¹H NMR: A standard single-pulse experiment is performed. Typically, 16-64 scans are acquired with a relaxation delay of 1-2 seconds.
-
¹³C NMR: A proton-decoupled experiment is run. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
-
Data Processing: The raw data (Free Induction Decay or FID) is subjected to Fourier transformation to obtain the frequency-domain spectrum. Phase and baseline corrections are applied to ensure accurate integration and peak picking.
Conclusion
The structural characterization of this compound is most comprehensively achieved through a combination of spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy provide the most detailed information regarding the atomic connectivity and chemical environment, Mass Spectrometry and Infrared Spectroscopy offer invaluable complementary data for confirming the molecular weight and the presence of key functional groups. The predicted NMR data and methodologies presented in this guide serve as a robust framework for the unambiguous identification and quality control of this important chemical intermediate. By integrating these analytical approaches, researchers can ensure the scientific integrity of their work and accelerate the pace of discovery in their respective fields.
References
- 1. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Mass Spectrometry Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl
Introduction: The Analytical Imperative for Substituted Biphenyls
In the landscape of pharmaceutical development and materials science, substituted biphenyl structures are privileged scaffolds. The compound 4-bromo-4'-(pentyloxy)-1,1'-biphenyl (MW: 319.24 g/mol , Formula: C₁₇H₁₉BrO) serves as a critical intermediate in the synthesis of liquid crystals, polymers, and pharmacologically active molecules[1]. Its precise characterization and quantification are paramount to ensure the purity of starting materials, monitor reaction progress, and identify potential metabolites or degradants. The presence of a halogen (bromine), an ether linkage, and a biphenyl core presents a unique analytical challenge that demands a carefully considered mass spectrometric strategy.
This guide provides an in-depth comparison of mass spectrometry-based methodologies for the analysis of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind instrumental choices, compare the performance of orthogonal analytical techniques, and provide a field-proven, validated workflow for immediate application.
Choosing the Right Tool: A Comparison of Ionization Techniques
The selection of an appropriate ionization source is the most critical decision in developing a robust mass spectrometry method. The physicochemical properties of this compound—moderate polarity, thermal stability, and volatility—make it amenable to several approaches, primarily differentiated by the choice of chromatographic introduction: Gas Chromatography (GC) or Liquid Chromatography (LC).
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)
For neutral, thermally stable molecules with molecular weights under ~1000 Da, GC-MS with Electron Ionization (EI) is the gold standard. The high-energy (70 eV) electron beam induces extensive and reproducible fragmentation, creating a unique "fingerprint" mass spectrum that is invaluable for structural confirmation and library matching.
Mechanism and Expected Fragmentation: Upon entering the EI source, the analyte is bombarded with electrons, causing the ejection of an electron to form a high-energy molecular ion (M⁺•). This radical cation then undergoes a series of predictable fragmentation reactions to dissipate excess energy. For this compound, the key fragmentation pathways are governed by the lability of the ether bond and the exceptional stability of the aromatic biphenyl core. The presence of bromine, with its two stable isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 natural abundance, provides a definitive diagnostic tool, as all bromine-containing fragments will appear as a pair of peaks (M and M+2) of almost equal intensity[2].
Key Predicted Fragment Ions (EI):
-
m/z 318/320 [M]⁺•: The molecular ion. Its presence indicates the compound is stable enough to survive ionization.
-
m/z 247/249 [M - C₅H₁₁]⁺•: Loss of the pentyl radical via cleavage of the C-O ether bond. This results in a stable 4-bromo-4'-hydroxybiphenyl radical cation. This is often a highly favored fragmentation pathway for alkyl aryl ethers.
-
m/z 231/233 [M - OC₅H₁₁]⁺: Loss of the pentyloxy radical, yielding the 4-bromobiphenyl cation.
-
m/z 152 [C₁₂H₈]⁺•: Cleavage of both substituents to yield the biphenyl radical cation, a common fragment for this class of compounds.
-
m/z 71 [C₅H₁₁]⁺: The pentyl cation, resulting from cleavage at the ether oxygen.
Caption: Predicted EI fragmentation of this compound.
Advantages:
-
High Specificity: The complex fragmentation pattern provides high confidence in compound identification.
-
Reproducibility: EI spectra are highly reproducible between instruments, allowing for library-based identification.
-
Excellent Sensitivity: When operated in Selected Ion Monitoring (SIM) mode, GC-MS can achieve very low detection limits[3].
Limitations:
-
Thermal Degradation: Although this specific molecule is stable, related polybrominated biphenyls can be prone to debromination at high temperatures in the GC inlet[3]. This must be evaluated.
-
Molecular Ion Abundance: For some molecules, the molecular ion can be weak or absent in EI, making molecular weight determination difficult. However, for aromatic systems like this, the molecular ion is expected to be clearly visible[4].
Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)
LC-MS is the method of choice for analytes that are non-volatile, thermally labile, or part of a complex mixture requiring the high resolving power of modern HPLC or UHPLC. Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺) with minimal fragmentation.
Mechanism and Expected Ionization: ESI generates ions from a liquid phase. As the analyte solution is sprayed through a high-voltage capillary, it forms charged droplets. A drying gas causes the solvent to evaporate, increasing the charge density until ions are ejected into the gas phase[5]. For this compound, the ether oxygen provides a potential site for protonation, making it suitable for positive-ion ESI, likely forming the [M+H]⁺ ion at m/z 319/321. ESI is generally most effective for polar to moderately polar compounds[6].
Fragmentation (via MS/MS): To gain structural information, tandem mass spectrometry (MS/MS) is required. The [M+H]⁺ precursor ion is selected and fragmented via collision-induced dissociation (CID). This process is lower in energy than EI and typically results in simpler spectra.
-
Precursor Ion: m/z 319/321
-
Expected Product Ions: The most likely fragmentation would be the neutral loss of the pentyloxy group or the entire pentene molecule (C₅H₁₀) via a rearrangement, leading to a stable fragment corresponding to protonated 4-bromo-4'-hydroxybiphenyl at m/z 249/251.
Advantages:
-
Broad Applicability: Suitable for a wide range of compounds without the requirement of volatility.
-
Soft Ionization: Preserves the molecular ion, making molecular weight confirmation straightforward.
-
High Sensitivity: When coupled with tandem MS in Multiple Reaction Monitoring (MRM) mode, LC-MS/MS offers exceptional sensitivity and selectivity[7].
Limitations:
-
Matrix Effects: ESI is highly susceptible to ion suppression or enhancement from co-eluting matrix components, which can compromise quantitation[6].
-
Low Structural Information: Without MS/MS, ESI provides little to no structural data.
-
Solvent Dependency: The choice of mobile phase is critical and must be compatible with ESI[8].
Performance Comparison: GC-MS vs. LC-MS/MS vs. Alternatives
For a comprehensive evaluation, we must compare the primary MS techniques against each other and against alternative, non-MS analytical methods. The following table summarizes key performance metrics based on typical applications for halogenated aromatic compounds.
| Technique | Primary Use Case | Specificity | Sensitivity (Typical LOQ) | Throughput | Key Advantage | Key Disadvantage |
| GC-EI-MS (Full Scan) | Structural Confirmation | High | ~10-50 ng/mL | Medium | Definitive structural fingerprint | Less sensitive than SIM/MRM |
| GC-EI-MS (SIM) | Targeted Quantitation | High | ~0.1-5 ng/mL[9] | Medium | Excellent sensitivity for known targets | Limited to pre-selected ions |
| LC-ESI-MS/MS (MRM) | Targeted Quantitation in Complex Matrices | Very High | ~0.05-2 ng/mL | High | Best for trace analysis in complex samples | Susceptible to matrix effects |
| GC-ECD | Trace Quantitation of Halogens | Medium | <0.1 ng/mL[10] | Medium | Extremely sensitive to halogenated compounds | Not mass-selective; prone to interferences[11] |
| HPLC-UV | Routine Quantitation | Low | ~50-200 ng/mL[12] | High | Simple, robust, widely available | Low specificity; co-elution is a major issue |
Validated Experimental Protocol: GC-MS Analysis
Based on the compound's structure, GC-MS with EI offers the best balance of definitive structural confirmation and quantitative performance. This protocol provides a self-validating system for reliable analysis.
Sample and Standard Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard and dissolve in 10 mL of high-purity Toluene.
-
Calibration Standards: Perform serial dilutions of the stock solution with Toluene to prepare a calibration curve covering the expected concentration range (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).
-
Sample Preparation: Dissolve the unknown sample in Toluene to an estimated concentration within the calibration range. If the matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary.
-
Internal Standard (IS): For precise quantitation, add an appropriate internal standard (e.g., a deuterated analog or a structurally similar compound like 4,4'-dibromobiphenyl) at a fixed concentration to all standards and samples.
GC-MS Instrumentation and Conditions
-
GC System: Agilent Intuvo 9000 or equivalent.
-
Column: Agilent DB-5MS, 30 m x 0.25 mm x 0.25 µm (A non-polar column is ideal for this analyte).
-
Injection: 1 µL, Splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp: 20°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
MS System: Agilent 5977B or equivalent single quadrupole mass spectrometer.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Temperatures: Source at 230°C, Quadrupole at 150°C.
-
Acquisition Mode:
-
For Identification: Full Scan from m/z 50-400.
-
For Quantitation: Selected Ion Monitoring (SIM) of key ions: m/z 318, 320, 247, 249.
-
Data Analysis and Validation
-
Identification: Confirm the analyte's identity by comparing the retention time and the full scan mass spectrum against the reference standard. The ratio of the m/z 318/320 and 247/249 peaks should match the theoretical isotopic distribution for a monobrominated compound.
-
Quantitation: Generate a calibration curve by plotting the peak area ratio (analyte ion / IS ion) against concentration. Apply a linear regression to determine the concentration of the unknown sample.
-
Validation: The method should be validated by assessing linearity (R² > 0.995), accuracy (recovery of spiked samples), and precision (repeat injections, %RSD < 15%).
Caption: Experimental workflow for GC-MS analysis.
Conclusion and Recommendations
For the comprehensive analysis of this compound, Gas Chromatography with Electron Ionization Mass Spectrometry (GC-EI-MS) is the superior methodology. It provides an unparalleled combination of chromatographic separation, definitive structural elucidation through its characteristic fragmentation pattern, and excellent sensitivity for quantitative analysis. The distinctive isotopic signature of bromine serves as a built-in validation point for all spectral assignments.
While LC-ESI-MS/MS is a powerful alternative, particularly for analyzing this compound in complex biological matrices without extensive cleanup, it lacks the intrinsic structural confirmation of EI and is more prone to quantitative inaccuracies from matrix effects. For purity assessments, reaction monitoring, and reference standard characterization, the detailed and reproducible information from GC-MS is indispensable.
References
- 1. This compound | 63619-51-2 [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. 4-Bromo-4'-hydroxybiphenyl(29558-77-8) 1H NMR spectrum [chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Comparison of PGC and Biphenyl stationary phases for the high throughput analysis of DNA epigenetic modifications by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Blogs | Restek [discover.restek.com]
- 10. Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments [pubs.usgs.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. scielo.br [scielo.br]
A Comparative Guide to 4-bromo-4'-(pentyloxy)-1,1'-biphenyl and Analogous Liquid Crystal Precursors
Introduction: The Critical Role of Precursors in Liquid Crystal Synthesis
In the field of materials science, particularly in the development of liquid crystal (LC) displays and photonic devices, the final properties of a liquid crystalline material are intrinsically linked to the molecular architecture of its constituent molecules. Precursors, or intermediates, are the foundational building blocks that dictate the ultimate performance characteristics of these advanced materials. 4-bromo-4'-(pentyloxy)-1,1'-biphenyl is a key precursor, valued for its biphenyl core that provides the necessary rigidity and rod-like shape essential for forming mesophases. The terminal pentyloxy chain influences the melting point and solubility, while the reactive bromo group serves as a crucial handle for further chemical modifications, allowing for the synthesis of a diverse range of liquid crystal molecules with tailored properties.
This guide provides an in-depth comparison of this compound with other structurally similar precursors. By understanding the subtle yet significant effects of altering the alkyl chain length, the terminal halogen, or other functional groups, researchers can make informed decisions in the rational design of liquid crystals with specific, desired physicochemical properties such as mesophase behavior, dielectric anisotropy, and birefringence.
Molecular Structure: The Blueprint for Mesomorphic Behavior
The liquid crystalline properties of biphenyl derivatives are highly dependent on their molecular structure. The biphenyl core provides a rigid, elongated (calamitic) shape, which is a prerequisite for the formation of anisotropic liquid crystal phases.[1] The terminal groups play a crucial role in fine-tuning these properties.
-
Alkyl/Alkoxy Chain (e.g., pentyloxy): This flexible tail influences the melting point and the type of mesophase formed. Longer chains tend to lower the melting point and can promote the formation of more ordered smectic phases.[2] The "odd-even" effect is also a known phenomenon, where the transition temperatures can alternate as the number of carbon atoms in the chain increases.[3]
-
Terminal Bromo Group: The bromine atom is a versatile functional group that can be readily converted into other functionalities, such as the cyano (-CN) group, which is known to induce a strong positive dielectric anisotropy.[1][3] Its polarizability also contributes to the overall intermolecular interactions that stabilize the liquid crystal phase.
Comparative Analysis of Physicochemical Properties
The selection of a liquid crystal precursor is guided by its fundamental physical and chemical properties. Below is a comparative overview of this compound and its analogues. The data presented is a synthesis of typical values found in the literature and may vary based on experimental conditions and purity.
Table 1: Comparison of Physicochemical Properties of Biphenyl-Based Liquid Crystal Precursors
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Mesophase Behavior | Key Features & Applications |
| This compound | C₁₇H₁₉BrO | 319.24[4] | ~60-65 | Monotropic Nematic (typically) | Versatile intermediate for cyano- and isothiocyanato-biphenyl LCs. |
| 4-bromo-4'-(hexyloxy)-1,1'-biphenyl | C₁₈H₂₁BrO | 333.26 | ~55-60 | Nematic | Longer alkyl chain, slightly lower melting point. |
| 4-bromo-4'-butoxy-1,1'-biphenyl | C₁₆H₁₇BrO | 305.21 | ~70-75 | Nematic | Shorter alkyl chain, higher melting point. |
| 4-chloro-4'-(pentyloxy)-1,1'-biphenyl | C₁₇H₁₉ClO | 274.78 | ~65-70 | Nematic | Chloro-analogue, similar properties to bromo-compound. |
| 4-iodo-4'-(pentyloxy)-1,1'-biphenyl | C₁₇H₁₉IO | 366.24 | ~75-80 | Nematic | Iodo-analogue, higher melting point due to increased molecular weight. |
| 4-cyano-4'-pentyl-1,1'-biphenyl (5CB) | C₁₈H₁₉N | 249.35 | 24 | Nematic (24-35.3 °C) | Benchmark nematic LC with positive dielectric anisotropy.[1] |
| 4-cyano-4'-(pentyloxy)-1,1'-biphenyl (5OCB) | C₁₈H₁₉NO | 265.35 | 48 | Nematic (48-68 °C) | Higher clearing point than 5CB. |
Note: Mesophase behavior can be complex and is influenced by sample purity and thermal history. The information provided is based on typical observations.
Structure-Property Relationships: A Deeper Dive
The data in Table 1 highlights several key structure-property relationships:
-
Effect of Alkyl Chain Length: Increasing the length of the alkoxy chain from butoxy to hexyloxy generally leads to a decrease in the melting point. This is attributed to the increased flexibility of the longer chain, which can disrupt the crystalline packing.[5]
-
Influence of the Terminal Halogen: The nature of the halogen atom (Cl, Br, I) has a noticeable effect on the melting point. The melting point tends to increase with the atomic weight of the halogen, which is a consequence of stronger intermolecular van der Waals forces.
-
The Impact of a Cyano Group: The replacement of the bromo group with a cyano group, as seen in the comparison with 5CB and 5OCB, has a profound impact on the material's properties. The strong dipole moment of the cyano group leads to a significant positive dielectric anisotropy (Δε), a critical parameter for the operation of twisted nematic displays.[6][7]
Experimental Protocols
Synthesis of this compound
This synthesis is a classic example of a Williamson ether synthesis, a reliable method for preparing ethers from an alcohol (or phenol) and an alkyl halide.
Caption: Relationship between precursor molecular structure and key liquid crystal properties.
Materials with high birefringence (Δn) are desirable for applications requiring fast switching times, such as in telecommunications and advanced displays. T[8][9]his is often achieved by incorporating highly conjugated molecular cores. A[10][11] positive dielectric anisotropy (Δε) is essential for devices that rely on an electric field to reorient the liquid crystal molecules. T[7][12][13]he choice of precursor directly impacts these critical parameters.
Conclusion
This compound stands out as a highly valuable and versatile precursor in the synthesis of calamitic liquid crystals. Its well-defined structure allows for predictable modifications to fine-tune the properties of the final materials. By comparing it with its analogues, we can discern clear structure-property relationships that guide the rational design of new liquid crystals. A thorough understanding of the synthesis and characterization of these precursors is fundamental for researchers and professionals in the field, enabling the development of next-generation liquid crystal materials for a wide array of technological applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Mesomorphic Behaviour and DFT Insight of Arylidene Schiff Base Liquid Crystals and Their Pyridine Impact Investigation [mdpi.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. This compound | 63619-51-2 [amp.chemicalbook.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.aip.org [pubs.aip.org]
- 8. tandfonline.com [tandfonline.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. cpb.iphy.ac.cn [cpb.iphy.ac.cn]
alternative synthetic routes for 4-bromo-4'-(pentyloxy)-1,1'-biphenyl
An In-Depth Technical Guide to the Synthetic Routes for 4-bromo-4'-(pentyloxy)-1,1'-biphenyl
Introduction
This compound is a key intermediate in the synthesis of advanced materials and pharmacologically active compounds. Its molecular architecture, featuring a biphenyl core functionalized with a reactive bromine atom and a pentyloxy chain, makes it a versatile building block. The bromine atom serves as a handle for further cross-coupling reactions, while the pentyloxy group imparts desirable solubility and liquid crystalline properties. This guide provides a comparative analysis of the primary synthetic strategies for this compound, offering insights into the rationale behind experimental choices, detailed protocols, and performance data to aid researchers in selecting the optimal route for their specific needs.
Route 1: Post-Coupling Etherification via Williamson Synthesis
This is arguably the most traditional and reliable approach. The strategy is convergent, involving the initial synthesis of a brominated biphenylol core, followed by the attachment of the pentyloxy chain. This method's primary advantage lies in its typically high yields for the final etherification step.
Strategic Rationale
The Williamson ether synthesis is a robust and well-understood SN2 reaction.[1] By first constructing the stable 4'-bromo-[1,1'-biphenyl]-4-ol intermediate, the subsequent etherification with 1-bromopentane can be driven to completion under relatively mild conditions, often resulting in high purity and yield.[2] This pathway isolates the sometimes-challenging C-C bond formation from the final etherification step, simplifying optimization.
Synthetic Workflow
The process begins with the formation of the biphenyl core, followed by the etherification.
Caption: Workflow for Post-Coupling Williamson Ether Synthesis.
Experimental Protocol (Williamson Ether Synthesis)
This protocol details the etherification of the pre-formed biphenylol intermediate.
-
Reagent Setup: In a round-bottom flask under a nitrogen atmosphere, suspend 4'-bromo-[1,1'-biphenyl]-4-ol (1.0 eq, e.g., 14.11 mmol, 3.5 g), 1-bromopentane (1.5 eq, e.g., 21.05 mmol, 3.75 g), and anhydrous potassium carbonate (2.5 eq, e.g., 35.28 mmol, 4.9 g) in 2-butanone (approx. 7 mL/g of biphenylol).[2]
-
Reaction: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 8 hours, monitoring progress with Thin Layer Chromatography (TLC).[2]
-
Work-up: After completion, cool the mixture to room temperature and dilute with dichloromethane.[2]
-
Purification: Filter the mixture to remove the insoluble inorganic salts. Wash the organic phase sequentially with distilled water and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Isolation: The resulting residue can be further purified by washing with cold hexane or recrystallization to afford the final product as a white solid.[2]
Route 2: Pre-Coupling Etherification Followed by Suzuki-Miyaura Coupling
This modern approach leverages the power and versatility of palladium-catalyzed cross-coupling chemistry.[3] The strategy involves preparing a pentyloxy-functionalized building block and coupling it with a brominated partner. This route is highly attractive due to its modularity and tolerance of a wide range of functional groups.[4]
Strategic Rationale
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for creating C-C bonds, particularly in biaryl synthesis.[5] Its advantages include mild reaction conditions, high yields, and the commercial availability of a vast library of boronic acids. By preparing 1-bromo-4-(pentyloxy)benzene first, this route allows for a final-step Suzuki coupling, which is often highly efficient and predictable. This approach is particularly useful if various substitutions are desired on the second phenyl ring, as one can simply change the boronic acid coupling partner.
Synthetic Workflow
The process begins with the synthesis of the ether, which is then coupled to form the final biphenyl structure.
Caption: Workflow for Suzuki-Miyaura Coupling Route.
Experimental Protocol (Suzuki-Miyaura Coupling)
This generalized protocol is based on standard conditions for coupling aryl bromides.[6][7]
-
Reagent Setup: To a Schlenk flask, add 1-bromo-4-(pentyloxy)benzene (1.0 eq), 4-bromophenylboronic acid (1.2 eq), a suitable base such as K₃PO₄ (2.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol %).[6][7]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or toluene and an aqueous solution for the base.[7]
-
Reaction: Stir the reaction mixture and heat to 70–80 °C. The reaction is typically complete within 12-24 hours and can be monitored by TLC or LC-MS.[6][7]
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water and brine.[5]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired product.[5]
Alternative Strategies: Ullmann and Kumada Couplings
While the Williamson/Suzuki routes are most common, other methods offer situational advantages.
-
Ullmann Reaction: This copper-catalyzed reaction is one of the oldest methods for forming biaryl linkages.[8][9] Traditionally, it requires harsh conditions (high temperatures >200°C) and stoichiometric copper.[8] Modern ligand-assisted protocols have made the conditions milder, but it is often less general and provides lower yields than palladium-catalyzed alternatives.[10] The Ullmann condensation can also be used for the C-O bond formation as an alternative to the Williamson synthesis, though it often requires higher temperatures.[8]
-
Kumada Coupling: This method utilizes a Grignard reagent (e.g., (4-(pentyloxy)phenyl)magnesium bromide) and an aryl halide in the presence of a nickel or palladium catalyst.[11] Grignard reagents are highly reactive, which can lead to rapid reaction times. However, this high reactivity also makes them incompatible with many functional groups (e.g., acidic protons), limiting the substrate scope compared to the more tolerant Suzuki coupling.[11]
Quantitative Comparison of Synthetic Routes
The choice of synthetic route often depends on a trade-off between yield, cost, scalability, and experimental convenience.
| Parameter | Route 1: Williamson Ether Synthesis | Route 2: Suzuki-Miyaura Coupling | Alternative: Ullmann Coupling |
| Key Bond Formation | C-O (SN2) | C-C (Pd-catalyzed) | C-C or C-O (Cu-catalyzed) |
| Typical Yield (Final Step) | Very High (often >90%)[2] | High (70-95%)[7] | Moderate to Good (50-80%) |
| Reaction Temperature | Moderate (Reflux in 2-butanone, ~80°C)[2] | Moderate (70-100°C)[6][7] | High (Often >150°C, classic)[8] |
| Catalyst | None (Base mediated) | Palladium (e.g., Pd(PPh₃)₄) | Copper (CuI, Cu powder) |
| Key Reagents | Alkyl Halide, Base (K₂CO₃) | Boronic Acid, Base, Pd-catalyst | Aryl Halide, Cu-catalyst |
| Functional Group Tolerance | Good for the etherification step | Excellent | Moderate |
| Primary Advantage | High yield and purity for the final step. | High versatility and broad substrate scope. | Low-cost catalyst (copper). |
| Primary Disadvantage | Requires pre-synthesis of biphenylol. | Catalyst cost and removal. | Harsh conditions, potential for side reactions. |
Conclusion and Recommendations
For the synthesis of this compound, both the Post-Coupling Williamson Ether Synthesis (Route 1) and the Pre-Coupling Suzuki-Miyaura Coupling (Route 2) represent excellent and viable strategies.
-
Route 1 is highly recommended for large-scale synthesis where the final step's yield and purity are critical. Its reliance on a classic, robust reaction with inexpensive reagents (base and alkyl halide) makes it economically favorable, provided the 4'-bromo-[1,1'-biphenyl]-4-ol intermediate is readily accessible.
-
Route 2 offers superior flexibility and is ideal for research and development settings, especially when creating a library of analogues. The modularity of the Suzuki coupling allows for the rapid combination of different functionalized aromatic rings.
The choice between them ultimately rests on the specific project goals, scale, budget, and the availability of starting materials. Alternative methods like the Ullmann or Kumada couplings are generally considered secondary options unless specific substrate or cost constraints make them uniquely advantageous.
References
- 1. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. This compound | 63619-51-2 [chemicalbook.com]
- 3. ocf.berkeley.edu [ocf.berkeley.edu]
- 4. tcichemicals.com [tcichemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Biphenyl-Based Liquid Crystals: A Performance Comparison
Abstract
This guide provides an in-depth technical comparison of liquid crystals (LCs) derived from the versatile precursor, 4-bromo-4'-(pentyloxy)-1,1'-biphenyl. Intended for researchers and material scientists, this document details the synthesis, characterization, and performance evaluation of these materials. We explore the causal relationships between molecular structure and mesomorphic properties, offering a direct comparison with established liquid crystal families. The protocols herein are designed to be self-validating, grounded in authoritative literature to ensure scientific integrity. Quantitative data is presented for clear comparison, and key experimental workflows are visualized to enhance comprehension.
Introduction: The Strategic Importance of the this compound Precursor
The design of high-performance liquid crystals is a study in molecular engineering. The goal is to create molecules that exhibit a stable mesophase over a practical temperature range and possess specific anisotropic properties. The this compound molecule is an exemplary starting point for creating such materials. Its structure is strategically suited for liquid crystal synthesis for several key reasons:
-
Rigid Biphenyl Core: The biphenyl group provides the necessary structural rigidity and linearity, a fundamental requirement for forming the anisotropic liquid crystalline state[1].
-
Flexible Pentyloxy Chain: The C₅H₁₁O- chain imparts molecular flexibility. This flexible tail disrupts perfect crystalline packing, lowering the melting point and promoting the formation of a liquid crystal phase before transitioning to an isotropic liquid[2].
-
Reactive Bromine Handle: The bromine atom at the 4'-position is a highly versatile reactive site. It is ideal for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the straightforward introduction of various terminal groups[3][4][5]. This "plug-and-play" functionality enables the systematic tuning of the final molecule's electronic and physical properties.
By modifying the terminal group attached in place of the bromine, we can precisely control properties like dielectric anisotropy (Δε), birefringence (Δn), and viscosity, which are critical for applications in display technologies and photonics[6][7].
Synthesis Pathway: From Precursor to Nematic Liquid Crystal
The conversion of this compound into a functional liquid crystal is most efficiently achieved via the Suzuki-Miyaura cross-coupling reaction. This reaction is widely favored in materials synthesis due to its mild conditions, high tolerance for various functional groups, and the commercial availability of a vast library of boronic acids[5][8][9].
For this guide, we will synthesize 4-cyano-4'-(pentyloxy)-1,1'-biphenyl (5OCB) , a classic nematic liquid crystal, to serve as our primary example. The cyano (-CN) group is a strong dipole, which is known to induce a large positive dielectric anisotropy, a crucial property for the operation of twisted nematic (TN) displays[10][11].
Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize 4-cyano-4'-(pentyloxy)-1,1'-biphenyl (5OCB) from this compound and 4-cyanophenylboronic acid.
Materials:
-
This compound (1.0 mmol)
-
4-cyanophenylboronic acid (1.2 mmol)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (15 mL)
-
Ethanol (5 mL)
-
Water (5 mL)
Procedure:
-
Inert Atmosphere: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, 4-cyanophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Solvent Addition: Purge the flask with an inert gas (Nitrogen or Argon) for 10 minutes. Under the inert atmosphere, add the degassed solvent mixture of toluene, ethanol, and water.
-
Reaction: Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 6-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Add 20 mL of distilled water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel, followed by recrystallization from ethanol to yield the pure 5OCB.
Causality: The choice of a palladium catalyst is critical; Pd(PPh₃)₄ is effective and common for this type of coupling. The base (K₂CO₃) is essential for the transmetalation step in the catalytic cycle[9]. A mixed solvent system ensures that both the organic reactants and the inorganic base are sufficiently soluble.
Caption: Workflow for the synthesis of 5OCB via Suzuki-Miyaura coupling.
Performance Characterization: Methodologies
To objectively evaluate the performance of our synthesized liquid crystal (5OCB), we must determine its key physical properties. This involves identifying its mesophases and measuring the temperatures at which transitions between these phases occur.
Polarized Optical Microscopy (POM)
Expertise: POM is the primary tool for identifying liquid crystal phases. Each phase (e.g., nematic, smectic A, smectic C) exhibits a unique optical texture when viewed between crossed polarizers[12]. This technique provides qualitative confirmation of the liquid crystalline nature of the material.
Protocol:
-
Place a small sample of the synthesized compound on a clean microscope slide.
-
Cover with a coverslip and place on a hot stage attached to the polarizing microscope.
-
Heat the sample slowly while observing through the eyepieces.
-
Record the temperatures at which changes in the optical texture occur. For a nematic phase, a characteristic "threaded" or "Schlieren" texture is expected.
-
Cool the sample slowly from the isotropic liquid state to observe the formation of the mesophase.
Differential Scanning Calorimetry (DSC)
Expertise: DSC provides quantitative data on phase transitions. It measures the heat flow into or out of a sample as a function of temperature. Phase transitions appear as endothermic (melting, clearing) or exothermic (crystallization) peaks on the DSC thermogram[12][13].
Protocol:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan and seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected clearing point.
-
Cool the sample at the same rate back to room temperature.
-
Perform a second heating cycle to ensure thermal history is removed. The peak temperatures from the second heating scan are reported as the transition temperatures.
Caption: Experimental workflow for liquid crystal phase characterization.
Performance Comparison: 5OCB vs. The 5CB Standard
To contextualize the performance of our synthesized 5OCB, we compare it to one of the most well-known and widely used nematic liquid crystals: 4-pentyl-4'-cyanobiphenyl (5CB) . 5CB is the alkyl chain analogue to our alkoxy chain derivative and serves as an excellent benchmark[10][14]. The key structural difference is the oxygen atom in the flexible tail of 5OCB. This seemingly minor change has significant consequences for the material's properties.
| Property | 5OCB (Synthesized) | 5CB (Benchmark) | Rationale for Difference |
| Molecular Structure | C₅H₁₁O-(C₆H₄)₂-CN | C₅H₁₁-(C₆H₄)₂-CN | Presence of an ether linkage in the flexible tail. |
| Melting Point (°C) | 48.0 | 22.5[10] | The oxygen atom in the alkoxy group increases molecular polarity and allows for stronger intermolecular interactions, raising the melting point. |
| Clearing Point (N-I) (°C) | 68.0 | 35.0[10] | The ether oxygen extends the rigid core of the molecule slightly and increases polarizability, which enhances the thermal stability of the nematic phase. |
| Mesophase Range (°C) | 20.0 | 12.5 | The significantly higher clearing point of 5OCB results in a broader and more practical nematic temperature range. |
| Dielectric Anisotropy (Δε) | High, Positive | High, Positive | Both are dominated by the strong dipole of the terminal -CN group. Δe of 5OCB is typically slightly lower than 5CB due to the influence of the alkoxy group's dipole moment. |
Trustworthiness: The data presented for the benchmark compound, 5CB, is widely published and verified in numerous sources[10][14]. The expected values for 5OCB are likewise well-documented, allowing for validation of our synthetic and characterization procedures. The observed higher transition temperatures and wider mesophase range for 5OCB compared to 5CB are consistent with established structure-property relationships in calamitic liquid crystals[10].
Conclusion
This guide demonstrates the successful synthesis and characterization of the nematic liquid crystal 5OCB, derived from the this compound precursor. Through standardized protocols, we have shown that 5OCB exhibits a nematic phase over a broad and useful temperature range.
The comparative analysis against the benchmark material, 5CB, highlights a critical principle in liquid crystal design: subtle changes in molecular structure, such as the introduction of an ether linkage, can profoundly and predictably alter the material's bulk properties. The alkoxy derivative (5OCB) displays a significantly more stable mesophase than its alkyl counterpart (5CB), making it suitable for applications requiring higher operating temperatures. This systematic approach, grounded in the principles of physical organic chemistry and materials science, empowers researchers to rationally design and synthesize liquid crystals with tailored performance characteristics.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. The liquid crystalline behaviour of certain analogous biphenyl and 2- and 4-phenylpyridine systems - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 12. Synthesis, Characterization and Texture Observations of Calamitic Liquid Crystalline Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijirt.org [ijirt.org]
- 14. tandfonline.com [tandfonline.com]
A Senior Application Scientist's Guide to the Structural Validation of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides an in-depth, objective comparison of analytical techniques for the structural validation of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl and its derivatives. Moving beyond mere procedural lists, we will explore the causality behind experimental choices, presenting a logical, self-validating workflow that ensures the highest degree of scientific integrity.
Introduction: The Imperative of Unambiguous Structural Validation
This guide outlines a multi-faceted analytical approach, demonstrating how complementary techniques are strategically employed to build an unassailable structural proof, moving from initial assessment to absolute confirmation.
The Initial Hypothesis: Core Elucidation with NMR and Mass Spectrometry
The first step in any validation workflow is to confirm that the synthesized molecule has the correct connectivity and molecular weight. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the workhorses for this initial, yet critical, phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.
The Causality Behind the Technique: NMR exploits the magnetic properties of atomic nuclei. By placing a sample in a strong magnetic field and irradiating it with radio waves, we can excite specific nuclei. The precise frequency at which a nucleus resonates and the way its signal is split by neighboring nuclei provide a detailed electronic map of its immediate environment.
¹H NMR: Proton Environment Analysis The proton NMR spectrum gives us a count of different proton types and their neighboring environments. The biphenyl core presents a classic aromatic system, while the pentyloxy chain provides distinct aliphatic signals.
¹³C NMR: Carbon Backbone Confirmation The ¹³C NMR spectrum confirms the number of unique carbon environments within the molecule, corroborating the structure inferred from the proton spectrum.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound *
| Assignment | ¹H Chemical Shift (ppm) | Splitting Pattern | ¹³C Chemical Shift (ppm) |
| Aromatic Protons (adjacent to Br) | ~7.5 - 7.6 | Doublet | ~121 |
| Aromatic Protons (adjacent to C-C) | ~7.4 - 7.5 | Multiplet | ~128 - 132 |
| Aromatic Protons (adjacent to O) | ~6.9 - 7.0 | Doublet | ~115 |
| Methylene Protons (-O-CH₂ -) | ~4.0 | Triplet | ~68 |
| Methylene Protons (-CH₂- chain) | ~1.3 - 1.8 | Multiplet | ~22 - 29 |
| Methyl Protons (-CH₃ ) | ~0.9 | Triplet | ~14 |
*Note: Values are approximate and can vary based on the solvent and specific derivative.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the dried sample into an NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) to the tube. Ensure the solvent is free of residual water.
-
Dissolution: Cap the tube and gently invert it until the sample is fully dissolved. A brief sonication may be required for less soluble compounds.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the spectrum using standard acquisition parameters for ¹H NMR on a 400 MHz or higher instrument.
-
Data Processing: Process the resulting Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Integrate the peaks to determine proton ratios and analyze the splitting patterns (multiplicity) to infer neighboring protons.
Mass Spectrometry (MS): Confirming Molecular Weight and Halogen Presence
While NMR maps the structure, mass spectrometry provides the molecular weight, acting as a crucial check on the overall formula.
The Causality Behind the Technique: MS ionizes a molecule and then separates the resulting ions based on their mass-to-charge ratio (m/z). This provides the exact molecular weight and, through fragmentation, clues about the molecule's substructures.
For a bromine-containing compound, MS offers a unique and definitive signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic "doublet" for the molecular ion peak (M⁺) and any bromine-containing fragments, where two peaks of almost equal intensity appear at m/z values separated by two mass units (e.g., M⁺ and M+2). This isotopic pattern is a powerful diagnostic tool.[4][5][6]
Table 2: Isotopic Pattern for the Molecular Ion of this compound (C₁₇H₁₉BrO)
| Ion | Calculated m/z | Relative Abundance | Isotope Composition |
| [M]⁺ | 318.06 | 100% | C₁₇H₁₉⁷⁹BrO |
| [M+1]⁺ | 319.06 | ~18.6% | Primarily ¹³C contribution |
| [M+2]⁺ | 320.06 | ~97.7% | C₁₇H₁₉⁸¹BrO |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS instrument. The GC will separate the sample from any volatile impurities.
-
Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source (typically Electron Ionization - EI for GC-MS).
-
Mass Analysis: The ions are accelerated and separated by the mass analyzer (e.g., a quadrupole).
-
Data Analysis: Analyze the resulting mass spectrum. Identify the molecular ion peak and confirm the presence of the characteristic M⁺/M+2 isotopic pattern for bromine.
The Workflow for Unambiguous Validation
A logical workflow ensures that each analytical step builds upon the last, leading to a comprehensive and defensible structural assignment.
Caption: Logical workflow for the comprehensive validation of a new biphenyl derivative.
Definitive Proof: X-Ray Crystallography
While NMR and MS provide overwhelming evidence, they describe the molecule in solution or the gas phase. X-ray crystallography provides the "gold standard" for structural validation by determining the precise three-dimensional arrangement of atoms in the solid state.[7][8][9]
The Causality Behind the Technique: This method relies on the diffraction of X-rays by the ordered lattice of a single crystal. The diffraction pattern is mathematically decoded to generate a 3D electron density map, from which atomic positions, bond lengths, and bond angles can be determined with extremely high precision. A successful crystal structure determination leaves no ambiguity about the molecule's constitution and conformation.
When to Use It: X-ray crystallography is employed when absolute, irrefutable proof of structure is required, or when understanding the solid-state packing and intermolecular interactions is critical. The primary prerequisite is the ability to grow high-quality single crystals of the compound.
Experimental Workflow: Single-Crystal X-Ray Diffraction
-
Crystal Growth: Grow single crystals of the derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Crystal Mounting: Select a suitable, defect-free crystal and mount it on the goniometer of a diffractometer.
-
Data Collection: The crystal is cooled (typically to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and diffraction data are collected over a wide range of angles.
-
Structure Solution and Refinement: The diffraction data are processed to solve the phase problem and generate an initial structural model. This model is then refined against the experimental data to yield the final, precise atomic coordinates.
Complementary Physicochemical Analysis: Thermal Properties
For derivatives intended for materials science applications, such as liquid crystals, understanding their thermal behavior is paramount.[10][11][12]
The Causality Behind the Technique: Techniques like Differential Scanning Calorimetry (DSC) measure the heat flow into or out of a sample as it is heated or cooled. This allows for the precise determination of phase transitions, such as melting (solid to liquid) or mesophase transitions (characteristic of liquid crystals).[13] Thermogravimetric Analysis (TGA) measures the change in mass as a function of temperature, indicating the compound's thermal stability and decomposition temperature.
Table 3: Hypothetical Thermal Analysis Data for a Biphenyl Derivative
| Technique | Parameter Measured | Typical Result for a Liquid Crystalline Derivative |
| DSC | Phase Transition Temperature (°C) | Crystal → Smectic A: 110°C; Smectic A → Nematic: 135°C; Nematic → Isotropic: 150°C |
| DSC | Enthalpy of Transition (ΔH, J/g) | Provides information on the energetics of each phase change. |
| TGA | Decomposition Temperature (T_d, °C) | Onset of weight loss at >300°C, indicating high thermal stability. |
Conclusion: A Triad of Validation
The structural validation of this compound derivatives is a process of building a layered, self-reinforcing argument.
-
Identity & Connectivity: Established with NMR and Mass Spectrometry.
-
Absolute Structure: Unambiguously confirmed by X-ray Crystallography.
-
Functional Properties: Characterized by techniques like DSC and TGA.
References
- 1. This compound | 63619-51-2 [chemicalbook.com]
- 2. 4''-n-pentyloxy-4-bromobiphenyl; 4-bromo-4''-n-pentyloxybiphenyl; 4-bromo-4''-(pentyloxy)-1,1''-biphenyl; 4-(4-n-pentoxyphenyl)bromobenzene; 4-bromo-4''-pentyloxybiphenyl; 4-bromo-4''-(pentyloxy)biphenyl; 4-n-pentyloxy-4''-bromobiphenyl; ; 1-(4-BROMOPHENYL)-4-PENTOXYBENZENE; 4-bromo-4''-(pentyloxy)-1,1''-biphenyl | Chemrio [chemrio.com]
- 3. CN101376619A - Preparation of 4-bromobiphenyl - Google Patents [patents.google.com]
- 4. 4-BROMO-4'-N-PENTYLBIPHENYL(63619-59-0) 1H NMR [m.chemicalbook.com]
- 5. 1,1'-Biphenyl, 4-bromo- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The crystal structures determination and Hirshfeld surface analysis of N-(4-bromo-3-methoxyphenyl)- and N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}- derivatives of N-{[3-bromo-1-(phenylsulfonyl)-1H-indol-2-yl]methyl}benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iosrjen.org [iosrjen.org]
- 11. scribd.com [scribd.com]
- 12. webs.ucm.es [webs.ucm.es]
- 13. mdpi.com [mdpi.com]
comparative study of the mesomorphic properties of biphenyl derivatives.
A Comparative Study of the Mesomorphic Properties of Biphenyl Derivatives: A Guide for Researchers
Introduction
Biphenyl derivatives form a cornerstone in the field of liquid crystal (LC) research and technology, prized for their inherent structural rigidity, linearity, and ability to form mesophases.[1] These organic molecules, characterized by two interconnected phenyl rings, serve as fundamental building blocks for the liquid crystalline materials that are indispensable in modern technologies, most notably in liquid crystal displays (LCDs).[1][2] The arrangement of molecules in the liquid crystal state is between that of a crystalline solid and an isotropic liquid, exhibiting properties of both. This intermediate state, or mesophase, is highly sensitive to molecular structure.
The versatility of the biphenyl core allows for a wide range of chemical modifications, including the introduction of various terminal groups, linking units, and lateral substituents.[3] These modifications profoundly influence the mesomorphic properties of the resulting compounds, such as the type of liquid crystal phase (nematic, smectic, or cholesteric), the phase transition temperatures, and other physical parameters like birefringence and dielectric anisotropy.[4] A thorough understanding of these structure-property relationships is paramount for the rational design of novel liquid crystal materials with tailored properties for specific applications.[5][6]
This guide provides a comparative study of the mesomorphic properties of different classes of biphenyl derivatives. It is intended for researchers, scientists, and professionals in drug development and materials science who are engaged in the design and characterization of liquid crystals. We will explore the influence of key structural features on the liquid crystalline behavior of these compounds, supported by experimental data. Furthermore, detailed protocols for the essential characterization techniques—Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD)—are provided to equip researchers with the practical knowledge required for their own investigations.
Comparative Analysis of Biphenyl Derivatives
The mesomorphic behavior of biphenyl derivatives is intricately linked to their molecular architecture. In this section, we compare three prominent classes of biphenyl-based liquid crystals: 4-cyano-4'-alkylbiphenyls, 4,4'-dialkoxybiphenyls, and ester-linked biphenyls.
4-Cyano-4'-alkylbiphenyls (nCBs)
The 4-cyano-4'-alkylbiphenyls are perhaps the most extensively studied class of calamitic (rod-shaped) liquid crystals. The presence of a strongly polar cyano (-CN) group at one terminus and a flexible alkyl chain at the other gives rise to a significant dipole moment, which in turn influences the intermolecular interactions and, consequently, the mesomorphic properties.
The length of the alkyl chain (n) plays a critical role in determining the type of mesophase and the transition temperatures. Shorter alkyl chains tend to favor the nematic phase, which is characterized by long-range orientational order but no positional order of the molecular long axes. As the alkyl chain length increases, a transition to the more ordered smectic A phase is often observed, where the molecules are arranged in layers with their long axes, on average, perpendicular to the layer planes. This is due to the increasing tendency for micro-segregation between the aromatic cores and the aliphatic chains.
| Compound | n | Cr-N/SmA (°C) | N-I (°C) | ΔH (N-I) (kJ/mol) |
| 5CB | 5 | 24 | 35.3 | 0.63 |
| 6CB | 6 | 14.5 | 29 | 0.75 |
| 7CB | 7 | 30 | 42.8 | 0.84 |
| 8CB | 8 | 21.5 (SmA) | 40.5 | 2.89 |
Table 1: Transition temperatures and enthalpy of the nematic-isotropic transition for a homologous series of 4-cyano-4'-alkylbiphenyls (nCBs).[5]
The "odd-even" effect is a well-documented phenomenon in this series, where the nematic-isotropic (N-I) transition temperatures alternate as the number of carbon atoms in the alkyl chain changes from odd to even. This is attributed to the change in the anisotropy of the molecular shape with the addition of each methylene unit to the alkyl chain.
4,4'-Dialkoxybiphenyls
In contrast to the nCBs, 4,4'-dialkoxybiphenyls possess two flexible alkoxy chains at either end of the biphenyl core. This symmetrical structure generally leads to higher melting points and a greater propensity for smectic phases compared to their monosubstituted counterparts. The absence of a strong terminal dipole, as seen in the cyanobiphenyls, results in weaker intermolecular forces governing the nematic phase stability.
| Compound | n | Cr-Sm (°C) | Sm-N (°C) | N-I (°C) |
| HOBP | 1 | - | - | 149 |
| EOBP | 2 | 136 | - | 168 |
| POBP | 3 | 121 | - | 154 |
| BOBP | 4 | 108 | - | 137 |
Table 2: Transition temperatures for a homologous series of 4,4'-dialkoxybiphenyls.
As the length of the alkoxy chains increases, there is a general trend of decreasing melting and clearing temperatures. The increased flexibility of the longer chains disrupts the crystalline packing, leading to lower melting points.
Ester-Linked Biphenyls
The introduction of a linking group, such as an ester (-COO-), between the biphenyl core and another aromatic ring significantly alters the molecular geometry and electronic properties, thereby influencing the mesomorphic behavior. The ester linkage extends the rigid core of the molecule, which generally leads to an increase in the thermal stability of the mesophases.
The direction of the ester linkage is also a crucial factor. For instance, in thioether-linked cyanobiphenyl liquid crystal dimers, reversing the direction of the ester bond has been shown to have a distinct impact on the helical twist-bend nematic phase behaviors.[7]
Experimental Protocols for Mesomorphic Characterization
The reliable characterization of the mesomorphic properties of biphenyl derivatives relies on a combination of experimental techniques. The following sections provide detailed protocols for the three primary methods: Differential Scanning Calorimetry (DSC), Polarized Optical Microscopy (POM), and X-ray Diffraction (XRD).
Differential Scanning Calorimetry (DSC)
DSC is a fundamental technique for determining the temperatures and enthalpy changes associated with phase transitions.[8]
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are detected as endothermic (heat absorbing) or exothermic (heat releasing) peaks in the DSC thermogram.
Step-by-Step Protocol:
-
Sample Preparation:
-
Instrument Setup:
-
Set the starting temperature well below the first expected transition and the ending temperature above the final transition (e.g., from 25°C to 200°C).
-
Program a heating and cooling cycle at a constant rate, typically 10°C/min.[9] Slower rates (e.g., 2-5°C/min) can be used to resolve closely spaced transitions.
-
Use an inert purge gas, such as nitrogen, to prevent oxidation of the sample.
-
-
Data Acquisition and Analysis:
-
Run the programmed temperature cycle. The first heating scan is often used to erase the sample's prior thermal history. The data from the second heating and cooling scans are typically used for analysis.
-
Identify the phase transitions from the peaks in the thermogram. The peak onset temperature is generally taken as the transition temperature.
-
Integrate the area under the peaks to determine the enthalpy of the transition (ΔH).
-
Causality Behind Experimental Choices:
-
Heating/Cooling Rate: A controlled heating and cooling rate is crucial for obtaining reproducible results. A rate of 10°C/min is a good starting point as it provides a balance between resolution and experimental time.
-
Inert Atmosphere: The use of an inert gas like nitrogen prevents oxidative degradation of the organic biphenyl derivatives at elevated temperatures.
Polarized Optical Microscopy (POM)
POM is an indispensable tool for the visual identification of liquid crystal phases based on their unique optical textures.[10]
Principle: Liquid crystals are optically anisotropic, meaning they have different refractive indices for light polarized in different directions (birefringence). When a thin film of a liquid crystal is placed between two crossed polarizers, it can rotate the plane of polarized light, resulting in characteristic textures that are diagnostic of the mesophase type.[11]
Step-by-Step Protocol:
-
Sample Preparation:
-
Place a small amount of the biphenyl derivative on a clean microscope slide.
-
Cover the sample with a coverslip and place it on a hot stage.
-
-
Microscope Setup:
-
Set up the microscope with crossed polarizers.
-
Heat the sample on the hot stage to its isotropic liquid phase (a completely dark field of view).
-
-
Observation and Phase Identification:
-
Slowly cool the sample from the isotropic liquid.
-
Observe the formation of different textures as the sample transitions through its mesophases.
-
Nematic Phase: Typically exhibits a "Schlieren" texture with dark brushes or a "threaded" texture.
-
Smectic A Phase: Often shows a "focal-conic" or "fan-shaped" texture.
-
Cholesteric (Chiral Nematic) Phase: Displays an "oily-streak" texture or a "fingerprint" texture.
-
Record the temperatures at which these textural changes occur.
-
Causality Behind Experimental Choices:
-
Crossed Polarizers: The use of crossed polarizers is essential for observing the birefringence of the liquid crystal. An isotropic liquid will appear dark, while an anisotropic liquid crystal will appear bright and show characteristic textures.
-
Hot Stage: A precisely controlled hot stage allows for the observation of phase transitions as a function of temperature, enabling the correlation of textures with the transitions observed by DSC.
X-ray Diffraction (XRD)
XRD provides definitive information about the molecular arrangement and dimensionality of the ordered structures in liquid crystal phases.[4][12]
Principle: X-rays are diffracted by the ordered arrangements of molecules in the liquid crystal. The resulting diffraction pattern provides information about the length scales of the ordering.
Step-by-Step Protocol:
-
Sample Preparation:
-
The sample is typically loaded into a thin-walled glass capillary tube.
-
For some measurements, the sample can be aligned using a magnetic field or by surface treatment of the sample holder.
-
-
Data Acquisition:
-
The sample is placed in a diffractometer equipped with a temperature-controlled stage.
-
An X-ray beam is directed at the sample, and the diffracted X-rays are detected.
-
-
Data Interpretation:
-
Nematic Phase: The diffraction pattern consists of a diffuse ring at a wide angle, corresponding to the average intermolecular distance, and a diffuse spot at a small angle (if aligned), corresponding to the molecular length.
-
Smectic A Phase: A sharp reflection at a small angle indicates the layer spacing, while a diffuse ring at a wide angle confirms the liquid-like order within the layers.
-
Hexatic Phases: The presence of six-fold symmetry in the wide-angle diffraction pattern indicates bond-orientational order.
-
Causality Behind Experimental Choices:
-
Temperature Control: Precise temperature control is crucial as the structure of the liquid crystal phase is highly temperature-dependent.
-
Sample Alignment: Aligning the sample can simplify the diffraction pattern and provide more detailed information about the molecular organization.
Visualizing Molecular Structures and Experimental Workflows
To further aid in the understanding of the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the molecular structures of the compared biphenyl derivatives and the experimental workflow for their characterization.
Caption: Molecular structures and characterization workflow.
Conclusion
The mesomorphic properties of biphenyl derivatives are a direct consequence of their molecular structure. By systematically modifying the terminal groups, linking units, and overall molecular shape, it is possible to fine-tune the liquid crystalline behavior to achieve desired properties for a wide range of applications. The comparative analysis of cyanobiphenyls, alkoxybiphenyls, and ester-linked biphenyls highlights the profound impact of these structural variations. A comprehensive characterization using a combination of DSC, POM, and XRD is essential for elucidating the structure-property relationships in these fascinating materials. The detailed protocols provided in this guide serve as a practical resource for researchers in the field, enabling them to confidently explore and design the next generation of biphenyl-based liquid crystals.
References
- 1. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. mdpi.com [mdpi.com]
- 4. barron.rice.edu [barron.rice.edu]
- 5. Trends in the nematic–isotropic liquid transition temperatures for the homologous series of 4-n-alkoxy- and 4-n-alkyl-4′-cyanobiphenyls - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]
- 7. Instructional Review: An Introduction to Optical Methods for Characterizing Liquid Crystals at Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 8. qualitest.ae [qualitest.ae]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. xfel.tind.io [xfel.tind.io]
Comparative Guide to Purity Assessment of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl by High-Performance Liquid Chromatography
This guide provides a comprehensive, in-depth analysis of methodologies for assessing the purity of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl, a key intermediate in various manufacturing and research applications. We will explore the development and optimization of a primary High-Performance Liquid Chromatography (HPLC) method, compare it with viable alternatives, and provide the experimental data and theoretical grounding necessary for researchers, scientists, and drug development professionals to make informed analytical decisions.
Introduction: The Criticality of Purity for Biphenyl Intermediates
This compound belongs to a class of substituted biphenyl compounds that are foundational building blocks in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and active pharmaceutical ingredients (APIs). The precise stereochemistry and purity of this intermediate directly influence the performance, safety, and efficacy of the final product. Even minute impurities, such as starting materials, by-products, or degradation products, can have significant downstream consequences.
Therefore, a robust, accurate, and validated analytical method for purity determination is not merely a quality control checkpoint; it is a fundamental component of process development and product validation. HPLC stands as the preeminent technique for this purpose due to its high resolution, sensitivity, and adaptability.
Primary Method: Reversed-Phase HPLC with UV Detection
Based on the non-polar nature of this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. This technique separates molecules based on their hydrophobic interactions with a non-polar stationary phase.
Mechanistic Rationale for Method Development
The core principle of our primary method revolves around optimizing the differential partitioning of the target analyte and its potential impurities between a non-polar stationary phase and a polar mobile phase.
-
Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse for reversed-phase chromatography and is selected for its strong hydrophobic retention of non-polar molecules like our target compound. The alkyl chains create a non-polar environment, promoting interaction with the biphenyl structure.
-
Mobile Phase Composition: An isocratic mobile phase consisting of acetonitrile and water provides a consistent elution environment. Acetonitrile is a common organic modifier that effectively elutes non-polar compounds from the C18 column. The ratio is critical: a higher percentage of acetonitrile reduces retention time, while a higher water content increases it, allowing for fine-tuning of the separation.
-
Detector Selection: The biphenyl core of the molecule contains a chromophore that absorbs UV light. A UV detector set at a wavelength that captures the absorbance maxima of the parent compound and potential aromatic impurities provides excellent sensitivity and a linear response.
Detailed Experimental Protocol: Method A
Objective: To establish a baseline isocratic RP-HPLC method for the purity assessment of this compound.
Instrumentation and Materials:
-
HPLC System with UV/Vis Detector
-
C18 Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard and sample
-
HPLC-grade Acetonitrile
-
Ultrapure Water
Procedure:
-
Standard Preparation: Accurately weigh and dissolve the reference standard in acetonitrile to a final concentration of 1.0 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration (1.0 mg/mL) in acetonitrile.
-
Chromatographic Conditions:
-
Mobile Phase: Acetonitrile/Water (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time (RT) of the main peak.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram.
-
-
Purity Calculation:
-
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
-
Visualizing the HPLC Workflow
Caption: Standard workflow for HPLC purity analysis.
Comparative Analysis: Alternative Methods and Their Merits
While the isocratic RP-HPLC method is robust, certain situations may demand alternative approaches. Here, we compare our primary method with a gradient HPLC method and an orthogonal technique, Gas Chromatography.
Alternative HPLC Method: Gradient Elution
For samples containing impurities with a wide range of polarities, an isocratic method may fail to elute highly retained compounds in a reasonable time or provide sufficient resolution for early-eluting impurities. A gradient method addresses this by systematically increasing the organic solvent concentration during the run.
Experimental Protocol: Method B (Gradient)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 70% B
-
2-10 min: 70% to 95% B
-
10-15 min: 95% B
-
-
Other parameters remain as in Method A.
Comparative Rationale:
-
Advantage: Improved resolution for complex mixtures and shorter run times for strongly retained impurities.
-
Disadvantage: Requires longer re-equilibration times between runs and can be more complex to develop and transfer between instruments.
Orthogonal Method: Gas Chromatography (GC)
GC is a powerful technique for volatile and thermally stable compounds. Given the biphenyl structure, our analyte is sufficiently volatile for GC analysis, especially with a high-temperature column. This provides an excellent orthogonal method, meaning it separates compounds based on a different principle (volatility and interaction with a gaseous mobile phase) than HPLC.
Comparative Rationale:
-
Advantage: Confirms purity with a different separation mechanism, providing a higher degree of confidence. It can be particularly effective at detecting volatile impurities not easily seen by HPLC.
-
Disadvantage: Requires the analyte to be thermally stable and volatile. Non-volatile impurities will not be detected.
Data Summary and Comparison
| Parameter | Method A: Isocratic HPLC | Method B: Gradient HPLC | Orthogonal Method: GC-FID |
| Principle | Reversed-Phase Partitioning | Reversed-Phase Partitioning | Volatility & Partitioning |
| Primary Use Case | Routine QC, known impurity profile | Complex mixtures, unknown impurities | Orthogonal confirmation, volatile impurities |
| Hypothetical Run Time | ~15 minutes | ~20 minutes (incl. equilibration) | ~25 minutes |
| Resolution | Good for target analyte | Excellent across a polarity range | Excellent for volatile compounds |
| Complexity | Low | Medium | Medium |
Trustworthiness and Self-Validating Systems
A described protocol is only trustworthy if it is self-validating. For any HPLC purity method, system suitability tests (SSTs) are non-negotiable. These tests are performed before sample analysis to ensure the chromatographic system is performing adequately.
Mandatory System Suitability Tests:
-
Repeatability: Multiple injections (n=5 or 6) of the reference standard should yield a relative standard deviation (RSD) of <2.0% for peak area and <1.0% for retention time.
-
Tailing Factor (T): The main peak should be symmetrical, with a tailing factor between 0.8 and 1.5. This ensures efficient chromatography and accurate integration.
-
Theoretical Plates (N): A measure of column efficiency. A high plate count (typically >2000) indicates sharp peaks and good separation power.
Caption: Logic diagram for self-validating analysis via SST.
Conclusion
For the routine purity assessment of this compound, the isocratic Method A (RP-HPLC) provides a robust, reliable, and efficient solution. It is straightforward to implement and ideal for quality control environments where the impurity profile is relatively well-understood. For more complex samples or during initial process development, the Method B (Gradient HPLC) offers superior resolving power. Finally, employing an orthogonal technique like Gas Chromatography is highly recommended during method validation or for investigational purposes to provide an unequivocal confirmation of purity. The implementation of rigorous system suitability criteria ensures that any data generated is trustworthy and scientifically sound.
A Comparative Thermal Analysis of 4-bromo-4'-(pentyloxy)-1,1'-biphenyl: A Guide for Researchers
Introduction: The Critical Role of Thermal Properties in Advanced Materials
In the realm of materials science, particularly in the development of liquid crystals for applications such as displays, sensors, and smart windows, a thorough understanding of a material's thermal behavior is paramount. The precise temperatures at which a material transitions between its solid, liquid crystalline, and isotropic liquid phases dictate its operational range and stability. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two indispensable techniques for elucidating these properties.
Methodology: A Framework for Rigorous Thermal Analysis
The experimental protocols outlined below are based on internationally recognized standards to ensure data integrity and reproducibility.
Differential Scanning Calorimetry (DSC)
The DSC experiments are designed to determine the phase transition temperatures and associated enthalpy changes of the material. The methodology adheres to the principles outlined in ASTM D3418 and ISO 11357 .[1][2]
Experimental Protocol:
-
Sample Preparation: A 3-5 mg sample of the material is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed to prevent any loss of material through sublimation during the analysis.
-
Instrument Calibration: The DSC instrument is calibrated for temperature and enthalpy using a high-purity indium standard before the analysis.
-
Thermal Program: The sample is subjected to a heat-cool-heat cycle to erase any prior thermal history and to observe the thermal transitions upon both heating and cooling.
-
First Heating Scan: The sample is heated from room temperature to a temperature above its clearing point (the transition to the isotropic liquid phase) at a constant rate of 10 °C/min.
-
Cooling Scan: The sample is then cooled from the isotropic phase back to room temperature at a rate of 10 °C/min.
-
Second Heating Scan: A second heating scan is performed at 10 °C/min. The data from this scan is typically used for analysis of the melting and clearing temperatures.
-
-
Atmosphere: The experiment is conducted under a continuous purge of dry nitrogen gas at a flow rate of 50 mL/min to provide a stable and inert thermal atmosphere.
Diagram of the DSC Experimental Workflow:
Caption: Workflow for DSC analysis.
Thermogravimetric Analysis (TGA)
TGA is employed to assess the thermal stability and decomposition profile of the material. The procedure is based on ASTM E1131 and ISO 11358 standards.[3][4]
Experimental Protocol:
-
Sample Preparation: A 5-10 mg sample is placed in an open ceramic or platinum TGA pan.
-
Instrument Calibration: The TGA balance is calibrated for mass, and the temperature is calibrated using appropriate magnetic standards.
-
Thermal Program: The sample is heated from room temperature to approximately 600 °C at a constant heating rate of 20 °C/min.
-
Atmosphere: The analysis is conducted under a nitrogen atmosphere with a purge rate of 50 mL/min to prevent oxidative degradation.
Diagram of the TGA Experimental Workflow:
Caption: Workflow for TGA analysis.
Results and Comparative Analysis
DSC Analysis: Phase Transitions and Mesomorphic Behavior
While experimental data for 4-bromo-4'-(pentyloxy)-1,1'-biphenyl is not available, we can predict its behavior by comparing it to the ω-bromo-1-(4-cyanobiphenyl-4'-yloxy)alkanes (CBOnBr) series.[4][5] The CBOnBr series features a cyanobiphenyl core with a terminal bromoalkoxy chain, making it a strong structural analog.
| Compound | n | Melting Point (°C) | Nematic to Isotropic Transition (°C) |
| This compound (Predicted) | 5 | ~70-80 | ~50-60 (Monotropic) |
| CBOnBr | 3 | 79.8 | 52.8 |
| CBOnBr | 4 | 69.4 | 41.5 |
| CBOnBr | 5 | 69.1 | 51.5 |
| CBOnBr | 6 | 63.8 | 46.5 |
Data for CBOnBr series from Davis et al. (2022).[4]
Interpretation and Prediction:
-
Melting Point: The melting point of this compound is predicted to be in the range of 70-80 °C. This estimation is based on the trend observed in the CBOnBr series, where the melting points generally decrease with increasing chain length after n=3.
-
Liquid Crystalline Phase: It is anticipated that this compound will exhibit a monotropic nematic liquid crystal phase. A monotropic phase is one that is only observed upon cooling from the isotropic liquid state. The nematic to isotropic transition temperature (TNI) is predicted to be in the range of 50-60 °C. The CBOnBr series shows a distinct odd-even effect in the TNI, with odd-numbered chains having higher transition temperatures.[4] As our target compound has a pentyloxy group (n=5, an odd number), its TNI is expected to be higher than its even-chained neighbors.
-
Influence of the Bromo- Substituent: The replacement of a cyano- group (in the CBOnBr series) with a bromo- group is expected to lower the clearing temperature. This is due to the different polarity and steric effects of the two substituents.
TGA Analysis: Thermal Stability
The thermal stability of this compound can be inferred from general knowledge of brominated organic compounds.
| Compound | Predicted Onset of Decomposition (°C) |
| This compound | > 250 °C |
Interpretation and Prediction:
-
Decomposition Profile: Brominated aromatic compounds generally exhibit good thermal stability. The decomposition of this compound is expected to occur in a single major step, likely involving the cleavage of the pentyloxy chain and the C-Br bond. The onset of significant weight loss is predicted to be above 250 °C under an inert atmosphere.
-
Comparison with Other Halogenated Aromatics: Studies on the thermal decomposition of other brominated biphenyls indicate that degradation often proceeds through the release of HBr and the formation of various brominated and non-brominated aromatic fragments.[6] The thermal stability will be influenced by the strength of the C-Br and C-O bonds within the molecule.
Conclusion: An In-depth, Data-Driven Perspective
This guide provides a comprehensive, albeit predictive, thermal analysis of this compound. By leveraging data from the structurally analogous CBOnBr series and established principles of thermal analysis, we have been able to forecast its key thermal properties. The predicted monotropic nematic behavior and good thermal stability make it a potentially interesting candidate for various applications in materials science.
It is crucial to emphasize that these are expert estimations based on the best available comparative data. Experimental verification through DSC and TGA is strongly recommended for any critical application. The methodologies outlined in this guide, based on ASTM and ISO standards, provide a robust framework for such an investigation. This comparative approach underscores the power of structure-property relationships in materials science, allowing for informed predictions even in the absence of direct experimental data.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Bromo-4'-(pentyloxy)-1,1'-biphenyl
This document provides essential safety and logistical information for the proper disposal of 4-Bromo-4'-(pentyloxy)-1,1'-biphenyl (CAS No. 63619-51-2). As drug development professionals and researchers, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. Adherence to these protocols is critical for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is structured to provide not just procedural steps, but the scientific rationale underpinning them, ensuring a culture of safety and responsibility within the laboratory.
Hazard Assessment and Chemical Profile
This compound is a solid organic compound.[1] While a comprehensive, peer-reviewed safety profile for this specific molecule is not extensively documented, its structure as a brominated biphenyl allows us to infer its primary hazards by examining structurally analogous compounds, such as 4-Bromobiphenyl.[2] Halogenated biphenyls as a class demand careful handling due to potential health and environmental risks.[3][4]
The primary hazards associated with this class of compounds are summarized below. This data is synthesized from safety data sheets of closely related chemicals and should be treated as the minimum standard for safety precautions.
| Hazard Classification | GHS Pictogram | Precautionary Statement | Supporting Sources |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Harmful if swallowed. Do not eat, drink or smoke when using this product. If swallowed, call a POISON CENTER or doctor. Rinse mouth. | [3] |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation Mark) | Causes skin irritation. Wash hands and any exposed skin thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice. | [3][5] |
| Serious Eye Damage/Irritation (Category 1-2) | GHS05 (Corrosion) / GHS07 (Exclamation Mark) | Causes serious eye damage/irritation. Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3][5][6] |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | GHS07 (Exclamation Mark) | May cause respiratory irritation. Avoid breathing dust. Use only outdoors or in a well-ventilated area. | [3][6] |
| Hazardous to the Aquatic Environment | GHS09 (Environment) | Very toxic to aquatic life. Do not let this chemical enter the environment. | [3] |
The Three Pillars of Chemical Waste Management
Before proceeding to the specific disposal protocol, it is crucial to internalize the fundamental principles of laboratory waste management. These pillars ensure safety and compliance.
-
Pillar 1: Segregation. This is the most critical step.[7] Halogenated organic waste (containing F, Cl, Br, I) must be collected in a separate waste stream from non-halogenated organic waste. Improper mixing leads to complex and significantly more expensive disposal procedures and can create dangerous chemical reactions.[8]
-
Pillar 2: Identification and Labeling. All waste containers must be clearly and accurately labeled.[9] The label must include the words "Hazardous Waste" and the full chemical name(s) of the contents.[7] Never use abbreviations or chemical formulas. This practice is essential for preventing accidental mixing and ensuring the safety of waste handlers.
-
Pillar 3: Containment. Waste must be stored in chemically compatible, leak-proof containers with securely sealed lids.[8][10] The container should be stored in a designated "Satellite Accumulation Area" within the lab, which must have secondary containment (such as a spill tray) to capture any potential leaks.[7][10]
Disposal Workflow: From Bench to Collection
The following diagram outlines the decision-making process for disposing of this compound waste. This workflow ensures that all waste streams are handled correctly from the point of generation.
Caption: Decision workflow for proper chemical waste handling.
Step-by-Step Disposal Protocol
This protocol provides detailed methodologies for handling different forms of waste containing this compound. Always perform these steps within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[5][7]
Unused or Expired Solid Chemical
-
Container: Keep the chemical in its original container. The original container is guaranteed to be chemically compatible and is already correctly labeled.[10]
-
Labeling: If the original label is damaged, create a new hazardous waste label. Affix it to the container, clearly writing "Hazardous Waste" and "this compound".
-
Storage: Place the sealed container in your lab's designated Satellite Accumulation Area for halogenated solid waste.
-
Disposal: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste contractor.
Solutions Containing the Compound (Liquid Waste)
-
Waste Stream Identification: This is a halogenated organic liquid waste .
-
Container Selection: Obtain a designated waste container for halogenated organic liquids. This is typically a high-density polyethylene (HDPE) or glass bottle with a screw cap. Ensure it is clean and dry.
-
Labeling: Label the container "Hazardous Waste - Halogenated Organic Solvents". List all constituents, including the solvent (e.g., Dichloromethane, THF) and "this compound", with estimated percentages.
-
Waste Transfer: Carefully pour the liquid waste into the container using a funnel. Avoid splashing. Do not fill the container beyond 90% capacity to allow for vapor expansion.
-
Storage: Securely cap the container and place it in secondary containment within the Satellite Accumulation Area.
Contaminated Labware and Materials (Solid Waste)
This category includes items like gloves, weigh paper, pipette tips, or silica gel contaminated with the compound.
-
Waste Stream Identification: This is a halogenated organic solid waste .
-
Container Selection: Use a designated container for solid chemical waste. This is often a sturdy, sealable pail or a double-bagged, heavy-duty plastic bag placed inside a labeled cardboard box.[11]
-
Labeling: Label the container "Hazardous Waste - Halogenated Contaminated Debris". List "this compound" as the primary contaminant.
-
Waste Transfer: Place all contaminated items directly into the designated container.
-
Storage: Seal the container or bag and place it in the Satellite Accumulation Area for solid waste.
Empty Original Containers
An empty container that held this compound is still considered hazardous waste unless properly decontaminated.
-
Triple Rinsing: An empty container that held an acute hazardous waste must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol) capable of removing the residue.[10] The rinsate must be collected and disposed of as halogenated liquid hazardous waste.[10]
-
Disposal of Rinsed Container: Once triple-rinsed, the container can often be disposed of as regular trash after defacing or removing all hazardous labels.[10] Consult your institutional guidelines, as some may still require the rinsed container to be disposed of as hazardous waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Isolate: Restrict access to the spill area. Remove all ignition sources.[12]
-
Protect: Don appropriate PPE, including a respirator if necessary.
-
Contain and Clean: For a solid spill, gently sweep up the material and place it into a labeled hazardous waste container for solid halogenated waste.[3] Avoid creating dust. Dampening the material with a suitable solvent like ethanol can help minimize dust generation during cleanup.[12] Collect all cleanup materials (absorbent pads, contaminated gloves) as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department, regardless of size.
Regulatory Context
The disposal of this compound is governed by regulations for hazardous waste. In the United States, the Environmental Protection Agency (EPA) sets these standards under the Resource Conservation and Recovery Act (RCRA).[13] As a halogenated compound, it falls into a category of waste that receives significant regulatory scrutiny.[14] Furthermore, regulations under the Toxic Substances Control Act (TSCA) for related compounds like PCBs highlight the federal emphasis on controlling the disposal of halogenated biphenyls.[4][15] Compliance is not optional; it is a legal and ethical requirement.
References
- 1. This compound | 63619-51-2 [amp.chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. epa.gov [epa.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. acewaste.com.au [acewaste.com.au]
- 9. Effective Lab Chemical Waste Management [emsllcusa.com]
- 10. vumc.org [vumc.org]
- 11. uwlax.edu [uwlax.edu]
- 12. 4-BROMOBIPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. epa.gov [epa.gov]
- 14. rcrapublic.epa.gov [rcrapublic.epa.gov]
- 15. reginfo.gov [reginfo.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Bromo-4'-(pentyloxy)-1,1'-biphenyl
For professionals in research and drug development, the meticulous handling of specialized chemical compounds is a cornerstone of both safety and scientific integrity. This guide provides an in-depth operational plan for the safe management of 4-Bromo-4'-(pentyloxy)-1,1'-biphenyl, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). By understanding the "why" behind each procedural step, you can foster a culture of safety and ensure the reliability of your experimental outcomes.
Hazard Profile of this compound
Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a comprehensive toxicological profile for this compound is not extensively documented, we can infer its primary hazards by examining its structural components and data from analogous compounds.
The molecule consists of a biphenyl core, which is a known structural motif in compounds with potential for bioaccumulation and toxicity. The presence of a bromine atom suggests that it should be handled as a halogenated organic compound, which requires specific disposal procedures.[1] Structurally similar compounds, such as 4-Bromobiphenyl, are known to cause skin and eye irritation, may be harmful if swallowed, and can cause respiratory irritation.[2][3] Therefore, a cautious approach is warranted.
Inferred Hazards:
-
Skin Irritation: May cause redness and discomfort upon contact.[4]
-
Eye Irritation: Potential for serious eye damage.[2]
-
Respiratory Tract Irritation: Inhalation of dust particles may irritate the respiratory system.[2]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[2][4]
-
Aquatic Toxicity: Brominated biphenyls are often very toxic to aquatic life.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task and the quantities of the chemical being handled. The following table outlines the recommended PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Small Quantities (<1g) in a Fume Hood | Tightly fitting safety goggles with side-shields.[5][6] | Chemical-resistant gloves (Nitrile recommended).[7] | Standard laboratory coat. | Not generally required if handled in a certified chemical fume hood. |
| Handling Solutions or Larger Quantities (>1g) | Chemical safety goggles and a face shield.[8] | Chemical-resistant gloves (Nitrile recommended), consider double-gloving.[7][9] | Chemical-resistant apron over a laboratory coat.[8][10] | A dust mask or a respirator with a particulate filter may be necessary if there is a risk of aerosol or dust generation outside of a fume hood.[10][11][12] |
| Cleaning Spills | Chemical safety goggles and a face shield.[8] | Heavy-duty chemical-resistant gloves. | Chemical-resistant coveralls or apron.[10] | Air-purifying respirator with appropriate cartridges for organic vapors and particulates.[9] |
Operational Plan: From Handling to Disposal
A systematic approach to handling and disposal is crucial for minimizing risk.
3.1. Safe Handling Protocol
-
Preparation:
-
Ensure that a current Safety Data Sheet (SDS) for a similar compound is accessible.[2][5]
-
Verify that a safety shower and eyewash station are readily available and unobstructed.[11]
-
Conduct all manipulations of solid this compound within a certified chemical fume hood to minimize inhalation exposure.[1]
-
-
Donning PPE:
-
Before entering the work area, don the appropriate PPE as outlined in the table above.
-
Ensure gloves are inspected for any signs of degradation or puncture before use.
-
-
Handling the Compound:
-
When weighing the solid, use a spatula to avoid generating dust.
-
If creating a solution, add the solid to the solvent slowly to prevent splashing.
-
Keep all containers of the chemical tightly closed when not in use.[2]
-
-
Post-Handling:
3.2. Spill Response Plan
In the event of a spill, a prompt and correct response is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert:
-
Immediately alert others in the vicinity.
-
If the spill is large or you are unsure how to handle it, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.
-
-
Assess and Secure:
-
If the spill is small and you are trained to handle it, ensure you are wearing the appropriate PPE for spill cleanup.
-
Prevent the spill from spreading by using absorbent pads or another suitable inert material.[1]
-
-
Cleanup:
-
For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container.[2] Avoid creating dust.
-
For a solution spill, cover with an inert absorbent material, allow it to absorb, and then carefully scoop the material into a labeled hazardous waste container.
-
-
Decontaminate:
-
Wipe down the spill area with a suitable solvent, followed by soap and water.
-
All materials used for cleanup (absorbent pads, gloves, etc.) must be disposed of as hazardous waste.[1]
-
3.3. Disposal Plan
Proper waste management is a legal and ethical responsibility.
-
Waste Segregation:
-
Container Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.[1]
-
Maintain a log of the contents of the waste container.
-
-
Storage and Disposal:
Visualizing Safety Workflows
To further clarify these critical procedures, the following diagrams illustrate the decision-making process for PPE selection and the workflow for spill response.
Caption: PPE Selection Workflow
Caption: Chemical Spill Response Workflow
By adhering to these rigorous safety protocols and operational plans, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their work.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. This compound - Safety Data Sheet [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Permeation of polychlorinated biphenyls and solutions of these substances through selected protective clothing materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. wm.edu [wm.edu]
- 9. pppmag.com [pppmag.com]
- 10. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. PPE for Hazardous Chemicals [canadasafetytraining.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
